Ingenol-3,4,5,20-diacetonide
Beschreibung
Eigenschaften
IUPAC Name |
3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-13-11-25-14(2)9-17-18(22(17,3)4)16(19(25)27)10-15-12-28-23(5,6)30-21(15)26(25)20(13)29-24(7,8)31-26/h10-11,14,16-18,20-21H,9,12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKBBQPBIIZMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C4COC(OC4C56C1(C3=O)C=C(C5OC(O6)(C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998786 | |
| Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77573-44-5 | |
| Record name | 10aH-2,12a-Methano-1H,4H-cyclopropa(5,6)(1,3)dioxolo(2',3')cyclopenta(1',2':9,10)cyclodeca(1,2-d)(1,3)dioxin-15-one, 1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-, (1aR-(1aalpha,2alpha,7aalpha,7bR*,10aalpha,12aalpha,13alpha,14aalpha))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077573445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of Ingenol-3,4,5,20-diacetonide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-3,4,5,20-diacetonide belongs to the ingenane (B1209409) diterpenoid family, a class of compounds known for their potent biological activities. While direct experimental data on this compound is limited, this guide synthesizes the extensive research on its close structural analogs, primarily Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), to elucidate its core mechanism of action. The primary molecular target of ingenol esters is Protein Kinase C (PKC), leading to a cascade of downstream signaling events that culminate in profound cellular responses, including apoptosis, cell cycle arrest, and modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the involved signaling cascades.
Primary Molecular Target: Protein Kinase C (PKC)
The central mechanism of action for ingenol derivatives is the activation of Protein Kinase C (PKC) isozymes. Ingenol compounds mimic the function of diacylglycerol (DAG), the endogenous activator of PKC, by binding to the C1 domain of conventional and novel PKC isoforms. This activation is a critical initiating event for the diverse biological effects observed with this class of molecules.
Binding Affinity and Potency
The parent compound, ingenol, exhibits a moderate binding affinity for PKC, with a reported inhibitory constant (Ki) of 30 µM.[1] However, esterification of the hydroxyl groups, as seen in related compounds, dramatically increases potency. For instance, Ingenol-3-angelate binds to various PKC isoforms with high affinity in the nanomolar range. The acetonide groups in this compound are expected to similarly enhance its lipophilicity and potency compared to the parent ingenol.
| Compound | Target | Ki |
| Ingenol | PKC | 30 µM[1] |
| Ingenol-3-angelate | PKCα | 0.3 nM |
| PKCβ | 0.105 nM | |
| PKCγ | 0.162 nM | |
| PKCδ | 0.376 nM | |
| PKCε | 0.171 nM |
Note: Data for Ingenol-3-angelate is provided to illustrate the impact of structural modifications on PKC binding affinity. Specific values for this compound are not currently available in the public domain.
Key Signaling Pathways
Activation of PKC by this compound is hypothesized to trigger a complex network of intracellular signaling pathways, leading to both pro-apoptotic and inflammatory responses.
Activation of the MAPK/ERK Pathway
A significant consequence of PKC activation by ingenol esters is the stimulation of the Raf/MEK/ERK signaling cascade, a key regulator of cell proliferation, differentiation, and survival. Activation of PKCδ, in particular, has been shown to lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK)1/2.[2][3][4] This pro-apoptotic signaling via the MAPK pathway is a critical component of the anti-cancer activity of ingenol derivatives.
Inhibition of the PI3K/Akt Survival Pathway
In concert with activating pro-apoptotic pathways, ingenol esters have been demonstrated to inhibit the pro-survival PI3K/Akt signaling pathway.[2][3][4] This is achieved through the downregulation of phosphorylated (active) Akt. The inhibition of this key survival pathway further sensitizes cancer cells to apoptosis.
Induction of Apoptosis
The culmination of MAPK activation and PI3K/Akt inhibition, along with other PKC-mediated effects, is the induction of apoptosis. This programmed cell death is characterized by several key events:
-
Mitochondrial Membrane Disruption: Ingenol derivatives have been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2][3]
-
Caspase Activation: The apoptotic cascade is executed by caspases. A related compound, 3EZ,20Ac-ingenol, has been shown to activate caspase-3.[5]
Cell Cycle Arrest
In addition to inducing apoptosis, ingenol compounds can cause cell cycle arrest. Studies on related molecules have demonstrated an accumulation of cells in the G2/M phase of the cell cycle following treatment.[2][3][4]
Quantitative Data from In Vitro Studies
While specific data for this compound is not available, the following table summarizes the cytotoxic effects of related ingenol derivatives on various cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker (Keratinocytes) | Cell Viability | 24h | 0.39 µM | [6] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker (Keratinocytes) | Cell Viability | 24h | 0.32 µM | [6] |
| Ingenol Mebutate (Positive Control) | HPV-Ker (Keratinocytes) | Cell Viability | 24h | 0.84 µM | [6] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Myeloid Leukemia) | Cell Proliferation | 72h | Potent inhibition at low concentrations | [2][3] |
| 3EZ,20Ac-ingenol | DT40 | Caspase-3 Activation | 24h | Activation at 0.5 µM | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its absorbance is quantified, which is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Treat cells with this compound and harvest at the desired time points.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Signaling Pathways
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated ERK, phosphorylated Akt).
Protocol:
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Proposed Experimental Workflow
To fully characterize the mechanism of action of this compound, a logical progression of experiments is recommended.
Conclusion
Based on the extensive research on its structural analogs, this compound is predicted to be a potent activator of Protein Kinase C. This primary interaction initiates a dual signaling cascade characterized by the activation of the pro-apoptotic MAPK/ERK pathway and the concomitant inhibition of the pro-survival PI3K/Akt pathway. These molecular events converge to induce apoptosis and cell cycle arrest in target cells. Further direct experimental validation is necessary to confirm these mechanisms and to quantify the specific potency of this compound. The experimental protocols and workflow provided in this guide offer a robust framework for such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate [ouci.dntb.gov.ua]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Core Mechanism of Action of Ingenol-3,4,5,20-diacetonide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-3,4,5,20-diacetonide belongs to the ingenane diterpenoid family, a class of compounds known for their potent biological activities. While direct experimental data on this compound is limited, this guide synthesizes the extensive research on its close structural analogs, primarily Ingenol-3-angelate (also known as PEP005 or Ingenol Mebutate), to elucidate its core mechanism of action. The primary molecular target of ingenol esters is Protein Kinase C (PKC), leading to a cascade of downstream signaling events that culminate in profound cellular responses, including apoptosis, cell cycle arrest, and modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the involved signaling cascades.
Primary Molecular Target: Protein Kinase C (PKC)
The central mechanism of action for ingenol derivatives is the activation of Protein Kinase C (PKC) isozymes. Ingenol compounds mimic the function of diacylglycerol (DAG), the endogenous activator of PKC, by binding to the C1 domain of conventional and novel PKC isoforms. This activation is a critical initiating event for the diverse biological effects observed with this class of molecules.
Binding Affinity and Potency
The parent compound, ingenol, exhibits a moderate binding affinity for PKC, with a reported inhibitory constant (Ki) of 30 µM.[1] However, esterification of the hydroxyl groups, as seen in related compounds, dramatically increases potency. For instance, Ingenol-3-angelate binds to various PKC isoforms with high affinity in the nanomolar range. The acetonide groups in this compound are expected to similarly enhance its lipophilicity and potency compared to the parent ingenol.
| Compound | Target | Ki |
| Ingenol | PKC | 30 µM[1] |
| Ingenol-3-angelate | PKCα | 0.3 nM |
| PKCβ | 0.105 nM | |
| PKCγ | 0.162 nM | |
| PKCδ | 0.376 nM | |
| PKCε | 0.171 nM |
Note: Data for Ingenol-3-angelate is provided to illustrate the impact of structural modifications on PKC binding affinity. Specific values for this compound are not currently available in the public domain.
Key Signaling Pathways
Activation of PKC by this compound is hypothesized to trigger a complex network of intracellular signaling pathways, leading to both pro-apoptotic and inflammatory responses.
Activation of the MAPK/ERK Pathway
A significant consequence of PKC activation by ingenol esters is the stimulation of the Raf/MEK/ERK signaling cascade, a key regulator of cell proliferation, differentiation, and survival. Activation of PKCδ, in particular, has been shown to lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK)1/2.[2][3][4] This pro-apoptotic signaling via the MAPK pathway is a critical component of the anti-cancer activity of ingenol derivatives.
Inhibition of the PI3K/Akt Survival Pathway
In concert with activating pro-apoptotic pathways, ingenol esters have been demonstrated to inhibit the pro-survival PI3K/Akt signaling pathway.[2][3][4] This is achieved through the downregulation of phosphorylated (active) Akt. The inhibition of this key survival pathway further sensitizes cancer cells to apoptosis.
Induction of Apoptosis
The culmination of MAPK activation and PI3K/Akt inhibition, along with other PKC-mediated effects, is the induction of apoptosis. This programmed cell death is characterized by several key events:
-
Mitochondrial Membrane Disruption: Ingenol derivatives have been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2][3]
-
Caspase Activation: The apoptotic cascade is executed by caspases. A related compound, 3EZ,20Ac-ingenol, has been shown to activate caspase-3.[5]
Cell Cycle Arrest
In addition to inducing apoptosis, ingenol compounds can cause cell cycle arrest. Studies on related molecules have demonstrated an accumulation of cells in the G2/M phase of the cell cycle following treatment.[2][3][4]
Quantitative Data from In Vitro Studies
While specific data for this compound is not available, the following table summarizes the cytotoxic effects of related ingenol derivatives on various cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker (Keratinocytes) | Cell Viability | 24h | 0.39 µM | [6] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker (Keratinocytes) | Cell Viability | 24h | 0.32 µM | [6] |
| Ingenol Mebutate (Positive Control) | HPV-Ker (Keratinocytes) | Cell Viability | 24h | 0.84 µM | [6] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Myeloid Leukemia) | Cell Proliferation | 72h | Potent inhibition at low concentrations | [2][3] |
| 3EZ,20Ac-ingenol | DT40 | Caspase-3 Activation | 24h | Activation at 0.5 µM | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified, which is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Treat cells with this compound and harvest at the desired time points.
-
Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Signaling Pathways
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated ERK, phosphorylated Akt).
Protocol:
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Proposed Experimental Workflow
To fully characterize the mechanism of action of this compound, a logical progression of experiments is recommended.
Conclusion
Based on the extensive research on its structural analogs, this compound is predicted to be a potent activator of Protein Kinase C. This primary interaction initiates a dual signaling cascade characterized by the activation of the pro-apoptotic MAPK/ERK pathway and the concomitant inhibition of the pro-survival PI3K/Akt pathway. These molecular events converge to induce apoptosis and cell cycle arrest in target cells. Further direct experimental validation is necessary to confirm these mechanisms and to quantify the specific potency of this compound. The experimental protocols and workflow provided in this guide offer a robust framework for such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate [ouci.dntb.gov.ua]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Ingenol-3,4,5,20-diacetonide: A Technical Overview of a Synthetic Intermediate in the Ingenane Diterpenoid Family
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Ingenol-3,4,5,20-diacetonide, a semi-synthetic derivative of ingenol (B1671944). While direct biological and experimental data for this compound is limited, this document elucidates its chemical properties and its likely role as a key synthetic intermediate in the development of pharmacologically active ingenane (B1209409) diterpenoids. To provide a thorough understanding of the core structure's biological significance, this guide includes detailed information on the well-characterized parent compound, ingenol, and its clinically relevant derivatives, such as ingenol-3-angelate (PEP005).
Core Compound Profile: this compound
This compound is a derivative of ingenol, a natural product extracted from the sap of plants belonging to the Euphorbia genus. The diacetonide modification serves to protect the hydroxyl groups at positions 3, 4, 5, and 20, enhancing the compound's stability and utility in synthetic chemistry. Its primary role is that of a protected intermediate, facilitating the selective modification of other positions on the ingenol backbone to produce a variety of analogs for structure-activity relationship (SAR) studies.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 77573-44-5 |
| Molecular Formula | C26H36O5 |
| Molecular Weight | 428.57 g/mol |
| Appearance | Solid powder |
| Storage | Store at -20°C for long-term stability. |
Biological Context: The Ingenane Diterpenoid Family
The ingenane core is of significant interest due to the potent biological activity of its derivatives, most notably their function as activators of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
Mechanism of Action: Protein Kinase C Activation
Ingenol and its derivatives are known to bind to the C1 domain of PKC, mimicking the action of the endogenous activator diacylglycerol (DAG). This binding induces a conformational change in the PKC enzyme, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets.
The activation of different PKC isozymes can lead to varied and sometimes opposing cellular outcomes. For instance, the activation of PKCδ has been linked to pro-apoptotic effects in cancer cells, making it a desirable target for anti-cancer drug development.
Quantitative Data for Key Ingenol Compounds
Table 1: Protein Kinase C (PKC) Binding Affinity
| Compound | PKC Isoform(s) | Ki (nM) | Reference |
| Ingenol-3-angelate | PKCα | 0.3 ± 0.02 | [1] |
| PKCβ | 0.105 ± 0.019 | [1] | |
| PKCγ | 0.162 ± 0.004 | [1] | |
| PKCδ | 0.376 ± 0.041 | [1] | |
| PKCε | 0.171 ± 0.015 | [1] | |
| Ingenol | PKC (general) | 30,000 | [2] |
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Ingenol-3-angelate | A2058 | Human Melanoma | ~38 | |
| HT144 | Human Melanoma | ~46 |
Signaling Pathways and Experimental Workflows
The activation of PKC by ingenol derivatives triggers a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway and a general workflow for assessing the cytotoxic effects of these compounds.
PKC-Mediated Signaling Pathway
Caption: PKC Signaling Cascade Activated by Ingenol Derivatives.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for determining the in vitro cytotoxicity of a compound using an MTT assay.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of ingenol derivatives.
Synthesis of this compound (General Procedure)
The synthesis of this compound from ingenol is a protection step. A general procedure would involve the following:
-
Dissolution: Dissolve ingenol in a suitable anhydrous solvent (e.g., acetone (B3395972) or a mixture of acetone and an aprotic solvent like dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Catalyst: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA).
-
Acetonide Formation: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ingenol derivative) and a vehicle control. Incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for PKC Activation
This technique is used to detect the translocation of PKC from the cytosol to the membrane, a hallmark of its activation.
-
Cell Treatment and Lysis: Treat cells with the ingenol derivative for the desired time. Harvest the cells and lyse them in a fractionation buffer to separate the cytosolic and membrane fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the PKC isoform of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates activation.
Conclusion
This compound is a valuable synthetic intermediate in the field of medicinal chemistry, enabling the generation of novel ingenane diterpenoid analogs for therapeutic development. While this specific diacetonide is not extensively studied for its own biological activity, the ingenol core structure, from which it is derived, is a potent modulator of the PKC signaling pathway. The data and protocols provided for the parent compound ingenol and its clinically relevant derivatives offer a strong foundation for researchers and drug developers working with this important class of natural products. Further research into the direct biological effects of this compound may reveal novel activities, but its current primary value lies in its role as a key building block in the synthesis of potential new therapeutics.
References
Ingenol-3,4,5,20-diacetonide: A Technical Overview of a Synthetic Intermediate in the Ingenane Diterpenoid Family
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Ingenol-3,4,5,20-diacetonide, a semi-synthetic derivative of ingenol. While direct biological and experimental data for this compound is limited, this document elucidates its chemical properties and its likely role as a key synthetic intermediate in the development of pharmacologically active ingenane diterpenoids. To provide a thorough understanding of the core structure's biological significance, this guide includes detailed information on the well-characterized parent compound, ingenol, and its clinically relevant derivatives, such as ingenol-3-angelate (PEP005).
Core Compound Profile: this compound
This compound is a derivative of ingenol, a natural product extracted from the sap of plants belonging to the Euphorbia genus. The diacetonide modification serves to protect the hydroxyl groups at positions 3, 4, 5, and 20, enhancing the compound's stability and utility in synthetic chemistry. Its primary role is that of a protected intermediate, facilitating the selective modification of other positions on the ingenol backbone to produce a variety of analogs for structure-activity relationship (SAR) studies.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 77573-44-5 |
| Molecular Formula | C26H36O5 |
| Molecular Weight | 428.57 g/mol |
| Appearance | Solid powder |
| Storage | Store at -20°C for long-term stability. |
Biological Context: The Ingenane Diterpenoid Family
The ingenane core is of significant interest due to the potent biological activity of its derivatives, most notably their function as activators of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
Mechanism of Action: Protein Kinase C Activation
Ingenol and its derivatives are known to bind to the C1 domain of PKC, mimicking the action of the endogenous activator diacylglycerol (DAG). This binding induces a conformational change in the PKC enzyme, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets.
The activation of different PKC isozymes can lead to varied and sometimes opposing cellular outcomes. For instance, the activation of PKCδ has been linked to pro-apoptotic effects in cancer cells, making it a desirable target for anti-cancer drug development.
Quantitative Data for Key Ingenol Compounds
Table 1: Protein Kinase C (PKC) Binding Affinity
| Compound | PKC Isoform(s) | Ki (nM) | Reference |
| Ingenol-3-angelate | PKCα | 0.3 ± 0.02 | [1] |
| PKCβ | 0.105 ± 0.019 | [1] | |
| PKCγ | 0.162 ± 0.004 | [1] | |
| PKCδ | 0.376 ± 0.041 | [1] | |
| PKCε | 0.171 ± 0.015 | [1] | |
| Ingenol | PKC (general) | 30,000 | [2] |
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Ingenol-3-angelate | A2058 | Human Melanoma | ~38 | |
| HT144 | Human Melanoma | ~46 |
Signaling Pathways and Experimental Workflows
The activation of PKC by ingenol derivatives triggers a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway and a general workflow for assessing the cytotoxic effects of these compounds.
PKC-Mediated Signaling Pathway
Caption: PKC Signaling Cascade Activated by Ingenol Derivatives.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for determining the in vitro cytotoxicity of a compound using an MTT assay.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of ingenol derivatives.
Synthesis of this compound (General Procedure)
The synthesis of this compound from ingenol is a protection step. A general procedure would involve the following:
-
Dissolution: Dissolve ingenol in a suitable anhydrous solvent (e.g., acetone or a mixture of acetone and an aprotic solvent like dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Catalyst: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA).
-
Acetonide Formation: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ingenol derivative) and a vehicle control. Incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for PKC Activation
This technique is used to detect the translocation of PKC from the cytosol to the membrane, a hallmark of its activation.
-
Cell Treatment and Lysis: Treat cells with the ingenol derivative for the desired time. Harvest the cells and lyse them in a fractionation buffer to separate the cytosolic and membrane fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the PKC isoform of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates activation.
Conclusion
This compound is a valuable synthetic intermediate in the field of medicinal chemistry, enabling the generation of novel ingenane diterpenoid analogs for therapeutic development. While this specific diacetonide is not extensively studied for its own biological activity, the ingenol core structure, from which it is derived, is a potent modulator of the PKC signaling pathway. The data and protocols provided for the parent compound ingenol and its clinically relevant derivatives offer a strong foundation for researchers and drug developers working with this important class of natural products. Further research into the direct biological effects of this compound may reveal novel activities, but its current primary value lies in its role as a key building block in the synthesis of potential new therapeutics.
References
Ingenol-3,4,5,20-diacetonide: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ingenol-3,4,5,20-diacetonide, a semi-synthetic derivative of the natural product ingenol (B1671944). Sourced from plants of the Euphorbia genus, ingenol and its derivatives have garnered significant interest in the scientific community for their potent biological activities, primarily as modulators of Protein Kinase C (PKC). This document details the discovery and origin of this compound, its physicochemical properties, and available information on its synthesis. A significant focus is placed on its mechanism of action through the PKC signaling pathway, with supporting data from related ingenol compounds. Detailed experimental protocols for the synthesis and biological evaluation are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Discovery and Origin
This compound is a derivative of ingenol, a tetracyclic diterpenoid first isolated from the sap of Euphorbia species.[1] Ingenol itself is found in various plants of this genus, with Euphorbia lathyris seeds being a notable source for its extraction.[2] While often referred to as a natural compound, this compound is primarily known as a semi-synthetic derivative, prepared from the parent compound, ingenol.[1][2] Its creation is a result of chemical modifications designed to enhance stability and facilitate research into the structure-activity relationships of the ingenane (B1209409) scaffold.[2] One source also lists Leptochloa chinensis as a potential natural origin, though this is less commonly cited.[3] The initial synthesis and characterization of this compound are described in the scientific literature, notably in the context of the broader exploration of ingenol chemistry led by researchers such as Hecker.[4]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₆O₅ | [3] |
| Molecular Weight | 428.56 g/mol | [3] |
| CAS Number | 77573-44-5 | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | Store at -20°C for short term, -80°C for long term | [3] |
Synthesis
This compound is synthesized from its parent compound, ingenol. The synthesis involves the protection of the hydroxyl groups at positions 3, 4, 5, and 20 with acetone (B3395972) to form the diacetonide.
Experimental Protocol: Synthesis of this compound from Ingenol
A detailed protocol for the synthesis of this compound can be found in the publication "On the Chemistry of Ingenol, III. Synthesis of 3-Deoxy-3-oxoingenol, Some 5-Esters and of Ethers and Acetals of Ingenol".[4] The general procedure involves the following steps:
-
Dissolution: Ingenol is dissolved in an appropriate aprotic solvent, such as acetone, which also serves as the protecting group source.
-
Acid Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the solution.
-
Reaction: The mixture is stirred at room temperature, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a mild base, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified using column chromatography to yield pure this compound.
Caption: Synthetic workflow for the preparation of this compound.
Biological Activity and Mechanism of Action
The biological activity of ingenol derivatives is predominantly attributed to their ability to modulate Protein Kinase C (PKC) isoforms.[1] this compound, like other ingenanes, is an activator of PKC.[1]
Protein Kinase C (PKC) Modulation
| Compound | Target | Activity | Value | Source |
| Ingenol | PKC | Kᵢ | 30 µM | [4] |
| Ingenol-3-angelate | PKCα | Kᵢ | 0.3 nM | [5] |
| Ingenol-3-angelate | PKCβ | Kᵢ | 0.105 nM | [5] |
| Ingenol-3-angelate | PKCγ | Kᵢ | 0.162 nM | [5] |
| Ingenol-3-angelate | PKCδ | Kᵢ | 0.376 nM | [5] |
| Ingenol-3-angelate | PKCε | Kᵢ | 0.171 nM | [5] |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker cells | IC₅₀ (24h) | 0.39 µM | [6] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker cells | IC₅₀ (24h) | 0.32 µM | [6] |
Studies on ingenol mebutate (Ingenol-3-angelate) have shown that it is a potent activator of several PKC isoforms, with a particularly significant role for PKCδ in mediating its pro-apoptotic effects in cancer cells.[7]
Signaling Pathways
The activation of PKC by ingenol derivatives triggers a cascade of downstream signaling events. For ingenol mebutate, this has been shown to involve the activation of the Ras/Raf/MEK/ERK (MAPK) pathway and the inhibition of the pro-survival PI3K/AKT pathway.[8] This dual action contributes to the induction of apoptosis in susceptible cells. It is highly probable that this compound exerts its biological effects through a similar signaling mechanism.
Caption: Presumed signaling pathway of this compound.
Experimental Protocols: Biological Assays
To evaluate the biological activity of this compound, a number of in vitro assays can be employed. A key assay is the determination of its ability to activate PKC.
Protocol: In Vitro PKC Kinase Activity Assay
This protocol is adapted from methods used to characterize other ingenol derivatives.
-
Reagents and Materials:
-
Recombinant human PKC isoforms
-
Phosphatidylserine (PS) and Diacylglycerol (DAG)
-
ATP, [γ-³²P]ATP
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Phorbol ester (e.g., PMA) as a positive control
-
Scintillation counter and vials
-
-
Procedure: a. Prepare a lipid mixture of PS and DAG in a chloroform (B151607) solution and then evaporate the solvent to form a thin film. Resuspend the lipid film in kinase buffer by sonication to form liposomes. b. In a reaction tube, combine the kinase buffer, the lipid liposomes, the PKC substrate peptide, and the desired concentration of this compound or control compound. c. Add the recombinant PKC enzyme to the reaction mixture and pre-incubate for 5-10 minutes at 30°C. d. Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. e. Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C. f. Terminate the reaction by spotting the mixture onto phosphocellulose paper. g. Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. h. Measure the amount of incorporated ³²P into the substrate peptide using a scintillation counter. i. Calculate the specific activity of the kinase and compare the effects of different concentrations of this compound to the control.
Caption: Experimental workflow for an in vitro PKC kinase activity assay.
Conclusion
This compound is a valuable research tool for investigating the complex roles of PKC signaling in cellular processes. As a semi-synthetic derivative of the natural product ingenol, it offers a stable and accessible compound for studying the structure-activity relationships of the ingenane class of diterpenoids. While further research is needed to fully elucidate its specific biological activities and quantitative parameters, the existing knowledge on related ingenol esters provides a strong foundation for its use in oncology and dermatology research. This technical guide serves as a foundational resource for scientists and researchers working with or interested in the potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ingenol-3,4:5,20-diacetonide | 77769-21-2 | CDA76921 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. US9416084B2 - Method of producing ingenol-3-angelate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Role of Novel Ingenol Derivatives from Euphorbia tirucalli in HIV Replication: Inhibition of De Novo Infection and Activation of Viral LTR | PLOS One [journals.plos.org]
Ingenol-3,4,5,20-diacetonide: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ingenol-3,4,5,20-diacetonide, a semi-synthetic derivative of the natural product ingenol. Sourced from plants of the Euphorbia genus, ingenol and its derivatives have garnered significant interest in the scientific community for their potent biological activities, primarily as modulators of Protein Kinase C (PKC). This document details the discovery and origin of this compound, its physicochemical properties, and available information on its synthesis. A significant focus is placed on its mechanism of action through the PKC signaling pathway, with supporting data from related ingenol compounds. Detailed experimental protocols for the synthesis and biological evaluation are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Discovery and Origin
This compound is a derivative of ingenol, a tetracyclic diterpenoid first isolated from the sap of Euphorbia species.[1] Ingenol itself is found in various plants of this genus, with Euphorbia lathyris seeds being a notable source for its extraction.[2] While often referred to as a natural compound, this compound is primarily known as a semi-synthetic derivative, prepared from the parent compound, ingenol.[1][2] Its creation is a result of chemical modifications designed to enhance stability and facilitate research into the structure-activity relationships of the ingenane scaffold.[2] One source also lists Leptochloa chinensis as a potential natural origin, though this is less commonly cited.[3] The initial synthesis and characterization of this compound are described in the scientific literature, notably in the context of the broader exploration of ingenol chemistry led by researchers such as Hecker.[4]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₆O₅ | [3] |
| Molecular Weight | 428.56 g/mol | [3] |
| CAS Number | 77573-44-5 | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | Store at -20°C for short term, -80°C for long term | [3] |
Synthesis
This compound is synthesized from its parent compound, ingenol. The synthesis involves the protection of the hydroxyl groups at positions 3, 4, 5, and 20 with acetone to form the diacetonide.
Experimental Protocol: Synthesis of this compound from Ingenol
A detailed protocol for the synthesis of this compound can be found in the publication "On the Chemistry of Ingenol, III. Synthesis of 3-Deoxy-3-oxoingenol, Some 5-Esters and of Ethers and Acetals of Ingenol".[4] The general procedure involves the following steps:
-
Dissolution: Ingenol is dissolved in an appropriate aprotic solvent, such as acetone, which also serves as the protecting group source.
-
Acid Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the solution.
-
Reaction: The mixture is stirred at room temperature, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a mild base, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified using column chromatography to yield pure this compound.
Caption: Synthetic workflow for the preparation of this compound.
Biological Activity and Mechanism of Action
The biological activity of ingenol derivatives is predominantly attributed to their ability to modulate Protein Kinase C (PKC) isoforms.[1] this compound, like other ingenanes, is an activator of PKC.[1]
Protein Kinase C (PKC) Modulation
| Compound | Target | Activity | Value | Source |
| Ingenol | PKC | Kᵢ | 30 µM | [4] |
| Ingenol-3-angelate | PKCα | Kᵢ | 0.3 nM | [5] |
| Ingenol-3-angelate | PKCβ | Kᵢ | 0.105 nM | [5] |
| Ingenol-3-angelate | PKCγ | Kᵢ | 0.162 nM | [5] |
| Ingenol-3-angelate | PKCδ | Kᵢ | 0.376 nM | [5] |
| Ingenol-3-angelate | PKCε | Kᵢ | 0.171 nM | [5] |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker cells | IC₅₀ (24h) | 0.39 µM | [6] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker cells | IC₅₀ (24h) | 0.32 µM | [6] |
Studies on ingenol mebutate (Ingenol-3-angelate) have shown that it is a potent activator of several PKC isoforms, with a particularly significant role for PKCδ in mediating its pro-apoptotic effects in cancer cells.[7]
Signaling Pathways
The activation of PKC by ingenol derivatives triggers a cascade of downstream signaling events. For ingenol mebutate, this has been shown to involve the activation of the Ras/Raf/MEK/ERK (MAPK) pathway and the inhibition of the pro-survival PI3K/AKT pathway.[8] This dual action contributes to the induction of apoptosis in susceptible cells. It is highly probable that this compound exerts its biological effects through a similar signaling mechanism.
Caption: Presumed signaling pathway of this compound.
Experimental Protocols: Biological Assays
To evaluate the biological activity of this compound, a number of in vitro assays can be employed. A key assay is the determination of its ability to activate PKC.
Protocol: In Vitro PKC Kinase Activity Assay
This protocol is adapted from methods used to characterize other ingenol derivatives.
-
Reagents and Materials:
-
Recombinant human PKC isoforms
-
Phosphatidylserine (PS) and Diacylglycerol (DAG)
-
ATP, [γ-³²P]ATP
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Phorbol ester (e.g., PMA) as a positive control
-
Scintillation counter and vials
-
-
Procedure: a. Prepare a lipid mixture of PS and DAG in a chloroform solution and then evaporate the solvent to form a thin film. Resuspend the lipid film in kinase buffer by sonication to form liposomes. b. In a reaction tube, combine the kinase buffer, the lipid liposomes, the PKC substrate peptide, and the desired concentration of this compound or control compound. c. Add the recombinant PKC enzyme to the reaction mixture and pre-incubate for 5-10 minutes at 30°C. d. Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. e. Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C. f. Terminate the reaction by spotting the mixture onto phosphocellulose paper. g. Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. h. Measure the amount of incorporated ³²P into the substrate peptide using a scintillation counter. i. Calculate the specific activity of the kinase and compare the effects of different concentrations of this compound to the control.
Caption: Experimental workflow for an in vitro PKC kinase activity assay.
Conclusion
This compound is a valuable research tool for investigating the complex roles of PKC signaling in cellular processes. As a semi-synthetic derivative of the natural product ingenol, it offers a stable and accessible compound for studying the structure-activity relationships of the ingenane class of diterpenoids. While further research is needed to fully elucidate its specific biological activities and quantitative parameters, the existing knowledge on related ingenol esters provides a strong foundation for its use in oncology and dermatology research. This technical guide serves as a foundational resource for scientists and researchers working with or interested in the potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ingenol-3,4:5,20-diacetonide | 77769-21-2 | CDA76921 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. US9416084B2 - Method of producing ingenol-3-angelate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Role of Novel Ingenol Derivatives from Euphorbia tirucalli in HIV Replication: Inhibition of De Novo Infection and Activation of Viral LTR | PLOS One [journals.plos.org]
Ingenol-3,4,5,20-diacetonide: A Technical Overview of a Synthetic Intermediate in the Context of Biologically Active Ingenol Esters
CAS Number: 77573-44-5
Molecular Formula: C₂₆H₃₆O₅[1]
Molecular Weight: 428.6 g/mol [1]
Executive Summary
Ingenol-3,4,5,20-diacetonide is a derivative of ingenol (B1671944), a complex diterpene natural product. While this specific compound is cataloged by chemical suppliers, a thorough review of scientific literature reveals a significant lack of published research on its biological activity or mechanism of action. Its chemical structure, featuring acetonide protection at two diol positions, strongly suggests its role as a synthetic intermediate in the preparation of more complex and biologically active ingenol esters.
This guide provides a comprehensive technical overview of the core biological activities and experimental protocols associated with the parent compound, ingenol, and its well-studied, potent derivatives, such as Ingenol-3-angelate (PEP005). This information is presented to offer researchers, scientists, and drug development professionals a foundational understanding of the pharmacology of this class of compounds, which is likely the context for the synthesis and use of this compound.
Chemical and Physical Properties
A summary of the basic chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 77573-44-5 | [1] |
| Molecular Formula | C₂₆H₃₆O₅ | [1] |
| Molecular Weight | 428.6 g/mol | [1] |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
| Storage | Recommended storage at -20°C for short term and -80°C for long term. | [2] |
Biological Activity of Related Ingenol Esters
The biological activity of ingenol derivatives is largely attributed to their ability to modulate Protein Kinase C (PKC) isoforms. The parent compound, ingenol, itself displays weak binding to PKC, whereas esterification at the C3 and C5 positions dramatically enhances potency.
Protein Kinase C (PKC) Activation
Ingenol-3-angelate (PEP005) is a potent activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. This activation is central to its pro-apoptotic and pro-inflammatory effects. The binding affinity of Ingenol-3-angelate to various PKC isoforms has been quantified and is presented in the table below.
| PKC Isoform | Kᵢ (nM) | Reference |
| PKC-α | 0.3 ± 0.02 | [3] |
| PKC-β | 0.105 ± 0.019 | [3] |
| PKC-γ | 0.162 ± 0.004 | [3] |
| PKC-δ | 0.376 ± 0.041 | [3] |
| PKC-ε | 0.171 ± 0.015 | [3] |
Cellular Effects
The activation of PKC by ingenol esters triggers a cascade of downstream signaling events, leading to diverse cellular outcomes, including:
-
Apoptosis: In leukemia cell lines, the pro-apoptotic effects of PEP005 are primarily mediated through the activation and translocation of PKCδ.
-
Cell Cycle Arrest: Studies on the related compound 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol have shown induction of G2/M phase arrest in DT40 cells.[4]
-
Inflammation: Topical application of PEP005 induces an acute inflammatory response characterized by neutrophil infiltration.[5]
-
Cytokine Release: Ingenol-3-angelate has been shown to induce the secretion of inflammatory cytokines such as Interleukin-6 (IL-6).[6]
Signaling Pathways Modulated by Ingenol Esters
The activation of PKC by ingenol esters leads to the modulation of several key signaling pathways that are critical in cell proliferation, survival, and apoptosis.
PKCδ-Mediated Apoptosis Pathway
In many cancer cell lines, particularly those of hematopoietic origin, Ingenol-3-angelate (PEP005) induces apoptosis through the specific activation of PKCδ. This involves the translocation of PKCδ to various cellular compartments, including the mitochondria and nucleus, initiating apoptotic cascades.
Caption: PKCδ-mediated apoptotic pathway activated by Ingenol-3-angelate.
Modulation of MAPK and PI3K/AKT Pathways
Studies in colon cancer cells have demonstrated that PEP005 can simultaneously activate the pro-apoptotic Ras/Raf/MAPK pathway and inhibit the pro-survival PI3K/AKT pathway. This dual action contributes to its anti-cancer effects.
Caption: Dual modulation of MAPK and PI3K/AKT pathways by Ingenol-3-angelate.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the literature. The following protocols are based on methodologies used for the study of related, biologically active ingenol derivatives and are provided as a reference for researchers.
Cell Proliferation Inhibition Assay (MTT Assay)
This protocol is adapted from a study on 3-O-angeloyl-20-O-acetyl ingenol.[7]
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., K562, HL-60) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ingenol derivative (e.g., from 10⁻¹⁵ M to 10⁻⁵ M) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the culture medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of inhibition compared to untreated control cells. Calculate IC₅₀ values using appropriate software.
Caption: Workflow for a typical MTT cell proliferation assay.
Protein Kinase C Binding Assay
This protocol is based on the characterization of Ingenol-3-angelate binding to PKC isoforms.[3][6]
Objective: To determine the binding affinity (Kᵢ) of a compound to specific PKC isoforms.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified human PKC isoform, phosphatidylserine, and a radiolabeled ligand (e.g., [³H]phorbol 12,13-dibutyrate, [³H]PDBu).
-
Compound Addition: Add varying concentrations of the ingenol derivative to the reaction mixture to compete with the radiolabeled ligand for binding.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the PKC-bound radioligand from the free radioligand using a filtration method (e.g., passing the mixture through a polyethyleneimine-treated glass fiber filter).
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the ingenol derivative that inhibits 50% of the specific [³H]PDBu binding (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Synthesis and Role as an Intermediate
The synthesis of ingenol and its derivatives is a complex challenge in organic chemistry due to its unique and highly strained "inside-outside" bridged ring system.[8] Total synthesis routes have been developed, often starting from simpler natural products like (+)-3-carene.[9]
In the context of synthesizing various ingenol esters for structure-activity relationship (SAR) studies, protecting groups are essential to achieve regioselective esterification. The diacetonide moiety in this compound serves to protect the C3/C4 diol and the C5/C20 diol. This protection allows for selective chemical modification at other positions of the ingenol core. Following the desired modification, the acetonide groups can be removed under acidic conditions to yield the final product. The use of a 5,20-acetonide as a protecting group has been documented in the semisynthesis of Ingenol-3-angelate.[10]
Conclusion and Future Directions
This compound (CAS 77573-44-5) is best understood as a synthetic intermediate rather than a biologically active agent. The extensive body of research on other ingenol esters, particularly Ingenol-3-angelate (PEP005), has established this class of compounds as potent modulators of Protein Kinase C with significant potential in oncology and dermatology.
For researchers and drug development professionals, this compound represents a key building block for the creation of novel ingenol derivatives. Future research in this area will likely focus on the synthesis of new esters with improved pharmacological properties, such as enhanced PKC isoform selectivity, better stability, and optimized pharmacokinetic profiles. The experimental protocols and pathway information detailed in this guide for active ingenol esters provide a solid foundation for the biological evaluation of such new chemical entities.
References
- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenol: Highly Strained Natural Product as a Core of Powerful Bioactive Compounds | TCI EUROPE N.V. [tcichemicals.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
Ingenol-3,4,5,20-diacetonide: A Technical Overview of a Synthetic Intermediate in the Context of Biologically Active Ingenol Esters
CAS Number: 77573-44-5
Molecular Formula: C₂₆H₃₆O₅[1]
Molecular Weight: 428.6 g/mol [1]
Executive Summary
Ingenol-3,4,5,20-diacetonide is a derivative of ingenol, a complex diterpene natural product. While this specific compound is cataloged by chemical suppliers, a thorough review of scientific literature reveals a significant lack of published research on its biological activity or mechanism of action. Its chemical structure, featuring acetonide protection at two diol positions, strongly suggests its role as a synthetic intermediate in the preparation of more complex and biologically active ingenol esters.
This guide provides a comprehensive technical overview of the core biological activities and experimental protocols associated with the parent compound, ingenol, and its well-studied, potent derivatives, such as Ingenol-3-angelate (PEP005). This information is presented to offer researchers, scientists, and drug development professionals a foundational understanding of the pharmacology of this class of compounds, which is likely the context for the synthesis and use of this compound.
Chemical and Physical Properties
A summary of the basic chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 77573-44-5 | [1] |
| Molecular Formula | C₂₆H₃₆O₅ | [1] |
| Molecular Weight | 428.6 g/mol | [1] |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
| Storage | Recommended storage at -20°C for short term and -80°C for long term. | [2] |
Biological Activity of Related Ingenol Esters
The biological activity of ingenol derivatives is largely attributed to their ability to modulate Protein Kinase C (PKC) isoforms. The parent compound, ingenol, itself displays weak binding to PKC, whereas esterification at the C3 and C5 positions dramatically enhances potency.
Protein Kinase C (PKC) Activation
Ingenol-3-angelate (PEP005) is a potent activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. This activation is central to its pro-apoptotic and pro-inflammatory effects. The binding affinity of Ingenol-3-angelate to various PKC isoforms has been quantified and is presented in the table below.
| PKC Isoform | Kᵢ (nM) | Reference |
| PKC-α | 0.3 ± 0.02 | [3] |
| PKC-β | 0.105 ± 0.019 | [3] |
| PKC-γ | 0.162 ± 0.004 | [3] |
| PKC-δ | 0.376 ± 0.041 | [3] |
| PKC-ε | 0.171 ± 0.015 | [3] |
Cellular Effects
The activation of PKC by ingenol esters triggers a cascade of downstream signaling events, leading to diverse cellular outcomes, including:
-
Apoptosis: In leukemia cell lines, the pro-apoptotic effects of PEP005 are primarily mediated through the activation and translocation of PKCδ.
-
Cell Cycle Arrest: Studies on the related compound 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol have shown induction of G2/M phase arrest in DT40 cells.[4]
-
Inflammation: Topical application of PEP005 induces an acute inflammatory response characterized by neutrophil infiltration.[5]
-
Cytokine Release: Ingenol-3-angelate has been shown to induce the secretion of inflammatory cytokines such as Interleukin-6 (IL-6).[6]
Signaling Pathways Modulated by Ingenol Esters
The activation of PKC by ingenol esters leads to the modulation of several key signaling pathways that are critical in cell proliferation, survival, and apoptosis.
PKCδ-Mediated Apoptosis Pathway
In many cancer cell lines, particularly those of hematopoietic origin, Ingenol-3-angelate (PEP005) induces apoptosis through the specific activation of PKCδ. This involves the translocation of PKCδ to various cellular compartments, including the mitochondria and nucleus, initiating apoptotic cascades.
Caption: PKCδ-mediated apoptotic pathway activated by Ingenol-3-angelate.
Modulation of MAPK and PI3K/AKT Pathways
Studies in colon cancer cells have demonstrated that PEP005 can simultaneously activate the pro-apoptotic Ras/Raf/MAPK pathway and inhibit the pro-survival PI3K/AKT pathway. This dual action contributes to its anti-cancer effects.
Caption: Dual modulation of MAPK and PI3K/AKT pathways by Ingenol-3-angelate.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the literature. The following protocols are based on methodologies used for the study of related, biologically active ingenol derivatives and are provided as a reference for researchers.
Cell Proliferation Inhibition Assay (MTT Assay)
This protocol is adapted from a study on 3-O-angeloyl-20-O-acetyl ingenol.[7]
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., K562, HL-60) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ingenol derivative (e.g., from 10⁻¹⁵ M to 10⁻⁵ M) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of inhibition compared to untreated control cells. Calculate IC₅₀ values using appropriate software.
Caption: Workflow for a typical MTT cell proliferation assay.
Protein Kinase C Binding Assay
This protocol is based on the characterization of Ingenol-3-angelate binding to PKC isoforms.[3][6]
Objective: To determine the binding affinity (Kᵢ) of a compound to specific PKC isoforms.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified human PKC isoform, phosphatidylserine, and a radiolabeled ligand (e.g., [³H]phorbol 12,13-dibutyrate, [³H]PDBu).
-
Compound Addition: Add varying concentrations of the ingenol derivative to the reaction mixture to compete with the radiolabeled ligand for binding.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the PKC-bound radioligand from the free radioligand using a filtration method (e.g., passing the mixture through a polyethyleneimine-treated glass fiber filter).
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the ingenol derivative that inhibits 50% of the specific [³H]PDBu binding (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Synthesis and Role as an Intermediate
The synthesis of ingenol and its derivatives is a complex challenge in organic chemistry due to its unique and highly strained "inside-outside" bridged ring system.[8] Total synthesis routes have been developed, often starting from simpler natural products like (+)-3-carene.[9]
In the context of synthesizing various ingenol esters for structure-activity relationship (SAR) studies, protecting groups are essential to achieve regioselective esterification. The diacetonide moiety in this compound serves to protect the C3/C4 diol and the C5/C20 diol. This protection allows for selective chemical modification at other positions of the ingenol core. Following the desired modification, the acetonide groups can be removed under acidic conditions to yield the final product. The use of a 5,20-acetonide as a protecting group has been documented in the semisynthesis of Ingenol-3-angelate.[10]
Conclusion and Future Directions
This compound (CAS 77573-44-5) is best understood as a synthetic intermediate rather than a biologically active agent. The extensive body of research on other ingenol esters, particularly Ingenol-3-angelate (PEP005), has established this class of compounds as potent modulators of Protein Kinase C with significant potential in oncology and dermatology.
For researchers and drug development professionals, this compound represents a key building block for the creation of novel ingenol derivatives. Future research in this area will likely focus on the synthesis of new esters with improved pharmacological properties, such as enhanced PKC isoform selectivity, better stability, and optimized pharmacokinetic profiles. The experimental protocols and pathway information detailed in this guide for active ingenol esters provide a solid foundation for the biological evaluation of such new chemical entities.
References
- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenol: Highly Strained Natural Product as a Core of Powerful Bioactive Compounds | TCI EUROPE N.V. [tcichemicals.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
Preliminary In Vitro Profile of Ingenol Analogs: A Technical Overview
Disclaimer: Extensive literature searches did not yield specific in vitro studies, quantitative biological data, or detailed experimental protocols for Ingenol-3,4,5,20-diacetonide. The information presented herein is a comprehensive guide based on preliminary in vitro studies of structurally related and well-characterized ingenol (B1671944) derivatives, primarily Ingenol-3-angelate (I3A), also known as PEP005, and 3-O-angeloyl-20-O-acetyl ingenol (AAI). These compounds serve as valuable surrogates for understanding the potential biological activities of the ingenol scaffold.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of ingenol compounds.
Data Presentation
The cytotoxic and apoptotic activities of various ingenol derivatives have been evaluated across multiple cancer cell lines. The following tables summarize the quantitative data extracted from the available literature.
Table 1: Cytotoxicity of Ingenol Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Ingenol-3-angelate (I3A) | A2058 (Melanoma) | MTT | 38 µM | [1] |
| Ingenol-3-angelate (I3A) | HT144 (Melanoma) | MTT | 46 µM | [1] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | Not Specified | More potent than Ingenol Mebutate | [2][3] |
| Ingenol Mebutate | Panc-1 (Pancreatic Cancer) | Cell Survival | 43.1 ± 16.8 nM (after 72h) | [4] |
Table 2: Apoptosis Induction by Ingenol Derivatives
| Compound | Cell Line | Method | Observation | Reference |
| Ingenol-3-angelate (I3A) | Melanoma Cells | Flow Cytometry (Annexin V/PI) | Dose-dependent induction of apoptosis | [1] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Not Specified | Stimulates apoptosis and necrosis | [2][3][5] |
| Ingenol Derivatives | Breast Cancer Cells (T47D, MDA-MB-231) | Not Specified | Induction of apoptotic cell death | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on ingenol derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., A2058 and HT144 melanoma cells) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the ingenol derivative (e.g., Ingenol-3-angelate) for a specified period, typically 24 to 72 hours.[1]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[1]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the ingenol compound at various concentrations for a defined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1]
Western Blot Analysis
-
Protein Extraction: Following treatment with the ingenol derivative, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins involved in apoptosis or signaling pathways) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Ingenol derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.
General Experimental Workflow for In Vitro Analysis
Caption: General workflow for in vitro evaluation of ingenol derivatives.
PKC/ERK Signaling Pathway
Ingenol derivatives are known activators of Protein Kinase C (PKC), particularly the PKCδ isoform.[2][3] This activation can lead to downstream effects, including the activation of the ERK pathway, which plays a role in both cell survival and apoptosis depending on the cellular context.
References
- 1. chemfarms.com [chemfarms.com]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate [ouci.dntb.gov.ua]
- 4. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preliminary In Vitro Profile of Ingenol Analogs: A Technical Overview
Disclaimer: Extensive literature searches did not yield specific in vitro studies, quantitative biological data, or detailed experimental protocols for Ingenol-3,4,5,20-diacetonide. The information presented herein is a comprehensive guide based on preliminary in vitro studies of structurally related and well-characterized ingenol derivatives, primarily Ingenol-3-angelate (I3A), also known as PEP005, and 3-O-angeloyl-20-O-acetyl ingenol (AAI). These compounds serve as valuable surrogates for understanding the potential biological activities of the ingenol scaffold.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of ingenol compounds.
Data Presentation
The cytotoxic and apoptotic activities of various ingenol derivatives have been evaluated across multiple cancer cell lines. The following tables summarize the quantitative data extracted from the available literature.
Table 1: Cytotoxicity of Ingenol Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Ingenol-3-angelate (I3A) | A2058 (Melanoma) | MTT | 38 µM | [1] |
| Ingenol-3-angelate (I3A) | HT144 (Melanoma) | MTT | 46 µM | [1] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | Not Specified | More potent than Ingenol Mebutate | [2][3] |
| Ingenol Mebutate | Panc-1 (Pancreatic Cancer) | Cell Survival | 43.1 ± 16.8 nM (after 72h) | [4] |
Table 2: Apoptosis Induction by Ingenol Derivatives
| Compound | Cell Line | Method | Observation | Reference |
| Ingenol-3-angelate (I3A) | Melanoma Cells | Flow Cytometry (Annexin V/PI) | Dose-dependent induction of apoptosis | [1] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Not Specified | Stimulates apoptosis and necrosis | [2][3][5] |
| Ingenol Derivatives | Breast Cancer Cells (T47D, MDA-MB-231) | Not Specified | Induction of apoptotic cell death | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on ingenol derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., A2058 and HT144 melanoma cells) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the ingenol derivative (e.g., Ingenol-3-angelate) for a specified period, typically 24 to 72 hours.[1]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[1]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the ingenol compound at various concentrations for a defined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1]
Western Blot Analysis
-
Protein Extraction: Following treatment with the ingenol derivative, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins involved in apoptosis or signaling pathways) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Ingenol derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.
General Experimental Workflow for In Vitro Analysis
Caption: General workflow for in vitro evaluation of ingenol derivatives.
PKC/ERK Signaling Pathway
Ingenol derivatives are known activators of Protein Kinase C (PKC), particularly the PKCδ isoform.[2][3] This activation can lead to downstream effects, including the activation of the ERK pathway, which plays a role in both cell survival and apoptosis depending on the cellular context.
References
- 1. chemfarms.com [chemfarms.com]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate [ouci.dntb.gov.ua]
- 4. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Ingenane Diterpenoids in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenane (B1209409) diterpenoids, a class of natural products primarily isolated from plants of the Euphorbia genus, have garnered significant attention in oncology research. Their potent biological activities, particularly the modulation of protein kinase C (PKC) isoforms, have positioned them as promising candidates for anticancer drug development. This technical guide provides an in-depth review of the current state of research on ingenane diterpenoids in oncology, with a focus on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their therapeutic potential.
Mechanism of Action: A Dual Approach to Cancer Therapy
Ingenane diterpenoids, with the most extensively studied compound being ingenol (B1671944) mebutate (also known as ingenol-3-angelate or PEP005), exhibit a dual mechanism of action against cancer cells: direct cytotoxicity and immune system activation.[1] This multifaceted approach contributes to their efficacy in eliminating tumor cells and potentially preventing recurrence.
Direct Cytotoxicity: At higher concentrations, ingenane diterpenoids induce rapid necrotic cell death. This process is initiated by the disruption of cellular membranes, including the plasma membrane and mitochondrial membranes.[1] Mitochondrial swelling and loss of mitochondrial membrane potential are key events, leading to a cascade of events culminating in cell lysis.[2]
Immune-Mediated Cytotoxicity: At lower, sub-necrotic concentrations, ingenane diterpenoids act as potent activators of Protein Kinase C (PKC), with a particular affinity for the PKCδ isoform.[3] Activation of the PKCδ signaling pathway triggers a downstream cascade involving the MEK/ERK pathway.[4] This signaling cascade ultimately leads to the induction of apoptosis in cancer cells. Furthermore, the activation of PKC stimulates the release of pro-inflammatory cytokines and chemokines, which recruit and activate immune cells, such as neutrophils, to the tumor microenvironment.[5] This localized inflammatory response contributes to the elimination of residual tumor cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by ingenane diterpenoids and the general workflows for common experimental protocols used in their evaluation.
digraph "Ingenane_Diterpenoid_Signaling_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
}
General workflow for a cell viability assay (e.g., MTT).
```dot
digraph "Experimental_Workflow_Apoptosis" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
}
References
- 1. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
Ingenane Diterpenoids in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenane diterpenoids, a class of natural products primarily isolated from plants of the Euphorbia genus, have garnered significant attention in oncology research. Their potent biological activities, particularly the modulation of protein kinase C (PKC) isoforms, have positioned them as promising candidates for anticancer drug development. This technical guide provides an in-depth review of the current state of research on ingenane diterpenoids in oncology, with a focus on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their therapeutic potential.
Mechanism of Action: A Dual Approach to Cancer Therapy
Ingenane diterpenoids, with the most extensively studied compound being ingenol mebutate (also known as ingenol-3-angelate or PEP005), exhibit a dual mechanism of action against cancer cells: direct cytotoxicity and immune system activation.[1] This multifaceted approach contributes to their efficacy in eliminating tumor cells and potentially preventing recurrence.
Direct Cytotoxicity: At higher concentrations, ingenane diterpenoids induce rapid necrotic cell death. This process is initiated by the disruption of cellular membranes, including the plasma membrane and mitochondrial membranes.[1] Mitochondrial swelling and loss of mitochondrial membrane potential are key events, leading to a cascade of events culminating in cell lysis.[2]
Immune-Mediated Cytotoxicity: At lower, sub-necrotic concentrations, ingenane diterpenoids act as potent activators of Protein Kinase C (PKC), with a particular affinity for the PKCδ isoform.[3] Activation of the PKCδ signaling pathway triggers a downstream cascade involving the MEK/ERK pathway.[4] This signaling cascade ultimately leads to the induction of apoptosis in cancer cells. Furthermore, the activation of PKC stimulates the release of pro-inflammatory cytokines and chemokines, which recruit and activate immune cells, such as neutrophils, to the tumor microenvironment.[5] This localized inflammatory response contributes to the elimination of residual tumor cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by ingenane diterpenoids and the general workflows for common experimental protocols used in their evaluation.
digraph "Ingenane_Diterpenoid_Signaling_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
}
General workflow for a cell viability assay (e.g., MTT).
```dot
digraph "Experimental_Workflow_Apoptosis" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
}
References
- 1. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ingenol-3,4,5,20-diacetonide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ingenol-3,4,5,20-diacetonide, a protected derivative of ingenol (B1671944). Ingenol and its derivatives are diterpenoids of significant interest due to their potent biological activities, including the activation of Protein Kinase C (PKC), which plays a crucial role in various cellular signaling pathways. The diacetonide protection of ingenol at the C3, C4, C5, and C20 hydroxyl groups can serve as a key step in the synthesis of more complex analogs for drug discovery and development.
Overview
The synthesis of this compound from the parent compound, ingenol, involves a two-step protection strategy. The first step is the selective protection of the less sterically hindered C5 and C20 hydroxyl groups to form Ingenol-5,20-acetonide. The second step involves the protection of the remaining C3 and C4 diol. This stepwise approach is often necessary for complex polyols like ingenol to achieve selective protection.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the two-step synthesis of this compound. The yields are based on reported values for analogous acetonide protection reactions on complex polyols and should be considered as estimates.
| Step | Reactant | Reagent | Product | Molar Ratio (Reactant:Reagent) | Solvent | Reaction Time | Temperature (°C) | Expected Yield (%) |
| 1 | Ingenol | 2,2-Dimethoxypropane (B42991), p-TsOH (cat.) | Ingenol-5,20-acetonide | 1 : 10 : 0.1 | Acetone (B3395972)/DCM | 4-6 h | Room Temp. | 85-95 |
| 2 | Ingenol-5,20-acetonide | 2,2-Dimethoxypropane, p-TsOH (cat.) | This compound | 1 : 10 : 0.1 | Acetone/DCM | 12-24 h | Room Temp. | 70-85 |
Experimental Protocols
Materials and Methods
Materials:
-
Ingenol (starting material)
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetone (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Step 1: Synthesis of Ingenol-5,20-acetonide
This protocol is adapted from general procedures for the selective protection of diols in polyhydroxylated natural products.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve ingenol (1 equivalent) in a mixture of anhydrous acetone and anhydrous dichloromethane (1:1, v/v).
-
Reagent Addition: To the stirred solution, add 2,2-dimethoxypropane (10 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexanes:ethyl acetate, 1:1). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford pure Ingenol-5,20-acetonide.
Step 2: Synthesis of this compound
This protocol describes the protection of the remaining 3,4-diol.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the Ingenol-5,20-acetonide (1 equivalent) obtained from Step 1 in anhydrous acetone.
-
Reagent Addition: Add 2,2-dimethoxypropane (10 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature. The protection of the more hindered 3,4-diol may require a longer reaction time. Monitor the reaction progress by TLC. The reaction may take 12-24 hours to go to completion.
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic extracts with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the final product, this compound.
Visualizations
Logical Workflow for Synthesis
Caption: A flowchart illustrating the two-step synthesis of this compound.
Signaling Pathway of Ingenol Derivatives
Ingenol and its derivatives, such as ingenol mebutate, are known to activate Protein Kinase C (PKC). This activation initiates a signaling cascade that can lead to apoptosis and an inflammatory response, which is relevant to their application in oncology.
Caption: A diagram of the Protein Kinase C signaling pathway activated by ingenol derivatives.
Application Notes and Protocols: Synthesis of Ingenol-3,4,5,20-diacetonide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ingenol-3,4,5,20-diacetonide, a protected derivative of ingenol. Ingenol and its derivatives are diterpenoids of significant interest due to their potent biological activities, including the activation of Protein Kinase C (PKC), which plays a crucial role in various cellular signaling pathways. The diacetonide protection of ingenol at the C3, C4, C5, and C20 hydroxyl groups can serve as a key step in the synthesis of more complex analogs for drug discovery and development.
Overview
The synthesis of this compound from the parent compound, ingenol, involves a two-step protection strategy. The first step is the selective protection of the less sterically hindered C5 and C20 hydroxyl groups to form Ingenol-5,20-acetonide. The second step involves the protection of the remaining C3 and C4 diol. This stepwise approach is often necessary for complex polyols like ingenol to achieve selective protection.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the two-step synthesis of this compound. The yields are based on reported values for analogous acetonide protection reactions on complex polyols and should be considered as estimates.
| Step | Reactant | Reagent | Product | Molar Ratio (Reactant:Reagent) | Solvent | Reaction Time | Temperature (°C) | Expected Yield (%) |
| 1 | Ingenol | 2,2-Dimethoxypropane, p-TsOH (cat.) | Ingenol-5,20-acetonide | 1 : 10 : 0.1 | Acetone/DCM | 4-6 h | Room Temp. | 85-95 |
| 2 | Ingenol-5,20-acetonide | 2,2-Dimethoxypropane, p-TsOH (cat.) | This compound | 1 : 10 : 0.1 | Acetone/DCM | 12-24 h | Room Temp. | 70-85 |
Experimental Protocols
Materials and Methods
Materials:
-
Ingenol (starting material)
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetone (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Step 1: Synthesis of Ingenol-5,20-acetonide
This protocol is adapted from general procedures for the selective protection of diols in polyhydroxylated natural products.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve ingenol (1 equivalent) in a mixture of anhydrous acetone and anhydrous dichloromethane (1:1, v/v).
-
Reagent Addition: To the stirred solution, add 2,2-dimethoxypropane (10 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexanes:ethyl acetate, 1:1). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford pure Ingenol-5,20-acetonide.
Step 2: Synthesis of this compound
This protocol describes the protection of the remaining 3,4-diol.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the Ingenol-5,20-acetonide (1 equivalent) obtained from Step 1 in anhydrous acetone.
-
Reagent Addition: Add 2,2-dimethoxypropane (10 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature. The protection of the more hindered 3,4-diol may require a longer reaction time. Monitor the reaction progress by TLC. The reaction may take 12-24 hours to go to completion.
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic extracts with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the final product, this compound.
Visualizations
Logical Workflow for Synthesis
Caption: A flowchart illustrating the two-step synthesis of this compound.
Signaling Pathway of Ingenol Derivatives
Ingenol and its derivatives, such as ingenol mebutate, are known to activate Protein Kinase C (PKC). This activation initiates a signaling cascade that can lead to apoptosis and an inflammatory response, which is relevant to their application in oncology.
Caption: A diagram of the Protein Kinase C signaling pathway activated by ingenol derivatives.
The Total Synthesis of Ingenol and Its Derivatives: A Detailed Guide for Researchers
Application Notes & Protocols
For researchers, scientists, and professionals in drug development, the complex diterpenoid ingenol (B1671944) and its derivatives represent a significant area of study due to their potent biological activities, including anti-cancer and anti-HIV properties.[1][2] Ingenol mebutate (Picato®), an ester derivative of ingenol, is an FDA-approved topical treatment for actinic keratosis, a precancerous skin condition.[3][4] The intricate molecular architecture of ingenol, characterized by a highly strained "inside-outside" trans-intrabridgehead stereochemistry, has made its total synthesis a formidable challenge for organic chemists.[5][6] This document provides a comprehensive overview of key synthetic strategies, detailed experimental protocols for pivotal reactions, and an exploration of the signaling pathways modulated by these compounds.
Key Synthetic Strategies and Quantitative Data
Several research groups have successfully completed the total synthesis of ingenol, each employing unique strategies to construct the complex tetracyclic core. The approaches of Winkler, Tanino/Kuwajima, Wood, and Baran are among the most notable. A significant breakthrough was achieved by Baran and coworkers, who developed a concise 14-step synthesis of (+)-ingenol from the inexpensive starting material (+)-3-carene.[3][7][8]
The challenge in synthesizing ingenol lies in constructing the strained bicyclo[4.4.1]undecane ring system.[5] Different approaches have utilized key reactions such as the Pauson-Khand reaction, pinacol (B44631) rearrangement, ring-closing metathesis, and intramolecular photocycloaddition-fragmentation.[9][10][11][12]
| Synthetic Route | Key Reaction(s) | Starting Material | Number of Steps | Overall Yield | Reference |
| Winkler (2002) | Intramolecular dioxenone photoaddition-fragmentation | Dioxenone precursor | >35 | Not specified | [9][12] |
| Tanino/Kuwajima (2003) | Intramolecular acetylene (B1199291) dicobalt complex cyclization, epoxy alcohol rearrangement | Complex acetylene precursor | 45 | Not specified | [13][14] |
| Wood (2004) | Ring-closing olefin metathesis | Diene precursor | Not specified | Not specified | [11] |
| Baran (2013) | Pauson-Khand reaction, Pinacol rearrangement | (+)-3-carene | 14 | 1.2% | [3][8] |
Experimental Protocols: The Baran Synthesis of (+)-Ingenol
The Baran synthesis is notable for its efficiency and is presented here as an exemplary protocol for key transformations.[3][15][16]
Protocol 1: Pauson-Khand Reaction
This key step constructs the core carbon framework of ingenol.
Materials:
-
Allenic alkyne precursor
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Toluene
Procedure:
-
To a solution of the allenic alkyne precursor in toluene, add dicobalt octacarbonyl at room temperature.
-
Stir the mixture for 1 hour to allow for the formation of the cobalt-alkyne complex.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the Pauson-Khand product.
Protocol 2: Pinacol Rearrangement
This rearrangement reaction establishes the characteristic "inside-outside" stereochemistry of the ingenane (B1209409) skeleton.[10][15]
Materials:
-
Tricyclic diol precursor
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the tricyclic diol precursor in dichloromethane and cool to -78 °C.
-
Slowly add boron trifluoride diethyl etherate to the solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Warm the mixture to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the rearranged ingenane skeleton.
Signaling Pathways of Ingenol Derivatives
Ingenol and its derivatives are known to be potent activators of Protein Kinase C (PKC).[6] This activation triggers a downstream signaling cascade, primarily through the MEK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[17] The pro-inflammatory effects and cell death induction observed with ingenol mebutate treatment are linked to this signaling pathway.[4][17]
Caption: Ingenol activates PKC, initiating the MEK/ERK signaling cascade.
Experimental Workflow for Total Synthesis
The logical flow of a total synthesis campaign for a complex molecule like ingenol involves several key stages, from conceptual design to the final pure compound.
Caption: A generalized workflow for the total synthesis of ingenol.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. princeton.edu [princeton.edu]
- 10. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 11. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The first total synthesis of (+/-)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Total Synthesis of Ingenol [organic-chemistry.org]
- 15. Open Flask: Ingenol: Behind the scenes [openflask.blogspot.com]
- 16. Development of a concise synthesis of (+)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Total Synthesis of Ingenol and Its Derivatives: A Detailed Guide for Researchers
Application Notes & Protocols
For researchers, scientists, and professionals in drug development, the complex diterpenoid ingenol and its derivatives represent a significant area of study due to their potent biological activities, including anti-cancer and anti-HIV properties.[1][2] Ingenol mebutate (Picato®), an ester derivative of ingenol, is an FDA-approved topical treatment for actinic keratosis, a precancerous skin condition.[3][4] The intricate molecular architecture of ingenol, characterized by a highly strained "inside-outside" trans-intrabridgehead stereochemistry, has made its total synthesis a formidable challenge for organic chemists.[5][6] This document provides a comprehensive overview of key synthetic strategies, detailed experimental protocols for pivotal reactions, and an exploration of the signaling pathways modulated by these compounds.
Key Synthetic Strategies and Quantitative Data
Several research groups have successfully completed the total synthesis of ingenol, each employing unique strategies to construct the complex tetracyclic core. The approaches of Winkler, Tanino/Kuwajima, Wood, and Baran are among the most notable. A significant breakthrough was achieved by Baran and coworkers, who developed a concise 14-step synthesis of (+)-ingenol from the inexpensive starting material (+)-3-carene.[3][7][8]
The challenge in synthesizing ingenol lies in constructing the strained bicyclo[4.4.1]undecane ring system.[5] Different approaches have utilized key reactions such as the Pauson-Khand reaction, pinacol rearrangement, ring-closing metathesis, and intramolecular photocycloaddition-fragmentation.[9][10][11][12]
| Synthetic Route | Key Reaction(s) | Starting Material | Number of Steps | Overall Yield | Reference |
| Winkler (2002) | Intramolecular dioxenone photoaddition-fragmentation | Dioxenone precursor | >35 | Not specified | [9][12] |
| Tanino/Kuwajima (2003) | Intramolecular acetylene dicobalt complex cyclization, epoxy alcohol rearrangement | Complex acetylene precursor | 45 | Not specified | [13][14] |
| Wood (2004) | Ring-closing olefin metathesis | Diene precursor | Not specified | Not specified | [11] |
| Baran (2013) | Pauson-Khand reaction, Pinacol rearrangement | (+)-3-carene | 14 | 1.2% | [3][8] |
Experimental Protocols: The Baran Synthesis of (+)-Ingenol
The Baran synthesis is notable for its efficiency and is presented here as an exemplary protocol for key transformations.[3][15][16]
Protocol 1: Pauson-Khand Reaction
This key step constructs the core carbon framework of ingenol.
Materials:
-
Allenic alkyne precursor
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Toluene
-
Silica gel
Procedure:
-
To a solution of the allenic alkyne precursor in toluene, add dicobalt octacarbonyl at room temperature.
-
Stir the mixture for 1 hour to allow for the formation of the cobalt-alkyne complex.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the Pauson-Khand product.
Protocol 2: Pinacol Rearrangement
This rearrangement reaction establishes the characteristic "inside-outside" stereochemistry of the ingenane skeleton.[10][15]
Materials:
-
Tricyclic diol precursor
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the tricyclic diol precursor in dichloromethane and cool to -78 °C.
-
Slowly add boron trifluoride diethyl etherate to the solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Warm the mixture to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the rearranged ingenane skeleton.
Signaling Pathways of Ingenol Derivatives
Ingenol and its derivatives are known to be potent activators of Protein Kinase C (PKC).[6] This activation triggers a downstream signaling cascade, primarily through the MEK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[17] The pro-inflammatory effects and cell death induction observed with ingenol mebutate treatment are linked to this signaling pathway.[4][17]
Caption: Ingenol activates PKC, initiating the MEK/ERK signaling cascade.
Experimental Workflow for Total Synthesis
The logical flow of a total synthesis campaign for a complex molecule like ingenol involves several key stages, from conceptual design to the final pure compound.
Caption: A generalized workflow for the total synthesis of ingenol.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. princeton.edu [princeton.edu]
- 10. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 11. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The first total synthesis of (+/-)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Total Synthesis of Ingenol [organic-chemistry.org]
- 15. Open Flask: Ingenol: Behind the scenes [openflask.blogspot.com]
- 16. Development of a concise synthesis of (+)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ingenol Derivatives in Cell Culture Experiments
Disclaimer: As of December 2025, publicly available research on the specific biological activity and cell culture applications of Ingenol-3,4,5,20-diacetonide is limited. The following application notes and protocols are based on the well-characterized, closely related ingenol (B1671944) derivative, Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005) . Researchers should use this information as a starting point and adapt the protocols for their specific experimental needs when investigating this compound.
Introduction to Ingenol-3-angelate
Ingenol-3-angelate (I3A/PEP005) is a diterpene ester isolated from the sap of the plant Euphorbia peplus. It is a potent activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ)[1][2][3]. This activation triggers a cascade of intracellular signaling events, making I3A a valuable tool for studying cell signaling, proliferation, apoptosis, and differentiation in various cell types, especially in the context of cancer research. The primary mechanism of action involves the induction of apoptosis in cancer cells through the activation of PKCδ, which in turn modulates downstream pathways like the Ras/Raf/MAPK and PI3K/AKT signaling cascades[1][4].
Data Presentation: Efficacy of Ingenol-3-angelate in Cancer Cell Lines
The following table summarizes the cytotoxic and anti-proliferative effects of Ingenol-3-angelate (PEP005) and its derivative 3-O-angeloyl-20-O-acetyl ingenol (AAI) on various human cancer cell lines.
| Cell Line | Cancer Type | Compound | Effect | Effective Concentration Range | Reference |
| K562 | Chronic Myeloid Leukemia | AAI | Inhibition of cell proliferation, apoptosis | Low nanomolar to micromolar | [1] |
| HL-60 | Acute Promyelocytic Leukemia | AAI | Cytotoxicity | Micromolar | [1] |
| KT-1 | Myeloid Leukemia | AAI | Cytotoxicity | Micromolar | [1] |
| MCF-7/ADR | Adriamycin-resistant Breast Cancer | AAI | Cytotoxicity | Micromolar | [1] |
| HCT-116 | Colorectal Carcinoma | AAI | Cytotoxicity | Micromolar | [1] |
| A549 | Lung Adenocarcinoma | AAI | Cytotoxicity | Micromolar | [1] |
| HeLa | Cervical Carcinoma | AAI | Cytotoxicity | Micromolar | [1] |
| Colo205 | Colon Cancer | PEP005 | S-phase arrest, apoptosis | Time and concentration-dependent | [4] |
| A2058 | Melanoma | I3A | Apoptosis, G1 and G2/M phase arrest | IC50 ~38 µM | [5] |
| HT144 | Melanoma | I3A | Apoptosis, G1 and G2/M phase arrest | IC50 ~46 µM | [5] |
| Primary AML cells | Acute Myeloid Leukemia | PEP005 | Apoptosis | Nanomolar | [2] |
| Panc-1 | Pancreatic Cancer | IM | Cytostatic effect | IC50 ~43.1 nM (72h) | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is used to assess the effect of an ingenol derivative on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
Ingenol derivative stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the ingenol derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the ingenol derivative for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by ingenol derivatives.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCδ, anti-p-PKCδ, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with the ingenol derivative, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Ingenol derivative-mediated signaling pathways.
Caption: General experimental workflows.
References
Application Notes and Protocols for the Use of Ingenol Derivatives in Cell Culture Experiments
Disclaimer: As of December 2025, publicly available research on the specific biological activity and cell culture applications of Ingenol-3,4,5,20-diacetonide is limited. The following application notes and protocols are based on the well-characterized, closely related ingenol derivative, Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005) . Researchers should use this information as a starting point and adapt the protocols for their specific experimental needs when investigating this compound.
Introduction to Ingenol-3-angelate
Ingenol-3-angelate (I3A/PEP005) is a diterpene ester isolated from the sap of the plant Euphorbia peplus. It is a potent activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ)[1][2][3]. This activation triggers a cascade of intracellular signaling events, making I3A a valuable tool for studying cell signaling, proliferation, apoptosis, and differentiation in various cell types, especially in the context of cancer research. The primary mechanism of action involves the induction of apoptosis in cancer cells through the activation of PKCδ, which in turn modulates downstream pathways like the Ras/Raf/MAPK and PI3K/AKT signaling cascades[1][4].
Data Presentation: Efficacy of Ingenol-3-angelate in Cancer Cell Lines
The following table summarizes the cytotoxic and anti-proliferative effects of Ingenol-3-angelate (PEP005) and its derivative 3-O-angeloyl-20-O-acetyl ingenol (AAI) on various human cancer cell lines.
| Cell Line | Cancer Type | Compound | Effect | Effective Concentration Range | Reference |
| K562 | Chronic Myeloid Leukemia | AAI | Inhibition of cell proliferation, apoptosis | Low nanomolar to micromolar | [1] |
| HL-60 | Acute Promyelocytic Leukemia | AAI | Cytotoxicity | Micromolar | [1] |
| KT-1 | Myeloid Leukemia | AAI | Cytotoxicity | Micromolar | [1] |
| MCF-7/ADR | Adriamycin-resistant Breast Cancer | AAI | Cytotoxicity | Micromolar | [1] |
| HCT-116 | Colorectal Carcinoma | AAI | Cytotoxicity | Micromolar | [1] |
| A549 | Lung Adenocarcinoma | AAI | Cytotoxicity | Micromolar | [1] |
| HeLa | Cervical Carcinoma | AAI | Cytotoxicity | Micromolar | [1] |
| Colo205 | Colon Cancer | PEP005 | S-phase arrest, apoptosis | Time and concentration-dependent | [4] |
| A2058 | Melanoma | I3A | Apoptosis, G1 and G2/M phase arrest | IC50 ~38 µM | [5] |
| HT144 | Melanoma | I3A | Apoptosis, G1 and G2/M phase arrest | IC50 ~46 µM | [5] |
| Primary AML cells | Acute Myeloid Leukemia | PEP005 | Apoptosis | Nanomolar | [2] |
| Panc-1 | Pancreatic Cancer | IM | Cytostatic effect | IC50 ~43.1 nM (72h) | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is used to assess the effect of an ingenol derivative on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
Ingenol derivative stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the ingenol derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the ingenol derivative for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by ingenol derivatives.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCδ, anti-p-PKCδ, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with the ingenol derivative, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Ingenol derivative-mediated signaling pathways.
Caption: General experimental workflows.
References
Application Notes and Protocols for Ingenol-3,4,5,20-diacetonide-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the induction of apoptosis by Ingenol-3,4,5,20-diacetonide. The protocols are based on established methodologies for related ingenol (B1671944) compounds and provide a framework for studying its mechanism of action in cancer cell lines.
Introduction
This compound is a derivative of ingenol, a diterpene ester isolated from the sap of Euphorbia peplus. Ingenol and its analogs are known to be potent activators of Protein Kinase C (PKC), particularly the delta isoform (PKCδ)[1][2][3][4]. Activation of PKCδ can trigger a cascade of downstream signaling events leading to either apoptosis or necrosis, depending on the cellular context and the concentration of the compound[5][6]. At high concentrations (in the micromolar range), ingenol compounds often induce rapid necrotic cell death characterized by mitochondrial swelling and rupture of the plasma membrane[1][2]. At lower concentrations, they can induce a more programmed, apoptotic cell death.
The dual mechanism of action, involving direct cytotoxicity and immunostimulatory effects, makes ingenol derivatives promising candidates for anticancer drug development[2]. Understanding the specific pathways through which this compound induces apoptosis is crucial for its preclinical and clinical development.
Key Signaling Pathways in Ingenol-Mediated Apoptosis
The primary molecular target of ingenol compounds is Protein Kinase C (PKC). The activation of PKCδ is a critical initiating event that leads to the modulation of several downstream signaling pathways implicated in apoptosis and cell cycle regulation.
-
PKCδ/MEK/ERK Pathway: Activation of PKCδ can lead to the phosphorylation and activation of the MEK/ERK signaling cascade[3][7]. This pathway is often associated with cell survival and proliferation, but its sustained activation can also lead to apoptosis in certain cellular contexts.
-
PI3K/Akt Pathway: Some ingenol derivatives have been shown to downregulate the activity of the pro-survival PI3K/Akt pathway[3][8]. Inhibition of Akt, a key downstream effector of PI3K, can lead to the de-repression of pro-apoptotic proteins and contribute to the induction of apoptosis.
-
JAK/STAT3 Pathway: The JAK/STAT3 pathway is another signaling cascade that can be modulated by ingenol compounds[3][9]. Inhibition of this pathway, which is often constitutively active in cancer cells, can suppress tumor cell growth and survival.
-
NF-κB Signaling: Ingenol-3-angelate has been shown to induce apoptosis by downregulating NF-κB signaling in human melanoma cells[10]. NF-κB is a key transcription factor that promotes the expression of anti-apoptotic genes.
-
Mitochondrial Pathway: A common feature of ingenol-induced cell death is the disruption of mitochondrial function, including the loss of mitochondrial membrane potential[1][3]. This is a key event in the intrinsic pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables provide a template for summarizing quantitative data from key apoptosis assays.
Table 1: Cell Viability Assessment by MTT Assay
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 24 | 100 ± 5.2 |
| This compound | 0.1 | 24 | |
| This compound | 1 | 24 | |
| This compound | 10 | 24 | |
| This compound | 100 | 24 | |
| Vehicle Control | - | 48 | 100 ± 6.1 |
| This compound | 0.1 | 48 | |
| This compound | 1 | 48 | |
| This compound | 10 | 48 | |
| This compound | 100 | 48 |
Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Viable Cells (Annexin V-/PI-) (Mean ± SD) |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 |
Table 3: Caspase-3 Activity Assay
| Treatment Group | Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 100 | |
| Staurosporine (Positive Control) | 1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., K562, HeLa, A2058)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes[11].
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension[11].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining[12].
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis signaling pathways.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCδ, anti-phospho-PKCδ, anti-ERK, anti-phospho-ERK, anti-Akt, anti-phospho-Akt, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagents and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Caption: Ingenol-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis induction studies.
References
- 1. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3EZ, 20Ac-ingenol induces cell-specific apoptosis in cyclin D1 over-expression through the activation of ATR and downregulation of p-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ingenol-3,4,5,20-diacetonide-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the induction of apoptosis by Ingenol-3,4,5,20-diacetonide. The protocols are based on established methodologies for related ingenol compounds and provide a framework for studying its mechanism of action in cancer cell lines.
Introduction
This compound is a derivative of ingenol, a diterpene ester isolated from the sap of Euphorbia peplus. Ingenol and its analogs are known to be potent activators of Protein Kinase C (PKC), particularly the delta isoform (PKCδ)[1][2][3][4]. Activation of PKCδ can trigger a cascade of downstream signaling events leading to either apoptosis or necrosis, depending on the cellular context and the concentration of the compound[5][6]. At high concentrations (in the micromolar range), ingenol compounds often induce rapid necrotic cell death characterized by mitochondrial swelling and rupture of the plasma membrane[1][2]. At lower concentrations, they can induce a more programmed, apoptotic cell death.
The dual mechanism of action, involving direct cytotoxicity and immunostimulatory effects, makes ingenol derivatives promising candidates for anticancer drug development[2]. Understanding the specific pathways through which this compound induces apoptosis is crucial for its preclinical and clinical development.
Key Signaling Pathways in Ingenol-Mediated Apoptosis
The primary molecular target of ingenol compounds is Protein Kinase C (PKC). The activation of PKCδ is a critical initiating event that leads to the modulation of several downstream signaling pathways implicated in apoptosis and cell cycle regulation.
-
PKCδ/MEK/ERK Pathway: Activation of PKCδ can lead to the phosphorylation and activation of the MEK/ERK signaling cascade[3][7]. This pathway is often associated with cell survival and proliferation, but its sustained activation can also lead to apoptosis in certain cellular contexts.
-
PI3K/Akt Pathway: Some ingenol derivatives have been shown to downregulate the activity of the pro-survival PI3K/Akt pathway[3][8]. Inhibition of Akt, a key downstream effector of PI3K, can lead to the de-repression of pro-apoptotic proteins and contribute to the induction of apoptosis.
-
JAK/STAT3 Pathway: The JAK/STAT3 pathway is another signaling cascade that can be modulated by ingenol compounds[3][9]. Inhibition of this pathway, which is often constitutively active in cancer cells, can suppress tumor cell growth and survival.
-
NF-κB Signaling: Ingenol-3-angelate has been shown to induce apoptosis by downregulating NF-κB signaling in human melanoma cells[10]. NF-κB is a key transcription factor that promotes the expression of anti-apoptotic genes.
-
Mitochondrial Pathway: A common feature of ingenol-induced cell death is the disruption of mitochondrial function, including the loss of mitochondrial membrane potential[1][3]. This is a key event in the intrinsic pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables provide a template for summarizing quantitative data from key apoptosis assays.
Table 1: Cell Viability Assessment by MTT Assay
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 24 | 100 ± 5.2 |
| This compound | 0.1 | 24 | |
| This compound | 1 | 24 | |
| This compound | 10 | 24 | |
| This compound | 100 | 24 | |
| Vehicle Control | - | 48 | 100 ± 6.1 |
| This compound | 0.1 | 48 | |
| This compound | 1 | 48 | |
| This compound | 10 | 48 | |
| This compound | 100 | 48 |
Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Viable Cells (Annexin V-/PI-) (Mean ± SD) |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 |
Table 3: Caspase-3 Activity Assay
| Treatment Group | Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 100 | |
| Staurosporine (Positive Control) | 1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., K562, HeLa, A2058)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes[11].
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension[11].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining[12].
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis signaling pathways.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCδ, anti-phospho-PKCδ, anti-ERK, anti-phospho-ERK, anti-Akt, anti-phospho-Akt, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagents and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Caption: Ingenol-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis induction studies.
References
- 1. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3EZ, 20Ac-ingenol induces cell-specific apoptosis in cyclin D1 over-expression through the activation of ATR and downregulation of p-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Activating Protein Kinase C (PKC) with Ingenol-3,4,5,20-diacetonide
Abstract These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals on the activation of Protein Kinase C (PKC) using ingenol (B1671944) derivatives. While specific literature on the biological activity of Ingenol-3,4,5,20-diacetonide is limited, this document leverages the extensive research on the structurally similar and potent PKC activator, Ingenol-3-angelate (I3A), also known as PEP005. The provided protocols and data serve as a robust starting point for investigating the PKC-activating potential of this compound and other related ingenol compounds.
Introduction
This compound is a natural diterpenoid compound isolated from plants of the Euphorbia genus. It belongs to the ingenol family of molecules, several of which are well-characterized as potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction. These kinases regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
The most studied ingenol derivative, Ingenol-3-angelate (I3A/PEP005), is a selective activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[1] Its pro-apoptotic effects in cancer cells are primarily mediated through the activation and translocation of PKCδ.[1][2] Given the structural similarity, it is hypothesized that this compound may also function as a PKC activator. This document outlines a generalized protocol, adapted from studies on I3A/PEP005, to enable researchers to test this hypothesis and characterize the activity of this compound.
Mechanism of Action and Signaling Pathway
Ingenol esters function as analogs of diacylglycerol (DAG), the endogenous activator of PKC. Binding of the ingenol compound to the C1 domain of PKC induces a conformational change, leading to the kinase's activation and its translocation from the cytosol to various cellular membranes, including the plasma, nuclear, and mitochondrial membranes.[1][3]
Activation of PKC, particularly the delta isoform (PKCδ), by ingenol esters initiates a cascade of downstream signaling events. This includes the activation of the Ras/Raf/MAPK pathway and the inhibition of the PI3K/AKT survival pathway, ultimately leading to cell cycle arrest and apoptosis in susceptible cell lines.[3]
Quantitative Data from Ingenol-3-angelate (PEP005) Studies
The following table summarizes key quantitative data from studies using Ingenol-3-angelate (I3A/PEP005). This data can be used as a reference for establishing effective concentration ranges for this compound in initial experiments.
| Parameter | Cell Line / System | Concentration Range | Observed Effect | Reference |
| PKC Activation | Colo205 Colon Cancer Cells | Time & Concentration Dependent | Increased phosphorylation of PKCδ. | [3] |
| Antiproliferative | WEHI-231, HOP-92, Colo-205 | Not specified | Inhibited cell proliferation. | [4] |
| Apoptosis Induction | Myeloid Leukemia Cells | Nanomolar range | Induces apoptosis via PKCδ activation. | [2] |
| Apoptosis Induction | Melanoma Cells | Micromolar range | Induces PKC-independent secondary necrosis. | [1] |
| Selective Activation | General | 10-100 ng/mL | Selective activator of Protein Kinase C (PKC). | [1] |
| HIV Latency Reversal | Primary CD4+ T Cells | ~200 nM (EC50) | Reverses HIV latency. | [5] |
Experimental Protocols
This section provides detailed methodologies for assessing the PKC-activating properties of this compound.
Preparation of Stock Solutions
-
Compound Handling: this compound is a natural product. Handle with appropriate laboratory safety precautions.
-
Solubility: Based on related compounds, this compound is expected to be soluble in organic solvents such as DMSO or ethanol.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. A product datasheet suggests storage at -80°C for up to 6 months.
Protocol 1: In-Cell Western Blot for PKCδ Activation
This protocol is designed to detect the activation of PKCδ through its phosphorylation and the phosphorylation of its downstream target, ERK.
Materials:
-
Cell line of interest (e.g., Colo205, K562, or other cancer cell lines known to express PKCδ).
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).
-
This compound stock solution.
-
DMSO (vehicle control).
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-PKCδ, anti-PKCδ, anti-phospho-ERK1/2, anti-ERK1/2, anti-Actin.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Suggested starting concentrations could range from 10 nM to 10 µM.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest compound treatment.
-
Remove old media from cells and replace with the treatment media.
-
Incubate for a predetermined time (e.g., 15 min, 30 min, 1 hr, 6 hrs, 24 hrs) at 37°C, 5% CO2.
-
-
Cell Lysis:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Protocol 2: Cell Viability and Apoptosis Assay
This protocol assesses the functional downstream consequences of PKC activation, such as reduced cell viability and induction of apoptosis.
Materials:
-
Cell line of interest.
-
96-well clear-bottom plates.
-
This compound stock solution.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Flow cytometer.
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Cell Treatment: Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing the PKC-activating potential of this compound.
Conclusion and Disclaimer
The protocols and data presented provide a foundational framework for investigating the activation of Protein Kinase C by this compound. Researchers should note that all quantitative data and signaling pathway information are derived from studies on the related compound Ingenol-3-angelate (PEP005). Therefore, experimental conditions, including compound concentrations and incubation times, must be empirically determined and optimized for this compound and the specific cellular model being used. Successful application of these methods will enable a thorough characterization of this novel ingenol derivative and its potential as a modulator of PKC signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DEVELOPMENT OF A PKC AGONIST DERIVED FROM INGENOL FOR HIV LATENCY DISRUPTION IN VIVO [natap.org]
Application Notes and Protocols for Activating Protein Kinase C (PKC) with Ingenol-3,4,5,20-diacetonide
Abstract These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals on the activation of Protein Kinase C (PKC) using ingenol derivatives. While specific literature on the biological activity of Ingenol-3,4,5,20-diacetonide is limited, this document leverages the extensive research on the structurally similar and potent PKC activator, Ingenol-3-angelate (I3A), also known as PEP005. The provided protocols and data serve as a robust starting point for investigating the PKC-activating potential of this compound and other related ingenol compounds.
Introduction
This compound is a natural diterpenoid compound isolated from plants of the Euphorbia genus. It belongs to the ingenol family of molecules, several of which are well-characterized as potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction. These kinases regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
The most studied ingenol derivative, Ingenol-3-angelate (I3A/PEP005), is a selective activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[1] Its pro-apoptotic effects in cancer cells are primarily mediated through the activation and translocation of PKCδ.[1][2] Given the structural similarity, it is hypothesized that this compound may also function as a PKC activator. This document outlines a generalized protocol, adapted from studies on I3A/PEP005, to enable researchers to test this hypothesis and characterize the activity of this compound.
Mechanism of Action and Signaling Pathway
Ingenol esters function as analogs of diacylglycerol (DAG), the endogenous activator of PKC. Binding of the ingenol compound to the C1 domain of PKC induces a conformational change, leading to the kinase's activation and its translocation from the cytosol to various cellular membranes, including the plasma, nuclear, and mitochondrial membranes.[1][3]
Activation of PKC, particularly the delta isoform (PKCδ), by ingenol esters initiates a cascade of downstream signaling events. This includes the activation of the Ras/Raf/MAPK pathway and the inhibition of the PI3K/AKT survival pathway, ultimately leading to cell cycle arrest and apoptosis in susceptible cell lines.[3]
Quantitative Data from Ingenol-3-angelate (PEP005) Studies
The following table summarizes key quantitative data from studies using Ingenol-3-angelate (I3A/PEP005). This data can be used as a reference for establishing effective concentration ranges for this compound in initial experiments.
| Parameter | Cell Line / System | Concentration Range | Observed Effect | Reference |
| PKC Activation | Colo205 Colon Cancer Cells | Time & Concentration Dependent | Increased phosphorylation of PKCδ. | [3] |
| Antiproliferative | WEHI-231, HOP-92, Colo-205 | Not specified | Inhibited cell proliferation. | [4] |
| Apoptosis Induction | Myeloid Leukemia Cells | Nanomolar range | Induces apoptosis via PKCδ activation. | [2] |
| Apoptosis Induction | Melanoma Cells | Micromolar range | Induces PKC-independent secondary necrosis. | [1] |
| Selective Activation | General | 10-100 ng/mL | Selective activator of Protein Kinase C (PKC). | [1] |
| HIV Latency Reversal | Primary CD4+ T Cells | ~200 nM (EC50) | Reverses HIV latency. | [5] |
Experimental Protocols
This section provides detailed methodologies for assessing the PKC-activating properties of this compound.
Preparation of Stock Solutions
-
Compound Handling: this compound is a natural product. Handle with appropriate laboratory safety precautions.
-
Solubility: Based on related compounds, this compound is expected to be soluble in organic solvents such as DMSO or ethanol.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. A product datasheet suggests storage at -80°C for up to 6 months.
Protocol 1: In-Cell Western Blot for PKCδ Activation
This protocol is designed to detect the activation of PKCδ through its phosphorylation and the phosphorylation of its downstream target, ERK.
Materials:
-
Cell line of interest (e.g., Colo205, K562, or other cancer cell lines known to express PKCδ).
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).
-
This compound stock solution.
-
DMSO (vehicle control).
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-PKCδ, anti-PKCδ, anti-phospho-ERK1/2, anti-ERK1/2, anti-Actin.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Suggested starting concentrations could range from 10 nM to 10 µM.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest compound treatment.
-
Remove old media from cells and replace with the treatment media.
-
Incubate for a predetermined time (e.g., 15 min, 30 min, 1 hr, 6 hrs, 24 hrs) at 37°C, 5% CO2.
-
-
Cell Lysis:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Protocol 2: Cell Viability and Apoptosis Assay
This protocol assesses the functional downstream consequences of PKC activation, such as reduced cell viability and induction of apoptosis.
Materials:
-
Cell line of interest.
-
96-well clear-bottom plates.
-
This compound stock solution.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Flow cytometer.
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Cell Treatment: Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing the PKC-activating potential of this compound.
Conclusion and Disclaimer
The protocols and data presented provide a foundational framework for investigating the activation of Protein Kinase C by this compound. Researchers should note that all quantitative data and signaling pathway information are derived from studies on the related compound Ingenol-3-angelate (PEP005). Therefore, experimental conditions, including compound concentrations and incubation times, must be empirically determined and optimized for this compound and the specific cellular model being used. Successful application of these methods will enable a thorough characterization of this novel ingenol derivative and its potential as a modulator of PKC signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DEVELOPMENT OF A PKC AGONIST DERIVED FROM INGENOL FOR HIV LATENCY DISRUPTION IN VIVO [natap.org]
Application Notes and Protocols for Ingenol-3,4,5,20-diacetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of Ingenol-3,4,5,20-diacetonide, a natural diterpenoid compound. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental results.
Compound Information
Chemical Name: this compound Molecular Formula: C₂₆H₃₆O₅ Molecular Weight: 428.56 g/mol CAS Number: 77573-44-5
This compound is a derivative of ingenol (B1671944), a potent activator of Protein Kinase C (PKC) isoforms. Its mode of action involves the modulation of cellular signaling pathways, making it a compound of interest in dermatological and oncological research.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the solubility and storage of this compound.
| Parameter | Value | Solvent/Condition | Source |
| Solubility | 16.67 mg/mL (38.90 mM) | DMSO (with ultrasonic and warming to 80°C) | [2] |
| Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] | |
| Storage (Powder) | -20°C | Desiccate | [2][3][4] |
| 3 years | -20°C | [2] | |
| Storage (in Solvent) | -80°C for up to 6 months | DMSO | [2][5] |
| -20°C for up to 1 month | DMSO | [2][5] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly in the amber glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.286 mg of the compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution from 4.286 mg, add 1 mL of DMSO.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Warming and Sonication:
-
If the compound is not fully dissolved, place the vial in a water bath set to 37°C for 10-15 minutes. Intermittently vortex the vial during this time.
-
Following warming, place the vial in a water bath sonicator for 15-30 minutes. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial. The sonication process can be performed at room temperature or in a heated sonicator bath at 37°C.
-
-
Visual Inspection: After sonication, visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear. If particulates remain, repeat the warming and sonication steps.
-
Aliquoting and Storage: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][5]
Dilution of Stock Solution for In Vitro Experiments
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To prevent precipitation of the hydrophobic compound upon direct dilution into an aqueous solution, perform serial dilutions.
-
First, prepare an intermediate dilution of the stock solution in 100% DMSO if necessary to achieve the desired final concentration range.
-
Then, add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer or cell culture medium. It is crucial to add the DMSO solution to the aqueous phase while gently vortexing or swirling the tube to ensure rapid mixing and minimize precipitation.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the experimental medium is non-toxic to the cells being used. For most cell lines, the final DMSO concentration should not exceed 0.5%, with 0.1% being preferable.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Use Immediately: It is recommended to prepare the final working solutions fresh for each experiment and use them immediately. Do not store aqueous solutions of this compound.
Signaling Pathway and Experimental Workflow
Ingenol derivatives, including this compound, are known to activate the Protein Kinase C (PKC) signaling pathway. Specifically, studies on the related compound ingenol mebutate have elucidated that it mediates its effects through the PKCδ/MEK/ERK pathway, leading to cell death.
Caption: this compound signaling pathway.
The diagram above illustrates the activation of the PKCδ/MEK/ERK signaling cascade by this compound, ultimately leading to the activation of transcription factors and the induction of apoptosis or cell death.
Caption: Experimental workflow for compound preparation and use.
This workflow diagram outlines the key steps from receiving the powdered compound to its application in a cell-based assay, emphasizing proper dissolution and storage procedures.
References
- 1. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 3. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ingenol-3,4,5,20-diacetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of Ingenol-3,4,5,20-diacetonide, a natural diterpenoid compound. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental results.
Compound Information
Chemical Name: this compound Molecular Formula: C₂₆H₃₆O₅ Molecular Weight: 428.56 g/mol CAS Number: 77573-44-5
This compound is a derivative of ingenol, a potent activator of Protein Kinase C (PKC) isoforms. Its mode of action involves the modulation of cellular signaling pathways, making it a compound of interest in dermatological and oncological research.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the solubility and storage of this compound.
| Parameter | Value | Solvent/Condition | Source |
| Solubility | 16.67 mg/mL (38.90 mM) | DMSO (with ultrasonic and warming to 80°C) | [2] |
| Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] | |
| Storage (Powder) | -20°C | Desiccate | [2][3][4] |
| 3 years | -20°C | [2] | |
| Storage (in Solvent) | -80°C for up to 6 months | DMSO | [2][5] |
| -20°C for up to 1 month | DMSO | [2][5] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly in the amber glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.286 mg of the compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution from 4.286 mg, add 1 mL of DMSO.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Warming and Sonication:
-
If the compound is not fully dissolved, place the vial in a water bath set to 37°C for 10-15 minutes. Intermittently vortex the vial during this time.
-
Following warming, place the vial in a water bath sonicator for 15-30 minutes. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial. The sonication process can be performed at room temperature or in a heated sonicator bath at 37°C.
-
-
Visual Inspection: After sonication, visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear. If particulates remain, repeat the warming and sonication steps.
-
Aliquoting and Storage: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][5]
Dilution of Stock Solution for In Vitro Experiments
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To prevent precipitation of the hydrophobic compound upon direct dilution into an aqueous solution, perform serial dilutions.
-
First, prepare an intermediate dilution of the stock solution in 100% DMSO if necessary to achieve the desired final concentration range.
-
Then, add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer or cell culture medium. It is crucial to add the DMSO solution to the aqueous phase while gently vortexing or swirling the tube to ensure rapid mixing and minimize precipitation.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the experimental medium is non-toxic to the cells being used. For most cell lines, the final DMSO concentration should not exceed 0.5%, with 0.1% being preferable.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Use Immediately: It is recommended to prepare the final working solutions fresh for each experiment and use them immediately. Do not store aqueous solutions of this compound.
Signaling Pathway and Experimental Workflow
Ingenol derivatives, including this compound, are known to activate the Protein Kinase C (PKC) signaling pathway. Specifically, studies on the related compound ingenol mebutate have elucidated that it mediates its effects through the PKCδ/MEK/ERK pathway, leading to cell death.
Caption: this compound signaling pathway.
The diagram above illustrates the activation of the PKCδ/MEK/ERK signaling cascade by this compound, ultimately leading to the activation of transcription factors and the induction of apoptosis or cell death.
Caption: Experimental workflow for compound preparation and use.
This workflow diagram outlines the key steps from receiving the powdered compound to its application in a cell-based assay, emphasizing proper dissolution and storage procedures.
References
- 1. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 3. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ingenol-3,4,5,20-diacetonide in Dermatology Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Ingenol-3,4,5,20-diacetonide in dermatological research is limited. The following application notes and protocols are based on the well-established mechanisms and experimental data of its close structural analog, Ingenol (B1671944) Mebutate (ingenol-3-angelate), the active ingredient in Picato®, formerly approved for the treatment of actinic keratosis. Due to the shared ingenane (B1209409) diterpene core, this compound is hypothesized to exhibit a similar biological activity profile, primarily through the activation of Protein Kinase C (PKC).
Application Notes
This compound, a derivative of the ingenol family of diterpenoids, holds potential for investigation in various areas of dermatology research, particularly in the context of proliferative and inflammatory skin conditions. Its applications are predicated on a dual mechanism of action observed with related compounds: direct cytotoxicity towards hyperproliferative keratinocytes and the induction of a localized inflammatory response.
1. Preclinical Evaluation for Actinic Keratosis and Non-Melanoma Skin Cancers:
Ingenol Mebutate has demonstrated efficacy in clearing actinic keratosis (AK) lesions, which are precursors to squamous cell carcinoma (SCC).[1] It is proposed that this compound could be investigated as a novel agent for field-directed therapy of AK and potentially for superficial non-melanoma skin cancers like Bowen's disease.[2] The primary mechanism involves the induction of rapid, necrotic cell death preferentially in transformed keratinocytes.[1]
2. Investigation of Pro-inflammatory and Immune-Modulatory Effects:
A key aspect of the therapeutic effect of ingenol esters is the induction of an inflammatory response characterized by the infiltration of neutrophils and other immune cells.[1] This secondary mechanism is crucial for the clearance of residual dysplastic cells. Researchers can utilize this compound to study the signaling pathways involved in cutaneous inflammation and immune cell recruitment in the skin.
3. Elucidation of the Protein Kinase C (PKC) Signaling Pathway in Skin:
Ingenol Mebutate is a known activator of the PKC family of isoenzymes, with a particular emphasis on PKCδ.[3] Activation of PKCδ initiates a downstream signaling cascade involving Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK).[4][5] this compound can be employed as a pharmacological tool to probe the role of the PKC/MEK/ERK pathway in keratinocyte proliferation, differentiation, and apoptosis.[3][4]
4. Studies on Keratinocyte Apoptosis and Necrosis:
At varying concentrations, ingenol esters can induce both apoptosis and necrosis in keratinocytes and cancer cell lines.[6][7] this compound can be used in in vitro models to dissect the molecular mechanisms governing these distinct forms of cell death in skin cells.
Quantitative Data Summary
The following tables summarize quantitative data for Ingenol Mebutate and related ingenol derivatives, providing a reference for expected potency.
Table 1: In Vitro Cytotoxicity of Ingenol Derivatives against Keratinocytes
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Ingenol Mebutate | HPV-Ker | 48h | 0.84 | [2] |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker | 48h | 0.39 | [2] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker | 48h | 0.32 | [2] |
| Ingenol-3-angelate (I3A) | A2058 (Melanoma) | 24h | 38 | [8] |
| Ingenol-3-angelate (I3A) | HT144 (Melanoma) | 24h | 46 | [8] |
Table 2: In Vivo Anti-inflammatory Activity of a Diterpene in TPA-Induced Mouse Ear Edema
| Compound | Dose (mg/ear) | Edema Inhibition (%) | Reference |
| Dichloromethane extract of Baccharis conferta | 1 | 78.5 ± 0.72 | [2] |
| Kingidiol | 1 | >70 | [2] |
| Cirsimaritin | 1 | >70 | [2] |
| Indomethacin (Positive Control) | 1 | Not specified | [2] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the dermatological applications of this compound.
Protocol 1: Keratinocyte Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of human keratinocytes.
-
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Keratinocyte growth medium (e.g., DMEM supplemented with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the prepared drug dilutions and vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Assessment of Cytotoxicity by Lactate Dehydrogenase (LDH) Release Assay
This protocol quantifies cell membrane damage by measuring the release of LDH from treated keratinocytes.
-
Materials:
-
Human keratinocytes
-
Culture medium
-
This compound
-
Triton X-100 (positive control for maximum LDH release)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Plate keratinocytes in a 96-well plate as described in Protocol 1.
-
Treat cells with various concentrations of this compound and controls (vehicle and Triton X-100).
-
Incubate for the desired time period (e.g., 4-24 hours).
-
Centrifuge the plate at 250 x g for 5 minutes.[9]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.[9]
-
Add the stop solution provided in the kit.[9]
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Protocol 3: Western Blot Analysis of PKC/MEK/ERK Pathway Activation
This protocol detects the phosphorylation status of key proteins in the PKC/MEK/ERK signaling cascade.
-
Materials:
-
Human keratinocytes
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-phospho-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Culture keratinocytes to 70-80% confluency and treat with this compound for various time points (e.g., 15, 30, 60 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 4: In Vivo Anti-inflammatory Assessment using the TPA-Induced Mouse Ear Edema Model
This protocol evaluates the anti-inflammatory potential of topically applied this compound.
-
Materials:
-
Mice (e.g., BALB/c or Swiss albino)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone
-
This compound formulated in a suitable vehicle (e.g., acetone)
-
Indomethacin (positive control)
-
Micrometer or calipers
-
Punch biopsy tool
-
-
Procedure:
-
Acclimatize the mice for at least one week.
-
Divide the mice into groups: vehicle control, TPA only, TPA + this compound, and TPA + Indomethacin.
-
Apply the test compound or vehicle to both sides of the right ear.
-
After 30 minutes, apply TPA (e.g., 2.5 µ g/ear ) to the right ear of all groups except the vehicle control. The left ear serves as an internal control.
-
Measure the ear thickness using a micrometer at various time points (e.g., 4, 6, 24 hours) after TPA application.
-
At the end of the experiment, sacrifice the mice and take a punch biopsy of both ears for weight measurement and histological analysis.
-
Calculate the percentage of edema inhibition compared to the TPA-only group.
-
Visualizations
Caption: Activation of the PKC/MEK/ERK signaling cascade by this compound.
Caption: A generalized workflow for the in vitro assessment of this compound.
References
- 1. An animal model for external ear canal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Ingenol-3,4,5,20-diacetonide in Dermatology Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Ingenol-3,4,5,20-diacetonide in dermatological research is limited. The following application notes and protocols are based on the well-established mechanisms and experimental data of its close structural analog, Ingenol Mebutate (ingenol-3-angelate), the active ingredient in Picato®, formerly approved for the treatment of actinic keratosis. Due to the shared ingenane diterpene core, this compound is hypothesized to exhibit a similar biological activity profile, primarily through the activation of Protein Kinase C (PKC).
Application Notes
This compound, a derivative of the ingenol family of diterpenoids, holds potential for investigation in various areas of dermatology research, particularly in the context of proliferative and inflammatory skin conditions. Its applications are predicated on a dual mechanism of action observed with related compounds: direct cytotoxicity towards hyperproliferative keratinocytes and the induction of a localized inflammatory response.
1. Preclinical Evaluation for Actinic Keratosis and Non-Melanoma Skin Cancers:
Ingenol Mebutate has demonstrated efficacy in clearing actinic keratosis (AK) lesions, which are precursors to squamous cell carcinoma (SCC).[1] It is proposed that this compound could be investigated as a novel agent for field-directed therapy of AK and potentially for superficial non-melanoma skin cancers like Bowen's disease.[2] The primary mechanism involves the induction of rapid, necrotic cell death preferentially in transformed keratinocytes.[1]
2. Investigation of Pro-inflammatory and Immune-Modulatory Effects:
A key aspect of the therapeutic effect of ingenol esters is the induction of an inflammatory response characterized by the infiltration of neutrophils and other immune cells.[1] This secondary mechanism is crucial for the clearance of residual dysplastic cells. Researchers can utilize this compound to study the signaling pathways involved in cutaneous inflammation and immune cell recruitment in the skin.
3. Elucidation of the Protein Kinase C (PKC) Signaling Pathway in Skin:
Ingenol Mebutate is a known activator of the PKC family of isoenzymes, with a particular emphasis on PKCδ.[3] Activation of PKCδ initiates a downstream signaling cascade involving Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK).[4][5] this compound can be employed as a pharmacological tool to probe the role of the PKC/MEK/ERK pathway in keratinocyte proliferation, differentiation, and apoptosis.[3][4]
4. Studies on Keratinocyte Apoptosis and Necrosis:
At varying concentrations, ingenol esters can induce both apoptosis and necrosis in keratinocytes and cancer cell lines.[6][7] this compound can be used in in vitro models to dissect the molecular mechanisms governing these distinct forms of cell death in skin cells.
Quantitative Data Summary
The following tables summarize quantitative data for Ingenol Mebutate and related ingenol derivatives, providing a reference for expected potency.
Table 1: In Vitro Cytotoxicity of Ingenol Derivatives against Keratinocytes
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Ingenol Mebutate | HPV-Ker | 48h | 0.84 | [2] |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker | 48h | 0.39 | [2] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker | 48h | 0.32 | [2] |
| Ingenol-3-angelate (I3A) | A2058 (Melanoma) | 24h | 38 | [8] |
| Ingenol-3-angelate (I3A) | HT144 (Melanoma) | 24h | 46 | [8] |
Table 2: In Vivo Anti-inflammatory Activity of a Diterpene in TPA-Induced Mouse Ear Edema
| Compound | Dose (mg/ear) | Edema Inhibition (%) | Reference |
| Dichloromethane extract of Baccharis conferta | 1 | 78.5 ± 0.72 | [2] |
| Kingidiol | 1 | >70 | [2] |
| Cirsimaritin | 1 | >70 | [2] |
| Indomethacin (Positive Control) | 1 | Not specified | [2] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the dermatological applications of this compound.
Protocol 1: Keratinocyte Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of human keratinocytes.
-
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Keratinocyte growth medium (e.g., DMEM supplemented with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the prepared drug dilutions and vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Assessment of Cytotoxicity by Lactate Dehydrogenase (LDH) Release Assay
This protocol quantifies cell membrane damage by measuring the release of LDH from treated keratinocytes.
-
Materials:
-
Human keratinocytes
-
Culture medium
-
This compound
-
Triton X-100 (positive control for maximum LDH release)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Plate keratinocytes in a 96-well plate as described in Protocol 1.
-
Treat cells with various concentrations of this compound and controls (vehicle and Triton X-100).
-
Incubate for the desired time period (e.g., 4-24 hours).
-
Centrifuge the plate at 250 x g for 5 minutes.[9]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.[9]
-
Add the stop solution provided in the kit.[9]
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Protocol 3: Western Blot Analysis of PKC/MEK/ERK Pathway Activation
This protocol detects the phosphorylation status of key proteins in the PKC/MEK/ERK signaling cascade.
-
Materials:
-
Human keratinocytes
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-phospho-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Culture keratinocytes to 70-80% confluency and treat with this compound for various time points (e.g., 15, 30, 60 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 4: In Vivo Anti-inflammatory Assessment using the TPA-Induced Mouse Ear Edema Model
This protocol evaluates the anti-inflammatory potential of topically applied this compound.
-
Materials:
-
Mice (e.g., BALB/c or Swiss albino)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone
-
This compound formulated in a suitable vehicle (e.g., acetone)
-
Indomethacin (positive control)
-
Micrometer or calipers
-
Punch biopsy tool
-
-
Procedure:
-
Acclimatize the mice for at least one week.
-
Divide the mice into groups: vehicle control, TPA only, TPA + this compound, and TPA + Indomethacin.
-
Apply the test compound or vehicle to both sides of the right ear.
-
After 30 minutes, apply TPA (e.g., 2.5 µ g/ear ) to the right ear of all groups except the vehicle control. The left ear serves as an internal control.
-
Measure the ear thickness using a micrometer at various time points (e.g., 4, 6, 24 hours) after TPA application.
-
At the end of the experiment, sacrifice the mice and take a punch biopsy of both ears for weight measurement and histological analysis.
-
Calculate the percentage of edema inhibition compared to the TPA-only group.
-
Visualizations
Caption: Activation of the PKC/MEK/ERK signaling cascade by this compound.
Caption: A generalized workflow for the in vitro assessment of this compound.
References
- 1. An animal model for external ear canal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of Ingenol Mebutate in Human Plasma and Skin Tissue using UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the quantitative analysis of ingenol (B1671944) mebutate, the active pharmaceutical ingredient in Picato®, using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The described methodology is applicable to researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and formulation studies of ingenol mebutate. Detailed experimental protocols for sample preparation from human plasma and skin tissue, UHPLC and MS/MS parameters, and data analysis are provided. The method is sensitive and specific, suitable for the quantification of ingenol mebutate at low concentrations in complex biological matrices.
Introduction
Ingenol mebutate is a diterpene ester extracted from the sap of the plant Euphorbia peplus. It is the active ingredient in a topical gel approved for the treatment of actinic keratosis.[1] The therapeutic effect of ingenol mebutate is attributed to a dual mechanism of action: direct induction of cell death in dysplastic keratinocytes and promotion of an inflammatory response that eliminates remaining aberrant cells.[2] The primary molecular target of ingenol mebutate is Protein Kinase C (PKC), the activation of which initiates a signaling cascade leading to the observed therapeutic effects.
Given its potent biological activity and topical application, sensitive and reliable analytical methods are required to characterize the pharmacokinetic profile of ingenol mebutate and to assess its penetration into skin tissue. UHPLC-MS/MS offers the high sensitivity and selectivity necessary for the accurate quantification of ingenol mebutate in complex biological matrices such as plasma and skin. This application note provides a detailed protocol for such an analysis.
Experimental Protocols
Sample Preparation
1.1. Human Plasma
A liquid-liquid extraction (LLE) method is employed for the extraction of ingenol mebutate from human plasma.
-
Reagents:
-
Human plasma (K2EDTA)
-
Ingenol mebutate analytical standard
-
Internal Standard (IS) working solution (e.g., a structurally similar compound or a stable isotope-labeled ingenol mebutate)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
-
Protocol:
-
Thaw plasma samples at room temperature.
-
Spike 200 µL of plasma with the internal standard solution.
-
Add 1 mL of MTBE to the plasma sample.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.
-
1.2. Human Skin Tissue
A homogenization and protein precipitation method is used for the extraction of ingenol mebutate from skin tissue biopsies.
-
Reagents:
-
Skin tissue biopsy
-
Internal Standard (IS) working solution
-
Acetonitrile, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bead beating tubes
-
-
Protocol:
-
Accurately weigh the skin tissue sample.
-
Place the tissue in a bead beating tube with an appropriate volume of PBS (e.g., 500 µL).
-
Add the internal standard solution.
-
Homogenize the tissue using a bead beater until a uniform homogenate is obtained.
-
Add three volumes of cold acetonitrile to the homogenate to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Centrifuge the reconstituted sample to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
UHPLC-MS/MS Analysis
2.1. UHPLC Conditions
The following are representative UHPLC conditions. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: UHPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
2.2. MS/MS Conditions
The following are proposed MS/MS parameters. These should be optimized for the specific instrument.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 3500 V |
| Source Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Turbo Gas | 60 psi |
| Curtain Gas | 30 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions for Ingenol Mebutate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ingenol Mebutate | 431.3 | 311.2 | 100 | 25 |
| Ingenol Mebutate | 431.3 | 293.2 | 100 | 35 |
| Internal Standard | To be determined | To be determined | 100 | To be determined |
Note: The proposed precursor ion for ingenol mebutate ([M+H]⁺) is based on its molecular weight of 430.5 g/mol . The product ions are hypothesized based on the likely fragmentation pattern involving the loss of the angelate ester group and subsequent water loss. These values must be experimentally confirmed and optimized.
Data Presentation
The following tables represent the expected performance characteristics of a validated UHPLC-MS/MS method for ingenol mebutate.
Table 3: Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Retention Time | Approximately 2.1 min |
Table 4: Precision and Accuracy (Representative Data)
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 10 | < 15 | < 15 | 85 - 115 |
| High QC | 80 | < 15 | < 15 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: UHPLC-MS/MS Experimental Workflow.
Ingenol Mebutate Signaling Pathway
Caption: Ingenol Mebutate Signaling Pathway.
Conclusion
This application note provides a detailed framework for the quantitative analysis of ingenol mebutate in human plasma and skin tissue using UHPLC-MS/MS. The described protocols, including sample preparation and instrumental analysis, serve as a robust starting point for researchers. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's mechanism of action. While the specific MS/MS parameters and performance characteristics are representative, they provide a solid foundation for method development and validation in accordance with regulatory guidelines. This methodology will be a valuable tool for advancing the understanding of ingenol mebutate's pharmacology and clinical performance.
References
Application Note: Quantitative Analysis of Ingenol Mebutate in Human Plasma and Skin Tissue using UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the quantitative analysis of ingenol mebutate, the active pharmaceutical ingredient in Picato®, using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The described methodology is applicable to researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and formulation studies of ingenol mebutate. Detailed experimental protocols for sample preparation from human plasma and skin tissue, UHPLC and MS/MS parameters, and data analysis are provided. The method is sensitive and specific, suitable for the quantification of ingenol mebutate at low concentrations in complex biological matrices.
Introduction
Ingenol mebutate is a diterpene ester extracted from the sap of the plant Euphorbia peplus. It is the active ingredient in a topical gel approved for the treatment of actinic keratosis.[1] The therapeutic effect of ingenol mebutate is attributed to a dual mechanism of action: direct induction of cell death in dysplastic keratinocytes and promotion of an inflammatory response that eliminates remaining aberrant cells.[2] The primary molecular target of ingenol mebutate is Protein Kinase C (PKC), the activation of which initiates a signaling cascade leading to the observed therapeutic effects.
Given its potent biological activity and topical application, sensitive and reliable analytical methods are required to characterize the pharmacokinetic profile of ingenol mebutate and to assess its penetration into skin tissue. UHPLC-MS/MS offers the high sensitivity and selectivity necessary for the accurate quantification of ingenol mebutate in complex biological matrices such as plasma and skin. This application note provides a detailed protocol for such an analysis.
Experimental Protocols
Sample Preparation
1.1. Human Plasma
A liquid-liquid extraction (LLE) method is employed for the extraction of ingenol mebutate from human plasma.
-
Reagents:
-
Human plasma (K2EDTA)
-
Ingenol mebutate analytical standard
-
Internal Standard (IS) working solution (e.g., a structurally similar compound or a stable isotope-labeled ingenol mebutate)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
-
Protocol:
-
Thaw plasma samples at room temperature.
-
Spike 200 µL of plasma with the internal standard solution.
-
Add 1 mL of MTBE to the plasma sample.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.
-
1.2. Human Skin Tissue
A homogenization and protein precipitation method is used for the extraction of ingenol mebutate from skin tissue biopsies.
-
Reagents:
-
Skin tissue biopsy
-
Internal Standard (IS) working solution
-
Acetonitrile, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bead beating tubes
-
-
Protocol:
-
Accurately weigh the skin tissue sample.
-
Place the tissue in a bead beating tube with an appropriate volume of PBS (e.g., 500 µL).
-
Add the internal standard solution.
-
Homogenize the tissue using a bead beater until a uniform homogenate is obtained.
-
Add three volumes of cold acetonitrile to the homogenate to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Centrifuge the reconstituted sample to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
UHPLC-MS/MS Analysis
2.1. UHPLC Conditions
The following are representative UHPLC conditions. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: UHPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
2.2. MS/MS Conditions
The following are proposed MS/MS parameters. These should be optimized for the specific instrument.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 3500 V |
| Source Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Turbo Gas | 60 psi |
| Curtain Gas | 30 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions for Ingenol Mebutate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ingenol Mebutate | 431.3 | 311.2 | 100 | 25 |
| Ingenol Mebutate | 431.3 | 293.2 | 100 | 35 |
| Internal Standard | To be determined | To be determined | 100 | To be determined |
Note: The proposed precursor ion for ingenol mebutate ([M+H]⁺) is based on its molecular weight of 430.5 g/mol . The product ions are hypothesized based on the likely fragmentation pattern involving the loss of the angelate ester group and subsequent water loss. These values must be experimentally confirmed and optimized.
Data Presentation
The following tables represent the expected performance characteristics of a validated UHPLC-MS/MS method for ingenol mebutate.
Table 3: Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Retention Time | Approximately 2.1 min |
Table 4: Precision and Accuracy (Representative Data)
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 10 | < 15 | < 15 | 85 - 115 |
| High QC | 80 | < 15 | < 15 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: UHPLC-MS/MS Experimental Workflow.
Ingenol Mebutate Signaling Pathway
Caption: Ingenol Mebutate Signaling Pathway.
Conclusion
This application note provides a detailed framework for the quantitative analysis of ingenol mebutate in human plasma and skin tissue using UHPLC-MS/MS. The described protocols, including sample preparation and instrumental analysis, serve as a robust starting point for researchers. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's mechanism of action. While the specific MS/MS parameters and performance characteristics are representative, they provide a solid foundation for method development and validation in accordance with regulatory guidelines. This methodology will be a valuable tool for advancing the understanding of ingenol mebutate's pharmacology and clinical performance.
References
Application Notes and Protocols for Testing Ingenol Derivatives in Animal Models
Disclaimer: There is currently limited publicly available data on the efficacy of Ingenol-3,4,5,20-diacetonide in animal models. The following application notes and protocols are based on studies conducted with structurally and functionally related Ingenol (B1671944) esters, such as Ingenol-3-angelate (PEP005) and 3-O-angeloyl-20-O-acetyl ingenol (AAI). These protocols can serve as a starting point for designing and conducting preclinical efficacy studies with this compound, but researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosing for this specific compound.
I. Application Notes
Introduction to Ingenol Derivatives
Ingenol derivatives are diterpenoid esters isolated from the sap of plants of the Euphorbia genus. They are known activators of Protein Kinase C (PKC) isoenzymes, which play a crucial role in regulating cell proliferation, differentiation, and apoptosis.[1][2] This mechanism of action has made them attractive candidates for cancer therapy. Ingenol mebutate (a synonym for Ingenol-3-angelate) is clinically approved for the topical treatment of actinic keratosis.[2] Preclinical studies have demonstrated the anti-cancer effects of various Ingenol derivatives in both solid tumors and hematological malignancies.[1][2]
Potential Therapeutic Areas for this compound
Based on the activity of related compounds, this compound could be investigated for its efficacy in the following areas:
-
Dermatological Malignancies: Topical application for skin cancers such as melanoma and squamous cell carcinoma.
-
Hematological Malignancies: Systemic administration for leukemias, such as Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML).[2]
-
Solid Tumors: Potential for systemic or local delivery in other solid tumors, although this requires further investigation.
Key Considerations for Preclinical Studies
-
Animal Model Selection: The choice of animal model is critical and depends on the research question. Immunocompromised mice (e.g., Foxn1nu) are suitable for xenograft studies with human cancer cell lines.[1] Syngeneic models can be used to evaluate the role of the immune system in the therapeutic response. For skin cancer models, chemically induced carcinogenesis models, such as the DMBA/TPA model in mice, are well-established.[3]
-
Route of Administration: For skin-related indications, topical administration is the most common and clinically relevant route.[1][3] For systemic diseases like leukemia, intravenous, intraperitoneal, or oral administration should be explored.
-
Dosing and Formulation: The optimal dose, frequency, and formulation of this compound need to be determined through dose-finding studies. The hydrophobic nature of Ingenol derivatives may require specific vehicle formulations for effective delivery.
-
Efficacy Endpoints: Tumor growth inhibition, survival analysis, and monitoring for metastasis are key efficacy endpoints. Histopathological and immunohistochemical analyses of tumor tissues can provide insights into the mechanism of action.
-
Toxicity and Safety: Close monitoring of animal weight, behavior, and complete blood counts is essential to assess the toxicity of the compound.
II. Experimental Protocols
Protocol 1: Topical Efficacy Study in a Mouse Melanoma Xenograft Model
This protocol is adapted from studies using Ingenol-3-angelate (PEP005) in skin cancer models.[1][3]
1. Cell Culture and Animal Model:
- Human melanoma cell lines (e.g., A2058, HT144) are cultured in appropriate media.
- Female athymic nude mice (Foxn1nu), 4-6 weeks old, are used.
2. Tumor Implantation:
- Harvest melanoma cells and resuspend in a sterile, serum-free medium or PBS.
- Inject 1 x 106 to 5 x 106 cells in a volume of 100 µL subcutaneously into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 50-100 mm3).
3. Treatment:
- Prepare this compound in a suitable vehicle for topical application (e.g., acetone (B3395972) or a specific gel formulation).
- Randomize mice into control (vehicle) and treatment groups.
- Apply a defined volume (e.g., 25-50 µL) of the formulation to the tumor surface daily or on a specified schedule. Doses from studies with related compounds range from 25 to 50 nmol per application.[3]
4. Efficacy Evaluation:
- Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width2) / 2.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
5. Endpoint Analysis:
- Histology: Fix tumors in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E).
- Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67, PCNA), apoptosis (e.g., cleaved caspase-3, TUNEL), and signaling pathways (e.g., phospho-PKC, NF-κB).[3]
- Western Blotting: Homogenize a portion of the tumor tissue to extract proteins and analyze the expression of key signaling molecules.[3]
Protocol 2: Systemic Efficacy Study in a Mouse Leukemia Xenograft Model
This protocol is a general framework based on the known activity of Ingenol derivatives against leukemia cells.[2]
1. Cell Culture and Animal Model:
- Human leukemia cell lines (e.g., K562 for CML) are cultured in appropriate media.
- Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, are used.
2. Tumor Cell Inoculation:
- Harvest leukemia cells and resuspend in sterile PBS.
- Inject 1 x 106 to 5 x 106 cells in a volume of 200 µL intravenously (tail vein) or intraperitoneally.
3. Treatment:
- Prepare this compound for systemic administration (e.g., dissolved in a biocompatible solvent like DMSO and then diluted in saline).
- Begin treatment a few days after cell inoculation.
- Administer the compound via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
4. Efficacy Evaluation:
- Monitor animal survival.
- Monitor for signs of disease progression, such as weight loss, hind-limb paralysis, or splenomegaly.
- For some models, bioluminescence imaging can be used to track disease burden if the cells are engineered to express luciferase.
5. Endpoint Analysis:
- Flow Cytometry: Analyze bone marrow, spleen, and peripheral blood for the presence of human leukemia cells (e.g., using an antibody against a human-specific marker like CD45).
- Histology: Examine tissues such as the bone marrow, spleen, and liver for leukemic infiltration.
- Complete Blood Count (CBC): Analyze blood samples to assess the impact on normal hematopoiesis.
III. Data Presentation
Table 1: Summary of Preclinical Efficacy Data for Ingenol-3-angelate (PEP005) in a DMBA-Induced Skin Carcinoma Mouse Model
| Treatment Group | Dose (nmol) | Tumor Incidence (%) | Average Tumor Volume (mm³) at Week X |
| Vehicle Control | - | 100 | [Insert Value] |
| PEP005 | 25 | [Insert Value] | [Insert Value] |
| PEP005 | 50 | [Insert Value] | [Insert Value] |
Note: This table is a template. Actual values would be obtained from experimental data. Data adapted from studies on Ingenol-3-angelate.[3]
Table 2: In Vitro Cytotoxicity of 3-O-angeloyl-20-O-acetyl ingenol (AAI) against K562 Leukemia Cells
| Compound | IC50 (µM) |
| Ingenol Mebutate | [Insert Value] |
| AAI | [Insert Value] |
Note: This table is a template. Actual values would be obtained from experimental data. Data adapted from studies on AAI.[2][4]
IV. Visualizations
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ingenol Derivatives in Animal Models
Disclaimer: There is currently limited publicly available data on the efficacy of Ingenol-3,4,5,20-diacetonide in animal models. The following application notes and protocols are based on studies conducted with structurally and functionally related Ingenol esters, such as Ingenol-3-angelate (PEP005) and 3-O-angeloyl-20-O-acetyl ingenol (AAI). These protocols can serve as a starting point for designing and conducting preclinical efficacy studies with this compound, but researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosing for this specific compound.
I. Application Notes
Introduction to Ingenol Derivatives
Ingenol derivatives are diterpenoid esters isolated from the sap of plants of the Euphorbia genus. They are known activators of Protein Kinase C (PKC) isoenzymes, which play a crucial role in regulating cell proliferation, differentiation, and apoptosis.[1][2] This mechanism of action has made them attractive candidates for cancer therapy. Ingenol mebutate (a synonym for Ingenol-3-angelate) is clinically approved for the topical treatment of actinic keratosis.[2] Preclinical studies have demonstrated the anti-cancer effects of various Ingenol derivatives in both solid tumors and hematological malignancies.[1][2]
Potential Therapeutic Areas for this compound
Based on the activity of related compounds, this compound could be investigated for its efficacy in the following areas:
-
Dermatological Malignancies: Topical application for skin cancers such as melanoma and squamous cell carcinoma.
-
Hematological Malignancies: Systemic administration for leukemias, such as Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML).[2]
-
Solid Tumors: Potential for systemic or local delivery in other solid tumors, although this requires further investigation.
Key Considerations for Preclinical Studies
-
Animal Model Selection: The choice of animal model is critical and depends on the research question. Immunocompromised mice (e.g., Foxn1nu) are suitable for xenograft studies with human cancer cell lines.[1] Syngeneic models can be used to evaluate the role of the immune system in the therapeutic response. For skin cancer models, chemically induced carcinogenesis models, such as the DMBA/TPA model in mice, are well-established.[3]
-
Route of Administration: For skin-related indications, topical administration is the most common and clinically relevant route.[1][3] For systemic diseases like leukemia, intravenous, intraperitoneal, or oral administration should be explored.
-
Dosing and Formulation: The optimal dose, frequency, and formulation of this compound need to be determined through dose-finding studies. The hydrophobic nature of Ingenol derivatives may require specific vehicle formulations for effective delivery.
-
Efficacy Endpoints: Tumor growth inhibition, survival analysis, and monitoring for metastasis are key efficacy endpoints. Histopathological and immunohistochemical analyses of tumor tissues can provide insights into the mechanism of action.
-
Toxicity and Safety: Close monitoring of animal weight, behavior, and complete blood counts is essential to assess the toxicity of the compound.
II. Experimental Protocols
Protocol 1: Topical Efficacy Study in a Mouse Melanoma Xenograft Model
This protocol is adapted from studies using Ingenol-3-angelate (PEP005) in skin cancer models.[1][3]
1. Cell Culture and Animal Model:
- Human melanoma cell lines (e.g., A2058, HT144) are cultured in appropriate media.
- Female athymic nude mice (Foxn1nu), 4-6 weeks old, are used.
2. Tumor Implantation:
- Harvest melanoma cells and resuspend in a sterile, serum-free medium or PBS.
- Inject 1 x 106 to 5 x 106 cells in a volume of 100 µL subcutaneously into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 50-100 mm3).
3. Treatment:
- Prepare this compound in a suitable vehicle for topical application (e.g., acetone or a specific gel formulation).
- Randomize mice into control (vehicle) and treatment groups.
- Apply a defined volume (e.g., 25-50 µL) of the formulation to the tumor surface daily or on a specified schedule. Doses from studies with related compounds range from 25 to 50 nmol per application.[3]
4. Efficacy Evaluation:
- Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width2) / 2.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
5. Endpoint Analysis:
- Histology: Fix tumors in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E).
- Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67, PCNA), apoptosis (e.g., cleaved caspase-3, TUNEL), and signaling pathways (e.g., phospho-PKC, NF-κB).[3]
- Western Blotting: Homogenize a portion of the tumor tissue to extract proteins and analyze the expression of key signaling molecules.[3]
Protocol 2: Systemic Efficacy Study in a Mouse Leukemia Xenograft Model
This protocol is a general framework based on the known activity of Ingenol derivatives against leukemia cells.[2]
1. Cell Culture and Animal Model:
- Human leukemia cell lines (e.g., K562 for CML) are cultured in appropriate media.
- Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, are used.
2. Tumor Cell Inoculation:
- Harvest leukemia cells and resuspend in sterile PBS.
- Inject 1 x 106 to 5 x 106 cells in a volume of 200 µL intravenously (tail vein) or intraperitoneally.
3. Treatment:
- Prepare this compound for systemic administration (e.g., dissolved in a biocompatible solvent like DMSO and then diluted in saline).
- Begin treatment a few days after cell inoculation.
- Administer the compound via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
4. Efficacy Evaluation:
- Monitor animal survival.
- Monitor for signs of disease progression, such as weight loss, hind-limb paralysis, or splenomegaly.
- For some models, bioluminescence imaging can be used to track disease burden if the cells are engineered to express luciferase.
5. Endpoint Analysis:
- Flow Cytometry: Analyze bone marrow, spleen, and peripheral blood for the presence of human leukemia cells (e.g., using an antibody against a human-specific marker like CD45).
- Histology: Examine tissues such as the bone marrow, spleen, and liver for leukemic infiltration.
- Complete Blood Count (CBC): Analyze blood samples to assess the impact on normal hematopoiesis.
III. Data Presentation
Table 1: Summary of Preclinical Efficacy Data for Ingenol-3-angelate (PEP005) in a DMBA-Induced Skin Carcinoma Mouse Model
| Treatment Group | Dose (nmol) | Tumor Incidence (%) | Average Tumor Volume (mm³) at Week X |
| Vehicle Control | - | 100 | [Insert Value] |
| PEP005 | 25 | [Insert Value] | [Insert Value] |
| PEP005 | 50 | [Insert Value] | [Insert Value] |
Note: This table is a template. Actual values would be obtained from experimental data. Data adapted from studies on Ingenol-3-angelate.[3]
Table 2: In Vitro Cytotoxicity of 3-O-angeloyl-20-O-acetyl ingenol (AAI) against K562 Leukemia Cells
| Compound | IC50 (µM) |
| Ingenol Mebutate | [Insert Value] |
| AAI | [Insert Value] |
Note: This table is a template. Actual values would be obtained from experimental data. Data adapted from studies on AAI.[2][4]
IV. Visualizations
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ingenol-3,4,5,20-diacetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ingenol-3,4,5,20-diacetonide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge lies in the selective protection of the four hydroxyl groups (at C-3, C-4, C-5, and C-20) of the complex and sterically hindered ingenol (B1671944) core. Achieving high yields of the desired diacetonide without the formation of mono-acetonides or other side products can be difficult due to the varying reactivity of the hydroxyl groups. The inherent instability of the ingenol backbone, particularly its susceptibility to rearrangements in acidic conditions, further complicates the synthesis.[1]
Q2: Why is this compound a key intermediate?
A2: this compound serves as a crucial protected intermediate in the synthesis of various ingenol derivatives, including ingenol-3-angelate (the active ingredient in Picato®).[1] The acetonide groups protect the reactive diols, allowing for selective modification of other positions on the ingenol scaffold.
Q3: What are the common reagents used for the acetonide protection of ingenol?
A3: The most common method for forming acetonides is the acid-catalyzed reaction of the diol with acetone (B3395972) or a ketone equivalent, such as 2,2-dimethoxypropane. Catalysts typically include p-toluenesulfonic acid (p-TSA) or other non-aqueous acids.
Q4: Can the diacetonide be formed in a single step from ingenol?
A4: While a one-pot synthesis is theoretically possible, a stepwise approach is often employed to improve selectivity and yield. This usually involves the initial formation of the more stable ingenol-5,20-acetonide, followed by the protection of the 3,4-diol.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diacetonide | - Incomplete reaction. - Formation of mono-acetonide side products. - Degradation of the ingenol starting material. | - Increase reaction time or temperature cautiously, monitoring for degradation. - Use a larger excess of the acetonide source (e.g., 2,2-dimethoxypropane). - Employ a stepwise protection strategy, isolating the 5,20-acetonide intermediate first.[2] - Use anhydrous reaction conditions, as water can hydrolyze the acetal. |
| Formation of Multiple Products | - Non-selective protection of the hydroxyl groups. - Rearrangement of the ingenol skeleton under acidic conditions. | - Use a milder acid catalyst or a buffered system. - Perform the reaction at a lower temperature to enhance selectivity. - Consider using alternative protecting groups for other hydroxyls if further functionalization is required. |
| Difficulty in Product Purification | - Similar polarities of the desired product and byproducts (e.g., mono-acetonides). - Presence of unreacted starting material. | - Utilize high-performance liquid chromatography (HPLC) for purification, as it offers better resolution than standard column chromatography.[1] - Optimize the chromatographic conditions (e.g., solvent system, gradient) to improve separation. - Recrystallization may be an option if a suitable solvent system can be identified. |
| Product Instability | - Residual acid from the reaction can cause deprotection or rearrangement during storage or workup. | - Thoroughly quench the reaction with a mild base (e.g., triethylamine, sodium bicarbonate) before workup. - Ensure complete removal of the acid catalyst during purification. - Store the purified product under neutral, anhydrous conditions at low temperature. |
Experimental Protocols
Protocol 1: Stepwise Synthesis of Ingenol-3,4:5,20-diacetonide
This protocol is based on the principle of sequential protection, which generally affords better control and higher yields.
Step 1: Synthesis of Ingenol-5,20-acetonide
-
Materials:
-
Ingenol
-
2,2-dimethoxypropane
-
p-toluenesulfonic acid (p-TSA)
-
Anhydrous acetone
-
Triethylamine
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve ingenol in anhydrous acetone.
-
Add a stoichiometric equivalent of 2,2-dimethoxypropane.
-
Add a catalytic amount of p-TSA.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Ingenol-5,20-acetonide.
-
Step 2: Synthesis of Ingenol-3,4:5,20-diacetonide from Ingenol-5,20-acetonide [2]
-
Materials:
-
Ingenol-5,20-acetonide
-
4-methoxy-5,6-dihydro-2H-pyran or 2,2-dimethoxypropane
-
Phosphorus oxychloride (POCl₃) or p-TSA-pyridine adduct
-
Anhydrous solvent (e.g., dichloromethane)
-
Triethylamine
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Ingenol-5,20-acetonide in the anhydrous solvent.
-
Add an excess of the second acetonide source.
-
Add the acid catalyst (POCl₃ or p-TSA-pyridine adduct).
-
Stir the reaction at the appropriate temperature (start at room temperature and gently heat if necessary), monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Dilute with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by HPLC to obtain Ingenol-3,4:5,20-diacetonide.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetonide Protection of Diols
| Catalyst | Acetonide Source | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| p-TSA | Acetone | Acetone | 25 | 2-24 | 60-90 |
| p-TSA | 2,2-Dimethoxypropane | DCM/Acetone | 25 | 1-6 | 75-95 |
| POCl₃ | 2,2-Dimethoxypropane | DCM | 0-25 | 1-4 | 80-95 |
| Montmorillonite Clay | Acetone | Neat | 25 | 2-8 | 70-92 |
| Iodine | 2,2-Dimethoxypropane | DCM | 25 | 0.5-2 | 85-98 |
Note: Yields are general for diol protection and may vary significantly for the specific case of ingenol.
Visualizations
Experimental Workflow
Caption: Stepwise synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Synthesis of Ingenol-3,4,5,20-diacetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ingenol-3,4,5,20-diacetonide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge lies in the selective protection of the four hydroxyl groups (at C-3, C-4, C-5, and C-20) of the complex and sterically hindered ingenol core. Achieving high yields of the desired diacetonide without the formation of mono-acetonides or other side products can be difficult due to the varying reactivity of the hydroxyl groups. The inherent instability of the ingenol backbone, particularly its susceptibility to rearrangements in acidic conditions, further complicates the synthesis.[1]
Q2: Why is this compound a key intermediate?
A2: this compound serves as a crucial protected intermediate in the synthesis of various ingenol derivatives, including ingenol-3-angelate (the active ingredient in Picato®).[1] The acetonide groups protect the reactive diols, allowing for selective modification of other positions on the ingenol scaffold.
Q3: What are the common reagents used for the acetonide protection of ingenol?
A3: The most common method for forming acetonides is the acid-catalyzed reaction of the diol with acetone or a ketone equivalent, such as 2,2-dimethoxypropane. Catalysts typically include p-toluenesulfonic acid (p-TSA) or other non-aqueous acids.
Q4: Can the diacetonide be formed in a single step from ingenol?
A4: While a one-pot synthesis is theoretically possible, a stepwise approach is often employed to improve selectivity and yield. This usually involves the initial formation of the more stable ingenol-5,20-acetonide, followed by the protection of the 3,4-diol.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diacetonide | - Incomplete reaction. - Formation of mono-acetonide side products. - Degradation of the ingenol starting material. | - Increase reaction time or temperature cautiously, monitoring for degradation. - Use a larger excess of the acetonide source (e.g., 2,2-dimethoxypropane). - Employ a stepwise protection strategy, isolating the 5,20-acetonide intermediate first.[2] - Use anhydrous reaction conditions, as water can hydrolyze the acetal. |
| Formation of Multiple Products | - Non-selective protection of the hydroxyl groups. - Rearrangement of the ingenol skeleton under acidic conditions. | - Use a milder acid catalyst or a buffered system. - Perform the reaction at a lower temperature to enhance selectivity. - Consider using alternative protecting groups for other hydroxyls if further functionalization is required. |
| Difficulty in Product Purification | - Similar polarities of the desired product and byproducts (e.g., mono-acetonides). - Presence of unreacted starting material. | - Utilize high-performance liquid chromatography (HPLC) for purification, as it offers better resolution than standard column chromatography.[1] - Optimize the chromatographic conditions (e.g., solvent system, gradient) to improve separation. - Recrystallization may be an option if a suitable solvent system can be identified. |
| Product Instability | - Residual acid from the reaction can cause deprotection or rearrangement during storage or workup. | - Thoroughly quench the reaction with a mild base (e.g., triethylamine, sodium bicarbonate) before workup. - Ensure complete removal of the acid catalyst during purification. - Store the purified product under neutral, anhydrous conditions at low temperature. |
Experimental Protocols
Protocol 1: Stepwise Synthesis of Ingenol-3,4:5,20-diacetonide
This protocol is based on the principle of sequential protection, which generally affords better control and higher yields.
Step 1: Synthesis of Ingenol-5,20-acetonide
-
Materials:
-
Ingenol
-
2,2-dimethoxypropane
-
p-toluenesulfonic acid (p-TSA)
-
Anhydrous acetone
-
Triethylamine
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve ingenol in anhydrous acetone.
-
Add a stoichiometric equivalent of 2,2-dimethoxypropane.
-
Add a catalytic amount of p-TSA.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Ingenol-5,20-acetonide.
-
Step 2: Synthesis of Ingenol-3,4:5,20-diacetonide from Ingenol-5,20-acetonide [2]
-
Materials:
-
Ingenol-5,20-acetonide
-
4-methoxy-5,6-dihydro-2H-pyran or 2,2-dimethoxypropane
-
Phosphorus oxychloride (POCl₃) or p-TSA-pyridine adduct
-
Anhydrous solvent (e.g., dichloromethane)
-
Triethylamine
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Ingenol-5,20-acetonide in the anhydrous solvent.
-
Add an excess of the second acetonide source.
-
Add the acid catalyst (POCl₃ or p-TSA-pyridine adduct).
-
Stir the reaction at the appropriate temperature (start at room temperature and gently heat if necessary), monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Dilute with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by HPLC to obtain Ingenol-3,4:5,20-diacetonide.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetonide Protection of Diols
| Catalyst | Acetonide Source | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| p-TSA | Acetone | Acetone | 25 | 2-24 | 60-90 |
| p-TSA | 2,2-Dimethoxypropane | DCM/Acetone | 25 | 1-6 | 75-95 |
| POCl₃ | 2,2-Dimethoxypropane | DCM | 0-25 | 1-4 | 80-95 |
| Montmorillonite Clay | Acetone | Neat | 25 | 2-8 | 70-92 |
| Iodine | 2,2-Dimethoxypropane | DCM | 25 | 0.5-2 | 85-98 |
Note: Yields are general for diol protection and may vary significantly for the specific case of ingenol.
Visualizations
Experimental Workflow
Caption: Stepwise synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Optimizing In Vitro Studies with Ingenol Derivatives
Welcome to the technical support center for the use of ingenol (B1671944) derivatives, including Ingenol-3,4,5,20-diacetonide, in in vitro research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Disclaimer: Detailed experimental data for this compound is limited in publicly available literature. The following information is substantially based on studies of structurally related ingenol derivatives, such as 3-O-angeloyl-20-O-acetyl ingenol (AAI) and other synthetic ingenol esters. This guide should therefore be used as a starting point for your own experiment-specific optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a diterpenoid and a derivative of ingenol, a natural product isolated from the sap of plants of the Euphorbia genus.[1] While the specific mechanism for this diacetonide derivative is not extensively characterized, ingenol esters are well-known activators of Protein Kinase C (PKC), particularly PKCδ.[1] Activation of PKC can trigger downstream signaling cascades, including the ERK, AKT, and JAK/STAT pathways, which are involved in processes like cell proliferation, differentiation, apoptosis, and inflammation.[2]
Q2: What is a recommended starting concentration for in vitro studies with ingenol derivatives?
The optimal concentration is highly dependent on the specific ingenol derivative, the cell line being used, and the experimental endpoint. Based on studies with related ingenol compounds, a broad range from nanomolar to low micromolar concentrations is suggested. For instance, novel ingenol synthetic derivatives have shown activity in activating the HIV-LTR in reporter cell lines at concentrations as low as 10 nM.[3][4][5] In cytotoxicity assays, a dose range of 0.78–25 µM has been tested for the ingenol derivative AAI on various human tumor cell lines.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store stock solutions of this compound?
This compound is typically soluble in DMSO, chloroform, ethyl acetate, and acetone. For in vitro studies, preparing a high-concentration stock solution in sterile DMSO is common. Vendor recommendations suggest that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[6] Before use, it is advisable to allow the vial to equilibrate to room temperature before opening to minimize condensation. Always refer to the manufacturer's specific instructions for storage and handling.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell Viability Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Ingenol derivatives can be hydrophobic. Visually inspect the culture medium for any signs of precipitation after adding the compound. If observed, consider preparing fresh dilutions and ensure complete solubilization in the vehicle (e.g., DMSO) before further dilution in media.[7] |
| Incomplete Formazan (B1609692) Solubilization | In MTT assays, ensure the formazan crystals are completely dissolved. Increase incubation time with the solubilization solvent (e.g., DMSO, acidified isopropanol, or SDS solution) and mix gently on an orbital shaker.[7][8] Visually confirm dissolution before reading the plate.[7] |
| Direct MTT Reduction by Compound | Some compounds can directly reduce MTT, leading to false-positive results.[7] To test for this, incubate the ingenol derivative with MTT in a cell-free medium. If a color change occurs, consider using an alternative viability assay that measures a different cellular parameter, such as an LDH assay for membrane integrity.[7] |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect results.[7] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[7] |
Issue 2: Difficulty in Resolving Cell Cycle Phases in Flow Cytometry Analysis
| Possible Cause | Troubleshooting Steps |
| Inappropriate Cell Density | An optimal cell concentration is crucial for accurate analysis. A concentration of approximately 1x10⁶ cells/mL is often recommended.[9] |
| High Flow Rate | Running samples at a high flow rate can increase the coefficient of variation (CV), leading to poor resolution of the G0/G1, S, and G2/M phases.[9] Ensure samples are run at the lowest possible flow rate on the cytometer.[9] |
| Insufficient Staining | Ensure cells are adequately stained with a DNA-binding dye like Propidium Iodide (PI). Resuspend the cell pellet directly in the PI/RNase staining solution and incubate for at least 10 minutes.[9] As PI also binds to RNA, RNase treatment is essential to avoid background signal.[10] |
| Cell Clumping | Cell aggregates can be misinterpreted by the flow cytometer. Gently pipette the samples before staining and again before running them on the instrument to ensure a single-cell suspension.[9] |
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using MTT Assay
This protocol is adapted from methodologies used for the ingenol derivative AAI.[2]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the ingenol derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2]
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is a general procedure adapted from methodologies used in studies of cytotoxic agents.[2][11]
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the ingenol derivative for the specified time. Harvest the cells by centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS to remove any residual medium.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% (v/v) ethanol (B145695) and incubate at -20°C for at least 24 hours.[2] This step permeabilizes the cells and preserves their DNA.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase (e.g., 10 µg/mL) to prevent staining of double-stranded RNA.[2] Incubate for 20-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI signal will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Cytotoxicity of Ingenol Derivative AAI in Various Cell Lines
The following data is for the ingenol derivative 3-O-angeloyl-20-O-acetyl ingenol (AAI) and is provided as an example.
| Cell Line | Cell Type | IC₅₀ (µM) after 72h |
| K562 | Human Myeloid Leukemia | ~1.0 |
| HL-60 | Human Promyelocytic Leukemia | Sensitive |
| KT-1 | Human Myeloid Leukemia | Sensitive |
| MCF-7/ADR | Adriamycin-Resistant Human Breast Carcinoma | Sensitive |
| HCT-116 | Human Colorectal Carcinoma | Less Sensitive |
| H1975 | Human Lung Adenocarcinoma | Less Sensitive |
| A549 | Human Lung Adenocarcinoma | Less Sensitive |
| HeLa | Human Cervical Carcinoma | Less Sensitive |
| L-02 | Human Normal Liver Cells | Less Sensitive |
| NIH-3T3 | Fibroblast Cells | Less Sensitive |
Data adapted from a study on AAI, where concentrations from 0.78–25 µM were tested. "Sensitive" indicates significant growth inhibition at lower concentrations within this range.[2]
Mandatory Visualizations
Signaling Pathways Potentially Modulated by Ingenol Derivatives
Ingenol derivatives are known to activate Protein Kinase C (PKC), which can, in turn, modulate several downstream signaling pathways critical for cell fate.
References
- 1. Ingenol-3,4:5,20-diacetonide | 77769-21-2 | CDA76921 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual Role of Novel Ingenol Derivatives from Euphorbia tirucalli in HIV Replication: Inhibition of De Novo Infection and Activation of Viral LTR | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing In Vitro Studies with Ingenol Derivatives
Welcome to the technical support center for the use of ingenol derivatives, including Ingenol-3,4,5,20-diacetonide, in in vitro research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Disclaimer: Detailed experimental data for this compound is limited in publicly available literature. The following information is substantially based on studies of structurally related ingenol derivatives, such as 3-O-angeloyl-20-O-acetyl ingenol (AAI) and other synthetic ingenol esters. This guide should therefore be used as a starting point for your own experiment-specific optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a diterpenoid and a derivative of ingenol, a natural product isolated from the sap of plants of the Euphorbia genus.[1] While the specific mechanism for this diacetonide derivative is not extensively characterized, ingenol esters are well-known activators of Protein Kinase C (PKC), particularly PKCδ.[1] Activation of PKC can trigger downstream signaling cascades, including the ERK, AKT, and JAK/STAT pathways, which are involved in processes like cell proliferation, differentiation, apoptosis, and inflammation.[2]
Q2: What is a recommended starting concentration for in vitro studies with ingenol derivatives?
The optimal concentration is highly dependent on the specific ingenol derivative, the cell line being used, and the experimental endpoint. Based on studies with related ingenol compounds, a broad range from nanomolar to low micromolar concentrations is suggested. For instance, novel ingenol synthetic derivatives have shown activity in activating the HIV-LTR in reporter cell lines at concentrations as low as 10 nM.[3][4][5] In cytotoxicity assays, a dose range of 0.78–25 µM has been tested for the ingenol derivative AAI on various human tumor cell lines.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store stock solutions of this compound?
This compound is typically soluble in DMSO, chloroform, ethyl acetate, and acetone. For in vitro studies, preparing a high-concentration stock solution in sterile DMSO is common. Vendor recommendations suggest that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[6] Before use, it is advisable to allow the vial to equilibrate to room temperature before opening to minimize condensation. Always refer to the manufacturer's specific instructions for storage and handling.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell Viability Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Ingenol derivatives can be hydrophobic. Visually inspect the culture medium for any signs of precipitation after adding the compound. If observed, consider preparing fresh dilutions and ensure complete solubilization in the vehicle (e.g., DMSO) before further dilution in media.[7] |
| Incomplete Formazan Solubilization | In MTT assays, ensure the formazan crystals are completely dissolved. Increase incubation time with the solubilization solvent (e.g., DMSO, acidified isopropanol, or SDS solution) and mix gently on an orbital shaker.[7][8] Visually confirm dissolution before reading the plate.[7] |
| Direct MTT Reduction by Compound | Some compounds can directly reduce MTT, leading to false-positive results.[7] To test for this, incubate the ingenol derivative with MTT in a cell-free medium. If a color change occurs, consider using an alternative viability assay that measures a different cellular parameter, such as an LDH assay for membrane integrity.[7] |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect results.[7] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[7] |
Issue 2: Difficulty in Resolving Cell Cycle Phases in Flow Cytometry Analysis
| Possible Cause | Troubleshooting Steps |
| Inappropriate Cell Density | An optimal cell concentration is crucial for accurate analysis. A concentration of approximately 1x10⁶ cells/mL is often recommended.[9] |
| High Flow Rate | Running samples at a high flow rate can increase the coefficient of variation (CV), leading to poor resolution of the G0/G1, S, and G2/M phases.[9] Ensure samples are run at the lowest possible flow rate on the cytometer.[9] |
| Insufficient Staining | Ensure cells are adequately stained with a DNA-binding dye like Propidium Iodide (PI). Resuspend the cell pellet directly in the PI/RNase staining solution and incubate for at least 10 minutes.[9] As PI also binds to RNA, RNase treatment is essential to avoid background signal.[10] |
| Cell Clumping | Cell aggregates can be misinterpreted by the flow cytometer. Gently pipette the samples before staining and again before running them on the instrument to ensure a single-cell suspension.[9] |
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using MTT Assay
This protocol is adapted from methodologies used for the ingenol derivative AAI.[2]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the ingenol derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2]
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is a general procedure adapted from methodologies used in studies of cytotoxic agents.[2][11]
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the ingenol derivative for the specified time. Harvest the cells by centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS to remove any residual medium.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% (v/v) ethanol and incubate at -20°C for at least 24 hours.[2] This step permeabilizes the cells and preserves their DNA.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase (e.g., 10 µg/mL) to prevent staining of double-stranded RNA.[2] Incubate for 20-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI signal will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Cytotoxicity of Ingenol Derivative AAI in Various Cell Lines
The following data is for the ingenol derivative 3-O-angeloyl-20-O-acetyl ingenol (AAI) and is provided as an example.
| Cell Line | Cell Type | IC₅₀ (µM) after 72h |
| K562 | Human Myeloid Leukemia | ~1.0 |
| HL-60 | Human Promyelocytic Leukemia | Sensitive |
| KT-1 | Human Myeloid Leukemia | Sensitive |
| MCF-7/ADR | Adriamycin-Resistant Human Breast Carcinoma | Sensitive |
| HCT-116 | Human Colorectal Carcinoma | Less Sensitive |
| H1975 | Human Lung Adenocarcinoma | Less Sensitive |
| A549 | Human Lung Adenocarcinoma | Less Sensitive |
| HeLa | Human Cervical Carcinoma | Less Sensitive |
| L-02 | Human Normal Liver Cells | Less Sensitive |
| NIH-3T3 | Fibroblast Cells | Less Sensitive |
Data adapted from a study on AAI, where concentrations from 0.78–25 µM were tested. "Sensitive" indicates significant growth inhibition at lower concentrations within this range.[2]
Mandatory Visualizations
Signaling Pathways Potentially Modulated by Ingenol Derivatives
Ingenol derivatives are known to activate Protein Kinase C (PKC), which can, in turn, modulate several downstream signaling pathways critical for cell fate.
References
- 1. Ingenol-3,4:5,20-diacetonide | 77769-21-2 | CDA76921 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual Role of Novel Ingenol Derivatives from Euphorbia tirucalli in HIV Replication: Inhibition of De Novo Infection and Activation of Viral LTR | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. assaygenie.com [assaygenie.com]
Troubleshooting Ingenol-3,4,5,20-diacetonide insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-3,4,5,20-diacetonide. The information provided aims to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a hydrophobic diterpenoid. Its solubility is generally low in aqueous solutions. However, it is soluble in several organic solvents.
Q2: In which solvents is this compound soluble?
Based on available data, this compound is soluble in the following organic solvents:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetone
Q3: I am having difficulty dissolving this compound. What can I do?
If you are experiencing insolubility issues, please refer to the Troubleshooting Guide below for detailed steps to improve dissolution.
Q4: What is the recommended storage condition for this compound solutions?
It is highly recommended to prepare solutions fresh on the day of use. If storage is necessary, stock solutions in anhydrous organic solvents can be stored in tightly sealed vials at -20°C for up to several months. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
Troubleshooting Guide: Insolubility Issues
This guide provides a step-by-step approach to address challenges with dissolving this compound.
Initial Dissolution Protocol
-
Solvent Selection: Begin by selecting an appropriate organic solvent from the list provided in the FAQs. For most biological applications, DMSO is a common choice for creating a stock solution.
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder in a clean, dry vial.
-
Add the appropriate volume of the selected organic solvent to achieve the desired stock concentration.
-
Vortex the solution thoroughly.
-
Troubleshooting Steps for Poor Solubility
If the compound does not fully dissolve with the initial protocol, follow these steps sequentially:
-
Warming: Gently warm the solution to 37°C. This can be done in a water bath. Avoid excessive heat, which could lead to degradation of the compound.
-
Sonication: If warming is insufficient, place the vial in an ultrasonic bath and sonicate for a short period. This can help to break up any clumps and enhance dissolution.
-
Solvent Combination: For applications requiring a final solution in an aqueous buffer, it is crucial to first dissolve this compound in a water-miscible organic solvent (like DMSO) to create a concentrated stock solution. This stock can then be serially diluted into the aqueous buffer. When diluting, add the stock solution to the buffer dropwise while vortexing to minimize precipitation.
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
| Aqueous Buffers | Poorly soluble |
Experimental Protocols
Protocol for Preparing a Working Solution in Aqueous Buffer
This protocol outlines the steps for preparing a dilute working solution of this compound in an aqueous buffer (e.g., PBS or cell culture medium) from a DMSO stock.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure the compound is fully dissolved, using warming and sonication if necessary.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be beneficial to perform an intermediate dilution of the DMSO stock in the same solvent to ensure accurate pipetting.
-
Final Dilution in Aqueous Buffer:
-
Aliquot the required volume of the aqueous buffer into a sterile tube.
-
While vortexing the buffer, slowly add the required volume of the this compound DMSO stock solution drop-by-drop.
-
Continue to vortex for a few seconds after the addition is complete to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration.
-
Visualizations
Logical Workflow for Troubleshooting Insolubility
Caption: A step-by-step guide to resolving solubility issues.
Signaling Pathway: PKC Activation by Ingenol Derivatives
Ingenol derivatives, including this compound, are known modulators of Protein Kinase C (PKC).[1] The following diagram illustrates a simplified overview of the PKC signaling pathway.
References
Troubleshooting Ingenol-3,4,5,20-diacetonide insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-3,4,5,20-diacetonide. The information provided aims to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a hydrophobic diterpenoid. Its solubility is generally low in aqueous solutions. However, it is soluble in several organic solvents.
Q2: In which solvents is this compound soluble?
Based on available data, this compound is soluble in the following organic solvents:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl sulfoxide (DMSO)
-
Acetone
Q3: I am having difficulty dissolving this compound. What can I do?
If you are experiencing insolubility issues, please refer to the Troubleshooting Guide below for detailed steps to improve dissolution.
Q4: What is the recommended storage condition for this compound solutions?
It is highly recommended to prepare solutions fresh on the day of use. If storage is necessary, stock solutions in anhydrous organic solvents can be stored in tightly sealed vials at -20°C for up to several months. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
Troubleshooting Guide: Insolubility Issues
This guide provides a step-by-step approach to address challenges with dissolving this compound.
Initial Dissolution Protocol
-
Solvent Selection: Begin by selecting an appropriate organic solvent from the list provided in the FAQs. For most biological applications, DMSO is a common choice for creating a stock solution.
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder in a clean, dry vial.
-
Add the appropriate volume of the selected organic solvent to achieve the desired stock concentration.
-
Vortex the solution thoroughly.
-
Troubleshooting Steps for Poor Solubility
If the compound does not fully dissolve with the initial protocol, follow these steps sequentially:
-
Warming: Gently warm the solution to 37°C. This can be done in a water bath. Avoid excessive heat, which could lead to degradation of the compound.
-
Sonication: If warming is insufficient, place the vial in an ultrasonic bath and sonicate for a short period. This can help to break up any clumps and enhance dissolution.
-
Solvent Combination: For applications requiring a final solution in an aqueous buffer, it is crucial to first dissolve this compound in a water-miscible organic solvent (like DMSO) to create a concentrated stock solution. This stock can then be serially diluted into the aqueous buffer. When diluting, add the stock solution to the buffer dropwise while vortexing to minimize precipitation.
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
| Aqueous Buffers | Poorly soluble |
Experimental Protocols
Protocol for Preparing a Working Solution in Aqueous Buffer
This protocol outlines the steps for preparing a dilute working solution of this compound in an aqueous buffer (e.g., PBS or cell culture medium) from a DMSO stock.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure the compound is fully dissolved, using warming and sonication if necessary.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be beneficial to perform an intermediate dilution of the DMSO stock in the same solvent to ensure accurate pipetting.
-
Final Dilution in Aqueous Buffer:
-
Aliquot the required volume of the aqueous buffer into a sterile tube.
-
While vortexing the buffer, slowly add the required volume of the this compound DMSO stock solution drop-by-drop.
-
Continue to vortex for a few seconds after the addition is complete to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration.
-
Visualizations
Logical Workflow for Troubleshooting Insolubility
Caption: A step-by-step guide to resolving solubility issues.
Signaling Pathway: PKC Activation by Ingenol Derivatives
Ingenol derivatives, including this compound, are known modulators of Protein Kinase C (PKC).[1] The following diagram illustrates a simplified overview of the PKC signaling pathway.
References
Off-target effects of Ingenol-3,4,5,20-diacetonide in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ingenol-3,4,5,20-diacetonide in cellular assays. The information is compiled to address potential off-target effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for ingenol (B1671944) compounds?
Ingenol esters, such as Ingenol-3-angelate (I3A), are recognized as potent activators of Protein Kinase C (PKC) isoforms.[1][2] This activation is a key driver of their biological effects, including pro-apoptotic and anti-proliferative activities in cancer cells.[3]
Q2: Are there known off-target effects of ingenol compounds?
While PKC activation is the primary on-target effect, ingenol derivatives have been observed to modulate other signaling pathways, which could be considered off-target or downstream effects. For instance, a synthetic derivative of ingenol mebutate, 3-O-angeloyl-20-O-acetyl ingenol (AAI), has been shown to inhibit the JAK/STAT3 pathway and inactivate Protein Kinase B (AKT), in addition to activating PKCδ and ERK.[4][5]
Q3: How does the activity of ingenol compounds compare to other PKC activators like Phorbol 12-myristate 13-acetate (PMA)?
Ingenol-3-angelate (I3A) exhibits different patterns of PKC isoform translocation and downregulation compared to PMA.[1] For example, I3A may induce a higher level of secretion of certain cytokines, like IL-6, and can have a biphasic dose-response curve.[1] The in vitro kinase activity of PKCα induced by I3A has been reported to be lower than that induced by PMA.[1]
Q4: What are the potential downstream signaling pathways affected by this compound?
Based on studies with related ingenol compounds, downstream pathways likely to be affected include the Mitogen-Activated Protein Kinase (MAPK) cascade (specifically ERK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[3][4][5] Modulation of these pathways can subsequently impact cell proliferation, apoptosis, and cell cycle progression.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity observed at expected effective concentrations. | Off-target effects leading to cytotoxicity. | Perform a dose-response curve to determine the optimal concentration. Use a lower concentration and/or a shorter incubation time. Assess markers of apoptosis and necrosis to understand the mechanism of cell death. |
| Inconsistent results between experiments. | Cellular context-dependent effects. Differences in cell line sensitivity. | Ensure consistent cell passage number and confluency. Test the compound in multiple cell lines to understand the spectrum of activity. Compare with a well-characterized PKC activator like PMA as a positive control. |
| Unexpected changes in non-PKC signaling pathways. | Crosstalk between PKC and other pathways. | Use specific inhibitors for the unexpected pathway to confirm if the effect is dependent on it. Perform a time-course experiment to dissect the sequence of signaling events. |
| Compound appears inactive in a specific cell line. | Low expression of responsive PKC isoforms in the cell line. | Profile the PKC isoform expression in your cell line of interest. Test the compound in a cell line known to be responsive to ingenol esters as a positive control. |
Quantitative Data Summary
The following tables summarize data reported for related ingenol compounds. This data can serve as a reference for designing experiments with this compound.
Table 1: Comparative Proliferative Inhibition of Ingenol-3-angelate (I3A) and PMA
| Cell Line | Compound | IC50 (approximate) |
| WEHI-231 | I3A | ~10 nM |
| WEHI-231 | PMA | ~1 nM |
| HOP-92 | I3A | ~100 nM |
| HOP-92 | PMA | ~10 nM |
| Colo-205 | I3A | ~30 nM |
| Colo-205 | PMA | ~3 nM |
Data extracted from studies on Ingenol-3-angelate and may not be directly representative of this compound.[1]
Table 2: Effects of 3-O-angeloyl-20-O-acetyl ingenol (AAI) on Cell Lines
| Cell Line | Cell Type | Sensitivity to AAI |
| K562 | Human Myeloid Leukemia | High |
| HL-60 | Human Promyelocytic Leukemia | High |
| KT-1 | Human Myeloid Leukemia | High |
| MCF-7/ADR | Adriamycin-resistant Breast Carcinoma | High |
| HCT-116 | Human Colorectal Carcinoma | Moderate |
| H1975 | Human Lung Adenocarcinoma | Moderate |
| A549 | Human Lung Adenocarcinoma | Moderate |
| HeLa | Human Cervical Carcinoma | Moderate |
| L-02 | Human Normal Liver Cells | Low |
| NIH-3T3 | Mouse Fibroblast Cells | Low |
Sensitivity is relative based on the reported cytotoxicity data for AAI.[4]
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell viability and proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.[6]
-
2. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To assess the activation or inhibition of key proteins in signaling pathways (e.g., PKC, ERK, AKT).
-
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-PKC, phospho-ERK, phospho-AKT, and their total forms) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[6]
-
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways modulated by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Ingenol-3,4,5,20-diacetonide in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ingenol-3,4,5,20-diacetonide in cellular assays. The information is compiled to address potential off-target effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for ingenol compounds?
Ingenol esters, such as Ingenol-3-angelate (I3A), are recognized as potent activators of Protein Kinase C (PKC) isoforms.[1][2] This activation is a key driver of their biological effects, including pro-apoptotic and anti-proliferative activities in cancer cells.[3]
Q2: Are there known off-target effects of ingenol compounds?
While PKC activation is the primary on-target effect, ingenol derivatives have been observed to modulate other signaling pathways, which could be considered off-target or downstream effects. For instance, a synthetic derivative of ingenol mebutate, 3-O-angeloyl-20-O-acetyl ingenol (AAI), has been shown to inhibit the JAK/STAT3 pathway and inactivate Protein Kinase B (AKT), in addition to activating PKCδ and ERK.[4][5]
Q3: How does the activity of ingenol compounds compare to other PKC activators like Phorbol 12-myristate 13-acetate (PMA)?
Ingenol-3-angelate (I3A) exhibits different patterns of PKC isoform translocation and downregulation compared to PMA.[1] For example, I3A may induce a higher level of secretion of certain cytokines, like IL-6, and can have a biphasic dose-response curve.[1] The in vitro kinase activity of PKCα induced by I3A has been reported to be lower than that induced by PMA.[1]
Q4: What are the potential downstream signaling pathways affected by this compound?
Based on studies with related ingenol compounds, downstream pathways likely to be affected include the Mitogen-Activated Protein Kinase (MAPK) cascade (specifically ERK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[3][4][5] Modulation of these pathways can subsequently impact cell proliferation, apoptosis, and cell cycle progression.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity observed at expected effective concentrations. | Off-target effects leading to cytotoxicity. | Perform a dose-response curve to determine the optimal concentration. Use a lower concentration and/or a shorter incubation time. Assess markers of apoptosis and necrosis to understand the mechanism of cell death. |
| Inconsistent results between experiments. | Cellular context-dependent effects. Differences in cell line sensitivity. | Ensure consistent cell passage number and confluency. Test the compound in multiple cell lines to understand the spectrum of activity. Compare with a well-characterized PKC activator like PMA as a positive control. |
| Unexpected changes in non-PKC signaling pathways. | Crosstalk between PKC and other pathways. | Use specific inhibitors for the unexpected pathway to confirm if the effect is dependent on it. Perform a time-course experiment to dissect the sequence of signaling events. |
| Compound appears inactive in a specific cell line. | Low expression of responsive PKC isoforms in the cell line. | Profile the PKC isoform expression in your cell line of interest. Test the compound in a cell line known to be responsive to ingenol esters as a positive control. |
Quantitative Data Summary
The following tables summarize data reported for related ingenol compounds. This data can serve as a reference for designing experiments with this compound.
Table 1: Comparative Proliferative Inhibition of Ingenol-3-angelate (I3A) and PMA
| Cell Line | Compound | IC50 (approximate) |
| WEHI-231 | I3A | ~10 nM |
| WEHI-231 | PMA | ~1 nM |
| HOP-92 | I3A | ~100 nM |
| HOP-92 | PMA | ~10 nM |
| Colo-205 | I3A | ~30 nM |
| Colo-205 | PMA | ~3 nM |
Data extracted from studies on Ingenol-3-angelate and may not be directly representative of this compound.[1]
Table 2: Effects of 3-O-angeloyl-20-O-acetyl ingenol (AAI) on Cell Lines
| Cell Line | Cell Type | Sensitivity to AAI |
| K562 | Human Myeloid Leukemia | High |
| HL-60 | Human Promyelocytic Leukemia | High |
| KT-1 | Human Myeloid Leukemia | High |
| MCF-7/ADR | Adriamycin-resistant Breast Carcinoma | High |
| HCT-116 | Human Colorectal Carcinoma | Moderate |
| H1975 | Human Lung Adenocarcinoma | Moderate |
| A549 | Human Lung Adenocarcinoma | Moderate |
| HeLa | Human Cervical Carcinoma | Moderate |
| L-02 | Human Normal Liver Cells | Low |
| NIH-3T3 | Mouse Fibroblast Cells | Low |
Sensitivity is relative based on the reported cytotoxicity data for AAI.[4]
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell viability and proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.[6]
-
2. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To assess the activation or inhibition of key proteins in signaling pathways (e.g., PKC, ERK, AKT).
-
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-PKC, phospho-ERK, phospho-AKT, and their total forms) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[6]
-
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways modulated by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Ingenol-3,4,5,20-diacetonide for Experimental Success
Welcome to the technical support center for Ingenol-3,4,5,20-diacetonide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound throughout your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My experimental results with this compound are inconsistent. Could this be a stability issue?
A: Yes, inconsistent results are often a primary indicator of compound instability. This compound, like other ingenol (B1671944) esters, can be susceptible to degradation, which can alter its effective concentration and lead to variability in your data. Key factors that can influence its stability include storage conditions, solvent choice, pH of the experimental medium, temperature, and exposure to light.
2. Q: What are the recommended storage conditions for this compound?
A: Proper storage is critical for maintaining the integrity of this compound. Both the solid compound and stock solutions have specific storage requirements.
| Storage Condition | Solid Compound | Stock Solutions |
| Temperature | Store at -20°C for long-term storage. | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
| Light | Protect from light. | Store in amber vials or wrap vials in foil. |
| Moisture | Store in a desiccator or with a desiccant. | Use anhydrous solvents to prepare stock solutions. |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of your stock solutions.
3. Q: What is the primary degradation pathway for this compound?
A: The primary degradation pathway for ingenol esters is through acyl migration. This is an intramolecular rearrangement where an acyl group (in this case, potentially from any ester linkages if the core diacetonide is further modified) moves to a different position on the ingenol backbone. This process is often pH-dependent and can lead to the formation of inactive isomers.
4. Q: How does pH affect the stability of this compound?
5. Q: What solvents are recommended for preparing stock solutions and for use in experiments?
A: For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity. However, for aqueous-based cellular assays, it is crucial to minimize the final DMSO concentration as it can have its own biological effects. When diluting into aqueous buffers or cell culture media, ensure rapid and thorough mixing to avoid precipitation. The stability of the compound may vary in different solvents, so it is recommended to prepare fresh dilutions for each experiment.
6. Q: My experiment requires long incubation times. How can I minimize degradation of this compound?
A: For long-term experiments, consider the following strategies:
-
Temperature Control: Perform incubations at the lowest temperature compatible with your experimental system (e.g., 37°C for cell culture, or lower for enzymatic assays if possible).
-
pH Buffering: Ensure your medium is well-buffered to maintain a stable, neutral pH.
-
Antioxidants: The use of antioxidants may help prevent oxidative degradation, although specific data for this compound is limited. If considering this, start with low concentrations of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) and validate that they do not interfere with your assay.
-
Fresh Additions: For very long incubations, it may be necessary to replenish the compound by adding fresh aliquots at specific time points.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Allow the solid this compound to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.
-
Solvent: Use anhydrous, high-purity DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate at room temperature until the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, storage at -20°C (up to 1 month) is acceptable.
Protocol 2: Monitoring Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under your specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental buffer or medium at the desired concentration.
-
Divide the solution into several aliquots. Store one aliquot at -80°C as a time-zero reference (T=0).
-
Incubate the remaining aliquots under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 2, 4, 8, 24 hours), remove an aliquot and immediately store it at -80°C to halt further degradation until analysis.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used for separating ingenol compounds and their degradation products.
-
Detection: Use a UV detector, monitoring at a wavelength where this compound has significant absorbance.
-
Analysis: Inject the T=0 sample to determine the initial peak area of the intact compound. Analyze the samples from subsequent time points. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
-
Data Interpretation: Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample to determine its stability profile under your experimental conditions.
Visualizations
Caption: Experimental workflow for monitoring the stability of this compound.
Caption: Simplified signaling pathway of this compound via PKC activation.
Disclaimer: This information is intended for research use only. Please refer to the specific product datasheet for the most accurate and up-to-date handling and storage instructions. It is always recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific experimental setup.
References
Technical Support Center: Enhancing the Stability of Ingenol-3,4,5,20-diacetonide for Experimental Success
Welcome to the technical support center for Ingenol-3,4,5,20-diacetonide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound throughout your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My experimental results with this compound are inconsistent. Could this be a stability issue?
A: Yes, inconsistent results are often a primary indicator of compound instability. This compound, like other ingenol esters, can be susceptible to degradation, which can alter its effective concentration and lead to variability in your data. Key factors that can influence its stability include storage conditions, solvent choice, pH of the experimental medium, temperature, and exposure to light.
2. Q: What are the recommended storage conditions for this compound?
A: Proper storage is critical for maintaining the integrity of this compound. Both the solid compound and stock solutions have specific storage requirements.
| Storage Condition | Solid Compound | Stock Solutions |
| Temperature | Store at -20°C for long-term storage. | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
| Light | Protect from light. | Store in amber vials or wrap vials in foil. |
| Moisture | Store in a desiccator or with a desiccant. | Use anhydrous solvents to prepare stock solutions. |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of your stock solutions.
3. Q: What is the primary degradation pathway for this compound?
A: The primary degradation pathway for ingenol esters is through acyl migration. This is an intramolecular rearrangement where an acyl group (in this case, potentially from any ester linkages if the core diacetonide is further modified) moves to a different position on the ingenol backbone. This process is often pH-dependent and can lead to the formation of inactive isomers.
4. Q: How does pH affect the stability of this compound?
5. Q: What solvents are recommended for preparing stock solutions and for use in experiments?
A: For stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity. However, for aqueous-based cellular assays, it is crucial to minimize the final DMSO concentration as it can have its own biological effects. When diluting into aqueous buffers or cell culture media, ensure rapid and thorough mixing to avoid precipitation. The stability of the compound may vary in different solvents, so it is recommended to prepare fresh dilutions for each experiment.
6. Q: My experiment requires long incubation times. How can I minimize degradation of this compound?
A: For long-term experiments, consider the following strategies:
-
Temperature Control: Perform incubations at the lowest temperature compatible with your experimental system (e.g., 37°C for cell culture, or lower for enzymatic assays if possible).
-
pH Buffering: Ensure your medium is well-buffered to maintain a stable, neutral pH.
-
Antioxidants: The use of antioxidants may help prevent oxidative degradation, although specific data for this compound is limited. If considering this, start with low concentrations of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) and validate that they do not interfere with your assay.
-
Fresh Additions: For very long incubations, it may be necessary to replenish the compound by adding fresh aliquots at specific time points.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Allow the solid this compound to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.
-
Solvent: Use anhydrous, high-purity DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate at room temperature until the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, storage at -20°C (up to 1 month) is acceptable.
Protocol 2: Monitoring Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under your specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental buffer or medium at the desired concentration.
-
Divide the solution into several aliquots. Store one aliquot at -80°C as a time-zero reference (T=0).
-
Incubate the remaining aliquots under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 2, 4, 8, 24 hours), remove an aliquot and immediately store it at -80°C to halt further degradation until analysis.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically used for separating ingenol compounds and their degradation products.
-
Detection: Use a UV detector, monitoring at a wavelength where this compound has significant absorbance.
-
Analysis: Inject the T=0 sample to determine the initial peak area of the intact compound. Analyze the samples from subsequent time points. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
-
Data Interpretation: Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample to determine its stability profile under your experimental conditions.
Visualizations
Caption: Experimental workflow for monitoring the stability of this compound.
Caption: Simplified signaling pathway of this compound via PKC activation.
Disclaimer: This information is intended for research use only. Please refer to the specific product datasheet for the most accurate and up-to-date handling and storage instructions. It is always recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific experimental setup.
References
Technical Support Center: Refining Purification Protocols for Synthetic Ingenol Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for synthetic ingenol (B1671944) analogs. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the purification of synthetic ingenol analogs, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Purified Analog | Degradation of the compound: Ingenol analogs can be sensitive to acidic or basic conditions, as well as prolonged exposure to certain solvents or high temperatures.[1] | - pH control: Use buffered mobile phases if performing aqueous chromatography. For silica (B1680970) gel chromatography, which is acidic, consider deactivating the silica with a triethylamine (B128534) solution.[2] - Temperature control: Avoid excessive heat during solvent evaporation (rotary evaporation). - Solvent stability: Assess the stability of your analog in the chosen purification solvents beforehand. |
| Incomplete elution from the column: The compound may be too strongly adsorbed to the stationary phase. | - Increase solvent polarity: In normal-phase chromatography, gradually increase the proportion of the polar solvent in your eluent. For reverse-phase, increase the organic solvent concentration.[2] - Change stationary phase: If strong adsorption persists, consider a less retentive stationary phase. | |
| Column overloading: Injecting too much crude material onto the column can lead to poor separation and apparent yield loss in pure fractions. | - Perform a loading study: Start with a small injection to determine the optimal sample load for your column size. - Use a larger column: For larger quantities of crude material, scale up to a column with a greater capacity. | |
| Poor Separation of Isomers (Diastereomers/Enantiomers) | Inappropriate stationary phase: Standard silica or C18 columns may not be sufficient to resolve closely related isomers. | - Chiral chromatography: For enantiomers, a chiral stationary phase (CSP) is necessary.[3][4][5][6] - Alternative achiral phases: For diastereomers, explore different stationary phases (e.g., different bonded phases for HPLC, or alumina/florisil for column chromatography) that may offer different selectivity. |
| Suboptimal mobile phase: The solvent system may not provide enough selectivity to separate the isomers. | - Solvent screening: Experiment with different solvent combinations and gradients.[4][6] - Additives: In some cases, small amounts of additives can improve selectivity. - Derivatization: As a last resort, derivatizing the mixture with a chiral agent can create diastereomers that are more easily separated on an achiral column.[4] | |
| Presence of Impurities in the Final Product | Co-elution with the main compound: An impurity may have a similar retention time to the target analog under the chosen conditions. | - Optimize selectivity: Adjust the mobile phase composition, gradient slope, or temperature to improve the resolution between the target peak and the impurity.[7] - Orthogonal methods: Use a different chromatographic method (e.g., if you used reverse-phase, try normal-phase or vice-versa) to remove the persistent impurity. |
| Incomplete removal of reagents or byproducts: Starting materials, reagents, or reaction byproducts may persist through the purification. | - Pre-purification workup: Ensure your initial extraction and washing steps are effective at removing the bulk of these impurities. - Utilize scavenging resins: Specific resins can be used to remove unreacted reagents. | |
| Residual solvents: Solvents used in the purification process may remain in the final product. | - Drying under high vacuum: This is the most common method for removing residual solvents.[8][9][10] - Lyophilization (freeze-drying): Effective for removing aqueous and some organic solvents. - Co-evaporation: Adding a volatile, non-reactive solvent and evaporating it can help azeotropically remove a more stubborn residual solvent. | |
| Peak Tailing in HPLC Analysis | Secondary interactions with the stationary phase: Polar functional groups on the ingenol analog can interact with residual silanols on silica-based columns. | - Use an end-capped column: These columns have fewer free silanol (B1196071) groups. - Lower the mobile phase pH: This can suppress the ionization of silanol groups. - Add a competing base: A small amount of a basic additive like triethylamine can block the active sites on the stationary phase. |
| Column overload: Injecting a sample that is too concentrated can lead to peak distortion. | - Dilute the sample: Re-run the analysis with a more dilute sample. | |
| Column degradation: The stationary phase can degrade over time, especially with aggressive mobile phases. | - Replace the column: If peak shape deteriorates for all compounds, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for flash chromatography purification of a synthetic ingenol analog?
A1: A good starting point for flash chromatography on silica gel is a solvent system of n-hexane and ethyl acetate.[11]
-
Initial Solvent Screening: Use thin-layer chromatography (TLC) to determine an appropriate solvent ratio. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[2]
-
Gradient Elution: It is often beneficial to run a gradient, starting with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.[2] This will first elute non-polar impurities, followed by your ingenol analog, and finally more polar impurities.
-
Sample Loading: For compounds that are not highly soluble in the initial mobile phase, "dry loading" is recommended.[2] This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the top of the column.
Q2: How can I optimize a preparative HPLC method for better purity and yield?
A2: Optimizing a preparative HPLC method involves a balance between purity, yield, and throughput.
-
Method Development at Analytical Scale: First, develop and optimize your separation on an analytical HPLC system. This saves valuable sample and solvent.[12]
-
Column Selection: C18 columns are commonly used for reverse-phase purification of ingenol analogs. The choice of a specific C18 phase (e.g., end-capped, different pore sizes) can impact selectivity.
-
Mobile Phase Optimization: Screen different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) and pH (if the compound is stable) to maximize the resolution between your target compound and its impurities.[7][13]
-
Loading Study: Once you have a good analytical separation, perform a loading study on the analytical column to determine the maximum amount of sample you can inject before losing resolution. This information is crucial for scaling up to a preparative column.[12]
-
Fraction Collection: Optimize your fraction collection parameters. For closely eluting peaks, collecting smaller fractions can improve the purity of the final pooled product.[14] Re-analyzing key fractions by analytical HPLC is essential to confirm purity before combining them.[15]
Q3: My ingenol analog appears to be degrading during purification. What steps can I take to improve its stability?
A3: Ingenol and its derivatives can be sensitive to several factors.
-
pH: Avoid strongly acidic or basic conditions. If using reverse-phase HPLC, buffered mobile phases can help maintain a stable pH. For flash chromatography on silica gel, which is inherently acidic, you can either work quickly or use deactivated silica.
-
Temperature: During solvent removal, use a rotary evaporator at a low temperature to minimize thermal degradation.
-
Solvent Choice: Test the stability of your compound in the intended purification solvents before committing to a large-scale run. Some solvents may promote degradation or isomerization.
-
Oxygen Sensitivity: Some complex organic molecules can be sensitive to oxidation. If you suspect this is an issue, you can degas your solvents and carry out the purification under an inert atmosphere (e.g., nitrogen or argon).
Q4: How do I confirm the identity and purity of my collected fractions?
A4: Proper analysis of collected fractions is critical.
-
Thin-Layer Chromatography (TLC): For flash chromatography, TLC is a quick and easy way to analyze fractions. Spot each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots to identify which fractions contain your pure compound.[11]
-
Analytical HPLC: For both flash and preparative HPLC, re-injecting a small aliquot of each fraction (or pooled fractions) into an analytical HPLC system is the best way to determine purity.[15]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) can confirm the molecular weight of the compound in each fraction, helping to identify the fractions containing your target analog and any impurities.[12] Understanding the fragmentation patterns of your ingenol analog can also aid in the structural confirmation of the desired product and the identification of byproducts.[16][17][18][19][20]
Experimental Workflows and Signaling Pathways
Experimental Workflow for Flash Chromatography Purification
References
- 1. pacb.com [pacb.com]
- 2. Purification [chem.rochester.edu]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 9. database.ich.org [database.ich.org]
- 10. tga.gov.au [tga.gov.au]
- 11. orgsyn.org [orgsyn.org]
- 12. lcms.cz [lcms.cz]
- 13. iosrphr.org [iosrphr.org]
- 14. gilson.com [gilson.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. uab.edu [uab.edu]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Refining Purification Protocols for Synthetic Ingenol Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for synthetic ingenol analogs. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the purification of synthetic ingenol analogs, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Purified Analog | Degradation of the compound: Ingenol analogs can be sensitive to acidic or basic conditions, as well as prolonged exposure to certain solvents or high temperatures.[1] | - pH control: Use buffered mobile phases if performing aqueous chromatography. For silica gel chromatography, which is acidic, consider deactivating the silica with a triethylamine solution.[2] - Temperature control: Avoid excessive heat during solvent evaporation (rotary evaporation). - Solvent stability: Assess the stability of your analog in the chosen purification solvents beforehand. |
| Incomplete elution from the column: The compound may be too strongly adsorbed to the stationary phase. | - Increase solvent polarity: In normal-phase chromatography, gradually increase the proportion of the polar solvent in your eluent. For reverse-phase, increase the organic solvent concentration.[2] - Change stationary phase: If strong adsorption persists, consider a less retentive stationary phase. | |
| Column overloading: Injecting too much crude material onto the column can lead to poor separation and apparent yield loss in pure fractions. | - Perform a loading study: Start with a small injection to determine the optimal sample load for your column size. - Use a larger column: For larger quantities of crude material, scale up to a column with a greater capacity. | |
| Poor Separation of Isomers (Diastereomers/Enantiomers) | Inappropriate stationary phase: Standard silica or C18 columns may not be sufficient to resolve closely related isomers. | - Chiral chromatography: For enantiomers, a chiral stationary phase (CSP) is necessary.[3][4][5][6] - Alternative achiral phases: For diastereomers, explore different stationary phases (e.g., different bonded phases for HPLC, or alumina/florisil for column chromatography) that may offer different selectivity. |
| Suboptimal mobile phase: The solvent system may not provide enough selectivity to separate the isomers. | - Solvent screening: Experiment with different solvent combinations and gradients.[4][6] - Additives: In some cases, small amounts of additives can improve selectivity. - Derivatization: As a last resort, derivatizing the mixture with a chiral agent can create diastereomers that are more easily separated on an achiral column.[4] | |
| Presence of Impurities in the Final Product | Co-elution with the main compound: An impurity may have a similar retention time to the target analog under the chosen conditions. | - Optimize selectivity: Adjust the mobile phase composition, gradient slope, or temperature to improve the resolution between the target peak and the impurity.[7] - Orthogonal methods: Use a different chromatographic method (e.g., if you used reverse-phase, try normal-phase or vice-versa) to remove the persistent impurity. |
| Incomplete removal of reagents or byproducts: Starting materials, reagents, or reaction byproducts may persist through the purification. | - Pre-purification workup: Ensure your initial extraction and washing steps are effective at removing the bulk of these impurities. - Utilize scavenging resins: Specific resins can be used to remove unreacted reagents. | |
| Residual solvents: Solvents used in the purification process may remain in the final product. | - Drying under high vacuum: This is the most common method for removing residual solvents.[8][9][10] - Lyophilization (freeze-drying): Effective for removing aqueous and some organic solvents. - Co-evaporation: Adding a volatile, non-reactive solvent and evaporating it can help azeotropically remove a more stubborn residual solvent. | |
| Peak Tailing in HPLC Analysis | Secondary interactions with the stationary phase: Polar functional groups on the ingenol analog can interact with residual silanols on silica-based columns. | - Use an end-capped column: These columns have fewer free silanol groups. - Lower the mobile phase pH: This can suppress the ionization of silanol groups. - Add a competing base: A small amount of a basic additive like triethylamine can block the active sites on the stationary phase. |
| Column overload: Injecting a sample that is too concentrated can lead to peak distortion. | - Dilute the sample: Re-run the analysis with a more dilute sample. | |
| Column degradation: The stationary phase can degrade over time, especially with aggressive mobile phases. | - Replace the column: If peak shape deteriorates for all compounds, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for flash chromatography purification of a synthetic ingenol analog?
A1: A good starting point for flash chromatography on silica gel is a solvent system of n-hexane and ethyl acetate.[11]
-
Initial Solvent Screening: Use thin-layer chromatography (TLC) to determine an appropriate solvent ratio. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[2]
-
Gradient Elution: It is often beneficial to run a gradient, starting with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.[2] This will first elute non-polar impurities, followed by your ingenol analog, and finally more polar impurities.
-
Sample Loading: For compounds that are not highly soluble in the initial mobile phase, "dry loading" is recommended.[2] This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the top of the column.
Q2: How can I optimize a preparative HPLC method for better purity and yield?
A2: Optimizing a preparative HPLC method involves a balance between purity, yield, and throughput.
-
Method Development at Analytical Scale: First, develop and optimize your separation on an analytical HPLC system. This saves valuable sample and solvent.[12]
-
Column Selection: C18 columns are commonly used for reverse-phase purification of ingenol analogs. The choice of a specific C18 phase (e.g., end-capped, different pore sizes) can impact selectivity.
-
Mobile Phase Optimization: Screen different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) and pH (if the compound is stable) to maximize the resolution between your target compound and its impurities.[7][13]
-
Loading Study: Once you have a good analytical separation, perform a loading study on the analytical column to determine the maximum amount of sample you can inject before losing resolution. This information is crucial for scaling up to a preparative column.[12]
-
Fraction Collection: Optimize your fraction collection parameters. For closely eluting peaks, collecting smaller fractions can improve the purity of the final pooled product.[14] Re-analyzing key fractions by analytical HPLC is essential to confirm purity before combining them.[15]
Q3: My ingenol analog appears to be degrading during purification. What steps can I take to improve its stability?
A3: Ingenol and its derivatives can be sensitive to several factors.
-
pH: Avoid strongly acidic or basic conditions. If using reverse-phase HPLC, buffered mobile phases can help maintain a stable pH. For flash chromatography on silica gel, which is inherently acidic, you can either work quickly or use deactivated silica.
-
Temperature: During solvent removal, use a rotary evaporator at a low temperature to minimize thermal degradation.
-
Solvent Choice: Test the stability of your compound in the intended purification solvents before committing to a large-scale run. Some solvents may promote degradation or isomerization.
-
Oxygen Sensitivity: Some complex organic molecules can be sensitive to oxidation. If you suspect this is an issue, you can degas your solvents and carry out the purification under an inert atmosphere (e.g., nitrogen or argon).
Q4: How do I confirm the identity and purity of my collected fractions?
A4: Proper analysis of collected fractions is critical.
-
Thin-Layer Chromatography (TLC): For flash chromatography, TLC is a quick and easy way to analyze fractions. Spot each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots to identify which fractions contain your pure compound.[11]
-
Analytical HPLC: For both flash and preparative HPLC, re-injecting a small aliquot of each fraction (or pooled fractions) into an analytical HPLC system is the best way to determine purity.[15]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) can confirm the molecular weight of the compound in each fraction, helping to identify the fractions containing your target analog and any impurities.[12] Understanding the fragmentation patterns of your ingenol analog can also aid in the structural confirmation of the desired product and the identification of byproducts.[16][17][18][19][20]
Experimental Workflows and Signaling Pathways
Experimental Workflow for Flash Chromatography Purification
References
- 1. pacb.com [pacb.com]
- 2. Purification [chem.rochester.edu]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 9. database.ich.org [database.ich.org]
- 10. tga.gov.au [tga.gov.au]
- 11. orgsyn.org [orgsyn.org]
- 12. lcms.cz [lcms.cz]
- 13. iosrphr.org [iosrphr.org]
- 14. gilson.com [gilson.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. uab.edu [uab.edu]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Managing Cytotoxicity of Ingenol Compounds in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the cytotoxicity of ingenol (B1671944) compounds in normal cells during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental use of ingenol compounds.
Q1: My normal cells are showing higher-than-expected cytotoxicity at low concentrations of ingenol mebutate. What could be the cause?
A1: Several factors could contribute to this observation:
-
Cell Health and Confluency: Unhealthy or overly confluent cell cultures can be more susceptible to stress-induced by chemical compounds. Ensure your cells are in the logarithmic growth phase and at an optimal confluency (typically 70-80%) at the time of treatment.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the ingenol compound, the final concentration of the solvent in the culture medium might be toxic to your specific cell line. It is crucial to run a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) to assess the solvent's effect on cell viability.
-
Compound Stability: Ingenol mebutate can undergo acyl migration, which may affect its bioactivity.[1] Ensure proper storage and handling of the compound to maintain its stability.
-
Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to ingenol compounds. For instance, rapidly proliferating cells may be more susceptible. It is advisable to perform a dose-response curve for each new cell line to determine its specific sensitivity.
Q2: I am observing inconsistent results in my MTT cytotoxicity assays. What are the common pitfalls?
A2: Inconsistent MTT assay results can stem from several sources:
-
Variable Cell Seeding: Ensure a uniform number of cells is seeded into each well of the microplate. Inconsistent cell numbers will lead to variability in the final absorbance readings.
-
Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of error. Ensure adequate mixing and incubation time with the solubilization buffer.
-
Interference from Phenol (B47542) Red: The phenol red in some culture media can interfere with the absorbance readings. It is recommended to use a medium without phenol red or to use a reference wavelength (e.g., >650 nm) during the spectrophotometer reading to correct for background absorbance.[2]
-
Metabolic State of Cells: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability. For example, some compounds might inhibit mitochondrial respiration without causing immediate cell death, leading to an underestimation of viability. It is good practice to complement the MTT assay with a method that measures membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) assay.
Q3: How can I distinguish between apoptosis and necrosis induced by ingenol compounds in my normal cell cultures?
A3: Ingenol compounds can induce both apoptosis and necrosis.[1] To differentiate between these two modes of cell death, you can use flow cytometry with Annexin V and Propidium Iodide (PI) staining:
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are in necrosis.
-
Annexin V-negative and PI-negative cells are viable.
This method provides a quantitative analysis of the different cell populations.
Q4: Are there any strategies to selectively protect my normal cells from ingenol-induced cytotoxicity while targeting cancer cells?
A4: While ingenol compounds can show some selectivity, completely protecting normal cells is challenging. However, some strategies can be explored:
-
Targeted Drug Delivery: Encapsulating ingenol compounds in nanoparticles or liposomes can potentially enhance their delivery to tumor sites through the enhanced permeability and retention (EPR) effect, thereby reducing systemic exposure and toxicity to normal tissues.[3][4]
-
Co-treatment with Antioxidants: Since ingenol mebutate can induce the production of reactive oxygen species (ROS), co-administration with an antioxidant like N-acetylcysteine (NAC) could potentially mitigate oxidative stress-related damage in normal cells.[5][6] The effectiveness of this approach would need to be empirically determined for your specific cell model.
-
Exploiting Differentiation State: Studies have shown that differentiated keratinocytes are less sensitive to ingenol mebutate-induced cytotoxicity than their proliferating counterparts.[1][5] If your experimental model allows, inducing a more differentiated state in your normal cells might increase their resistance.
Quantitative Data on Ingenol Compound Cytotoxicity
The following tables summarize the cytotoxic concentrations of ingenol compounds on various cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
| Compound | Normal Cell Line | Assay | Cytotoxic Concentration | Reference |
| Ingenol Mebutate | Human Keratinocytes | Cell Death Induction | 200-300 µM | [1] |
| Ingenol Mebutate | Differentiated Human Keratinocytes | Cell Death Induction | >300 µM | [1] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | Human Normal Liver Cells (L-02) | MTT | Showed cytotoxicity at 0.78–25 μM | [1] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | Mouse Fibroblast Cells (NIH-3T3) | MTT | Showed cytotoxicity at 0.78–25 μM | [1] |
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Ingenol-3-angelate (I3A) | Human Melanoma (A2058) | MTT | ~38 µM | [7] |
| Ingenol-3-angelate (I3A) | Human Melanoma (HT144) | MTT | ~46 µM | [7] |
| Ingenol Mebutate (IM) | Pancreatic Cancer (Panc-1) | Not specified | 43.1 ± 16.8 nM (after 72h) | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cytotoxicity of ingenol compounds.
MTT Assay for Cell Viability
This protocol is for determining cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.
Materials:
-
Cells of interest
-
96-well microplate
-
Ingenol compound stock solution
-
Culture medium (serum-free for incubation with MTT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ingenol compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated control" and "vehicle control".
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[2][9]
Annexin V/PI Staining for Apoptosis and Necrosis
This protocol allows for the differentiation and quantification of viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells treated with ingenol compound
-
1X PBS (cold)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells and centrifuge to obtain a cell pellet.
-
Washing: Wash the cells twice with cold 1X PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V.[11]
-
Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.[10]
-
PI Staining: Add 5 µL of PI staining solution to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Cells treated with ingenol compound
-
JC-1 dye solution
-
Culture medium or PBS
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the ingenol compound as required. Include a positive control by treating a set of cells with FCCP or CCCP (e.g., 50 µM for 5-15 minutes) to induce mitochondrial depolarization.[4][12]
-
JC-1 Staining: Remove the culture medium and wash the cells with warm PBS. Add the JC-1 staining solution (typically 2 µM final concentration) to the cells and incubate for 15-30 minutes at 37°C.[12]
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Analysis:
-
Flow Cytometry: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).[4][12]
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will have green fluorescent mitochondria.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. abcam.com [abcam.com]
- 4. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-oxidant treatment enhances anti-tumor cytotoxicity of (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of Ingenol Compounds in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the cytotoxicity of ingenol compounds in normal cells during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental use of ingenol compounds.
Q1: My normal cells are showing higher-than-expected cytotoxicity at low concentrations of ingenol mebutate. What could be the cause?
A1: Several factors could contribute to this observation:
-
Cell Health and Confluency: Unhealthy or overly confluent cell cultures can be more susceptible to stress-induced by chemical compounds. Ensure your cells are in the logarithmic growth phase and at an optimal confluency (typically 70-80%) at the time of treatment.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the ingenol compound, the final concentration of the solvent in the culture medium might be toxic to your specific cell line. It is crucial to run a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) to assess the solvent's effect on cell viability.
-
Compound Stability: Ingenol mebutate can undergo acyl migration, which may affect its bioactivity.[1] Ensure proper storage and handling of the compound to maintain its stability.
-
Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to ingenol compounds. For instance, rapidly proliferating cells may be more susceptible. It is advisable to perform a dose-response curve for each new cell line to determine its specific sensitivity.
Q2: I am observing inconsistent results in my MTT cytotoxicity assays. What are the common pitfalls?
A2: Inconsistent MTT assay results can stem from several sources:
-
Variable Cell Seeding: Ensure a uniform number of cells is seeded into each well of the microplate. Inconsistent cell numbers will lead to variability in the final absorbance readings.
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of error. Ensure adequate mixing and incubation time with the solubilization buffer.
-
Interference from Phenol Red: The phenol red in some culture media can interfere with the absorbance readings. It is recommended to use a medium without phenol red or to use a reference wavelength (e.g., >650 nm) during the spectrophotometer reading to correct for background absorbance.[2]
-
Metabolic State of Cells: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability. For example, some compounds might inhibit mitochondrial respiration without causing immediate cell death, leading to an underestimation of viability. It is good practice to complement the MTT assay with a method that measures membrane integrity, such as a lactate dehydrogenase (LDH) assay.
Q3: How can I distinguish between apoptosis and necrosis induced by ingenol compounds in my normal cell cultures?
A3: Ingenol compounds can induce both apoptosis and necrosis.[1] To differentiate between these two modes of cell death, you can use flow cytometry with Annexin V and Propidium Iodide (PI) staining:
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are in necrosis.
-
Annexin V-negative and PI-negative cells are viable.
This method provides a quantitative analysis of the different cell populations.
Q4: Are there any strategies to selectively protect my normal cells from ingenol-induced cytotoxicity while targeting cancer cells?
A4: While ingenol compounds can show some selectivity, completely protecting normal cells is challenging. However, some strategies can be explored:
-
Targeted Drug Delivery: Encapsulating ingenol compounds in nanoparticles or liposomes can potentially enhance their delivery to tumor sites through the enhanced permeability and retention (EPR) effect, thereby reducing systemic exposure and toxicity to normal tissues.[3][4]
-
Co-treatment with Antioxidants: Since ingenol mebutate can induce the production of reactive oxygen species (ROS), co-administration with an antioxidant like N-acetylcysteine (NAC) could potentially mitigate oxidative stress-related damage in normal cells.[5][6] The effectiveness of this approach would need to be empirically determined for your specific cell model.
-
Exploiting Differentiation State: Studies have shown that differentiated keratinocytes are less sensitive to ingenol mebutate-induced cytotoxicity than their proliferating counterparts.[1][5] If your experimental model allows, inducing a more differentiated state in your normal cells might increase their resistance.
Quantitative Data on Ingenol Compound Cytotoxicity
The following tables summarize the cytotoxic concentrations of ingenol compounds on various cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
| Compound | Normal Cell Line | Assay | Cytotoxic Concentration | Reference |
| Ingenol Mebutate | Human Keratinocytes | Cell Death Induction | 200-300 µM | [1] |
| Ingenol Mebutate | Differentiated Human Keratinocytes | Cell Death Induction | >300 µM | [1] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | Human Normal Liver Cells (L-02) | MTT | Showed cytotoxicity at 0.78–25 μM | [1] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | Mouse Fibroblast Cells (NIH-3T3) | MTT | Showed cytotoxicity at 0.78–25 μM | [1] |
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Ingenol-3-angelate (I3A) | Human Melanoma (A2058) | MTT | ~38 µM | [7] |
| Ingenol-3-angelate (I3A) | Human Melanoma (HT144) | MTT | ~46 µM | [7] |
| Ingenol Mebutate (IM) | Pancreatic Cancer (Panc-1) | Not specified | 43.1 ± 16.8 nM (after 72h) | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cytotoxicity of ingenol compounds.
MTT Assay for Cell Viability
This protocol is for determining cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.
Materials:
-
Cells of interest
-
96-well microplate
-
Ingenol compound stock solution
-
Culture medium (serum-free for incubation with MTT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ingenol compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated control" and "vehicle control".
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[2][9]
Annexin V/PI Staining for Apoptosis and Necrosis
This protocol allows for the differentiation and quantification of viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells treated with ingenol compound
-
1X PBS (cold)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells and centrifuge to obtain a cell pellet.
-
Washing: Wash the cells twice with cold 1X PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V.[11]
-
Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.[10]
-
PI Staining: Add 5 µL of PI staining solution to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Cells treated with ingenol compound
-
JC-1 dye solution
-
Culture medium or PBS
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the ingenol compound as required. Include a positive control by treating a set of cells with FCCP or CCCP (e.g., 50 µM for 5-15 minutes) to induce mitochondrial depolarization.[4][12]
-
JC-1 Staining: Remove the culture medium and wash the cells with warm PBS. Add the JC-1 staining solution (typically 2 µM final concentration) to the cells and incubate for 15-30 minutes at 37°C.[12]
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Analysis:
-
Flow Cytometry: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).[4][12]
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will have green fluorescent mitochondria.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. abcam.com [abcam.com]
- 4. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-oxidant treatment enhances anti-tumor cytotoxicity of (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
Ingenol (B1671944) esters, a class of diterpenoids derived from the sap of Euphorbia species, have garnered significant attention for their potent biological activities, particularly in the fields of oncology and dermatology. The parent compound, ingenol, exhibits weak bioactivity; however, esterification at the C-3 and other positions dramatically enhances its therapeutic potential. This guide provides a comparative analysis of the bioactivity of various ingenol esters, supported by experimental data, to aid researchers in the selection and development of these compounds for therapeutic applications.
Structure-Activity Relationship: The Critical Role of the Ester Moiety
The biological activity of ingenol esters is intrinsically linked to the nature of the ester group at the C-3 position. The length and structure of this ester chain significantly influence the compound's potency in activating Protein Kinase C (PKC), a key mediator of its biological effects.
Generally, a trend is observed where the tumor-promoting activity of aliphatic 3-esters of ingenol is dependent on the chain length. Short-chain esters, such as 3-acetate, 3-butyrate, and 3-hexanoate, are considered weak promoters. In contrast, medium to long-chain esters, from 3-octanoate to 3-hexadecanoate, demonstrate strong tumor-promoting activity, with 3-O-tetradecanoylingenol (3-TI) exhibiting maximal activity[1]. This suggests a lipophilic pocket in the target binding site that favorably accommodates longer alkyl chains.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of various ingenol esters. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of ingenol esters are crucial for their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Ingenol Ester | Cell Line | IC50 (µM) | Reference |
| Ingenol-3-angelate (I3A) | A2058 (Melanoma) | ~38 | [2] |
| Ingenol-3-angelate (I3A) | HT144 (Melanoma) | ~46 | [2] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | Keratinocytes | 0.32 | [3] |
| 17-acetoxyingenol 3,5,20-triacetate | Keratinocytes | 0.39 | [3] |
| Ingenol Mebutate (Ingenol-3-angelate) | Keratinocytes | 0.84 | [3] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Studies have also qualitatively compared the efficacy of other ingenol esters. For instance, ingenol-3-dodecanoate (IngC) has been reported to exhibit higher efficacy compared to ingenol-3-angelate (I3A) in esophageal cancer cell lines[4]. Furthermore, a synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), has shown more potent in vitro cytotoxicity than ingenol mebutate at very low concentrations in a chronic myeloid leukemia cell line[5].
Protein Kinase C (PKC) Activation
The primary mechanism of action for many ingenol esters is the activation of PKC isoforms. The half-maximal effective concentration (EC50) for PKC activation is a key parameter for assessing their potency.
| Ingenol Ester | PKC Isoform(s) | Ki (nM) | Reference |
| Ingenol-3-angelate | PKC-alpha | 0.3 ± 0.02 | [6] |
| Ingenol-3-angelate | PKC-beta | 0.105 ± 0.019 | [6] |
| Ingenol-3-angelate | PKC-gamma | 0.162 ± 0.004 | [6] |
| Ingenol-3-angelate | PKC-delta | 0.376 ± 0.041 | [6] |
| Ingenol-3-angelate | PKC-epsilon | 0.171 ± 0.015 | [6] |
Note: Ki values represent the binding affinity, with lower values indicating stronger binding.
Ingenol-3-angelate (also known as PEP005) is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes[7]. The pro-apoptotic effects in leukemic cells are particularly dependent on the activation of PKCδ[7].
Signaling Pathways and Experimental Workflows
The biological effects of ingenol esters are mediated through complex signaling cascades initiated by the activation of PKC.
PKC Activation and Downstream Signaling
Upon binding to the C1 domain of PKC, ingenol esters induce a conformational change that activates the kinase. This leads to the phosphorylation of a multitude of downstream targets, culminating in diverse cellular responses including cell cycle arrest, apoptosis, and the release of pro-inflammatory cytokines. A key downstream pathway involves the activation of the Ras/Raf/MEK/ERK signaling cascade[8].
PKC Signaling Pathway
Experimental Workflow for Bioactivity Assessment
A typical workflow for comparing the bioactivity of different ingenol esters involves a series of in vitro assays.
Experimental Workflow
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of ingenol ester bioactivity.
Protein Kinase C (PKC) Kinase Activity Assay (In Vitro)
Principle: This assay measures the phosphorylation of a specific PKC substrate by the kinase in the presence of an ingenol ester. The amount of phosphorylated substrate is proportional to the PKC activity.
Materials:
-
Purified recombinant human PKC isoforms
-
PKC substrate (e.g., a specific peptide)
-
Ingenol esters at various concentrations
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, CaCl₂, DTT)
-
Phosphocellulose paper or ELISA plates coated with substrate
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC enzyme, and the specific substrate.
-
Add the ingenol ester at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity using a scintillation counter.
-
For ELISA-based assays, transfer the reaction mixture to a substrate-coated plate, wash, and detect the phosphorylated substrate using a specific antibody and a secondary antibody conjugated to a reporter enzyme.
-
Calculate the EC50 value, which is the concentration of the ingenol ester that produces 50% of the maximal PKC activation.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines (e.g., A2058, HT144)
-
Cell culture medium and supplements
-
96-well plates
-
Ingenol esters at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the ingenol esters for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the ingenol ester that causes 50% inhibition of cell growth.
Cytokine Release Assay (ELISA)
Principle: This assay quantifies the amount of a specific cytokine (e.g., IL-8) released by cells in response to treatment with an ingenol ester.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or cancer cell lines
-
Cell culture medium
-
Ingenol esters at various concentrations
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme-linked secondary antibody, substrate, and stop solution)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Culture the cells and treat them with different concentrations of ingenol esters for a specified time.
-
Collect the cell culture supernatant.
-
Coat a 96-well ELISA plate with the capture antibody for the target cytokine and incubate.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash and add the streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add the TMB substrate solution, allowing color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Quantify the cytokine concentration by comparing the absorbance to a standard curve generated with known concentrations of the cytokine.
Skin Irritation Assay (In Vivo - Mouse Model)
Principle: This assay assesses the potential of an ingenol ester to cause skin irritation by observing the inflammatory response after topical application on mouse skin.
Materials:
-
Mice (e.g., NMRI or BALB/c)
-
Ingenol esters dissolved in a suitable vehicle (e.g., acetone)
-
Positive control (e.g., TPA)
-
Calipers for measuring ear thickness (for ear swelling assay) or a scoring system for visual assessment of erythema and edema.
Procedure:
-
Shave a small area on the back of the mice 24 hours before the experiment.
-
Apply a defined volume of the ingenol ester solution to the shaved area.
-
Observe and score the skin for signs of irritation (erythema, edema) at specific time points (e.g., 24, 48, 72 hours) using a standardized scoring system.
-
Alternatively, for an ear swelling assay, apply the ingenol ester to the mouse ear and measure the increase in ear thickness using calipers at different time points.
-
Compare the irritant potential of different ingenol esters based on the severity and duration of the inflammatory response.
Conclusion
The bioactivity of ingenol esters is highly dependent on the structure of the ester moiety at the C-3 position. Medium to long-chain aliphatic esters and certain aromatic esters tend to exhibit greater potency in PKC activation and cytotoxicity. This guide provides a framework for comparing the bioactivity of different ingenol esters, highlighting the importance of standardized experimental protocols for generating reliable and comparable data. The provided experimental methodologies and signaling pathway diagrams offer a foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future research should focus on systematic studies that directly compare a wider range of ingenol esters under consistent experimental conditions to build a more comprehensive understanding of their structure-activity relationships.
References
- 1. Structure/activity relationships of polyfunctional diterpenes of the ingenane type. I. Tumor-promoting activity of homologous, aliphatic 3-esters of ingenol and of delta 7,8-isoingenol-3-tetradecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
Ingenol esters, a class of diterpenoids derived from the sap of Euphorbia species, have garnered significant attention for their potent biological activities, particularly in the fields of oncology and dermatology. The parent compound, ingenol, exhibits weak bioactivity; however, esterification at the C-3 and other positions dramatically enhances its therapeutic potential. This guide provides a comparative analysis of the bioactivity of various ingenol esters, supported by experimental data, to aid researchers in the selection and development of these compounds for therapeutic applications.
Structure-Activity Relationship: The Critical Role of the Ester Moiety
The biological activity of ingenol esters is intrinsically linked to the nature of the ester group at the C-3 position. The length and structure of this ester chain significantly influence the compound's potency in activating Protein Kinase C (PKC), a key mediator of its biological effects.
Generally, a trend is observed where the tumor-promoting activity of aliphatic 3-esters of ingenol is dependent on the chain length. Short-chain esters, such as 3-acetate, 3-butyrate, and 3-hexanoate, are considered weak promoters. In contrast, medium to long-chain esters, from 3-octanoate to 3-hexadecanoate, demonstrate strong tumor-promoting activity, with 3-O-tetradecanoylingenol (3-TI) exhibiting maximal activity[1]. This suggests a lipophilic pocket in the target binding site that favorably accommodates longer alkyl chains.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of various ingenol esters. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of ingenol esters are crucial for their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Ingenol Ester | Cell Line | IC50 (µM) | Reference |
| Ingenol-3-angelate (I3A) | A2058 (Melanoma) | ~38 | [2] |
| Ingenol-3-angelate (I3A) | HT144 (Melanoma) | ~46 | [2] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | Keratinocytes | 0.32 | [3] |
| 17-acetoxyingenol 3,5,20-triacetate | Keratinocytes | 0.39 | [3] |
| Ingenol Mebutate (Ingenol-3-angelate) | Keratinocytes | 0.84 | [3] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Studies have also qualitatively compared the efficacy of other ingenol esters. For instance, ingenol-3-dodecanoate (IngC) has been reported to exhibit higher efficacy compared to ingenol-3-angelate (I3A) in esophageal cancer cell lines[4]. Furthermore, a synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), has shown more potent in vitro cytotoxicity than ingenol mebutate at very low concentrations in a chronic myeloid leukemia cell line[5].
Protein Kinase C (PKC) Activation
The primary mechanism of action for many ingenol esters is the activation of PKC isoforms. The half-maximal effective concentration (EC50) for PKC activation is a key parameter for assessing their potency.
| Ingenol Ester | PKC Isoform(s) | Ki (nM) | Reference |
| Ingenol-3-angelate | PKC-alpha | 0.3 ± 0.02 | [6] |
| Ingenol-3-angelate | PKC-beta | 0.105 ± 0.019 | [6] |
| Ingenol-3-angelate | PKC-gamma | 0.162 ± 0.004 | [6] |
| Ingenol-3-angelate | PKC-delta | 0.376 ± 0.041 | [6] |
| Ingenol-3-angelate | PKC-epsilon | 0.171 ± 0.015 | [6] |
Note: Ki values represent the binding affinity, with lower values indicating stronger binding.
Ingenol-3-angelate (also known as PEP005) is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes[7]. The pro-apoptotic effects in leukemic cells are particularly dependent on the activation of PKCδ[7].
Signaling Pathways and Experimental Workflows
The biological effects of ingenol esters are mediated through complex signaling cascades initiated by the activation of PKC.
PKC Activation and Downstream Signaling
Upon binding to the C1 domain of PKC, ingenol esters induce a conformational change that activates the kinase. This leads to the phosphorylation of a multitude of downstream targets, culminating in diverse cellular responses including cell cycle arrest, apoptosis, and the release of pro-inflammatory cytokines. A key downstream pathway involves the activation of the Ras/Raf/MEK/ERK signaling cascade[8].
PKC Signaling Pathway
Experimental Workflow for Bioactivity Assessment
A typical workflow for comparing the bioactivity of different ingenol esters involves a series of in vitro assays.
Experimental Workflow
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of ingenol ester bioactivity.
Protein Kinase C (PKC) Kinase Activity Assay (In Vitro)
Principle: This assay measures the phosphorylation of a specific PKC substrate by the kinase in the presence of an ingenol ester. The amount of phosphorylated substrate is proportional to the PKC activity.
Materials:
-
Purified recombinant human PKC isoforms
-
PKC substrate (e.g., a specific peptide)
-
Ingenol esters at various concentrations
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, CaCl₂, DTT)
-
Phosphocellulose paper or ELISA plates coated with substrate
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC enzyme, and the specific substrate.
-
Add the ingenol ester at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity using a scintillation counter.
-
For ELISA-based assays, transfer the reaction mixture to a substrate-coated plate, wash, and detect the phosphorylated substrate using a specific antibody and a secondary antibody conjugated to a reporter enzyme.
-
Calculate the EC50 value, which is the concentration of the ingenol ester that produces 50% of the maximal PKC activation.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., A2058, HT144)
-
Cell culture medium and supplements
-
96-well plates
-
Ingenol esters at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the ingenol esters for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the ingenol ester that causes 50% inhibition of cell growth.
Cytokine Release Assay (ELISA)
Principle: This assay quantifies the amount of a specific cytokine (e.g., IL-8) released by cells in response to treatment with an ingenol ester.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or cancer cell lines
-
Cell culture medium
-
Ingenol esters at various concentrations
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme-linked secondary antibody, substrate, and stop solution)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Culture the cells and treat them with different concentrations of ingenol esters for a specified time.
-
Collect the cell culture supernatant.
-
Coat a 96-well ELISA plate with the capture antibody for the target cytokine and incubate.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash and add the streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add the TMB substrate solution, allowing color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Quantify the cytokine concentration by comparing the absorbance to a standard curve generated with known concentrations of the cytokine.
Skin Irritation Assay (In Vivo - Mouse Model)
Principle: This assay assesses the potential of an ingenol ester to cause skin irritation by observing the inflammatory response after topical application on mouse skin.
Materials:
-
Mice (e.g., NMRI or BALB/c)
-
Ingenol esters dissolved in a suitable vehicle (e.g., acetone)
-
Positive control (e.g., TPA)
-
Calipers for measuring ear thickness (for ear swelling assay) or a scoring system for visual assessment of erythema and edema.
Procedure:
-
Shave a small area on the back of the mice 24 hours before the experiment.
-
Apply a defined volume of the ingenol ester solution to the shaved area.
-
Observe and score the skin for signs of irritation (erythema, edema) at specific time points (e.g., 24, 48, 72 hours) using a standardized scoring system.
-
Alternatively, for an ear swelling assay, apply the ingenol ester to the mouse ear and measure the increase in ear thickness using calipers at different time points.
-
Compare the irritant potential of different ingenol esters based on the severity and duration of the inflammatory response.
Conclusion
The bioactivity of ingenol esters is highly dependent on the structure of the ester moiety at the C-3 position. Medium to long-chain aliphatic esters and certain aromatic esters tend to exhibit greater potency in PKC activation and cytotoxicity. This guide provides a framework for comparing the bioactivity of different ingenol esters, highlighting the importance of standardized experimental protocols for generating reliable and comparable data. The provided experimental methodologies and signaling pathway diagrams offer a foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future research should focus on systematic studies that directly compare a wider range of ingenol esters under consistent experimental conditions to build a more comprehensive understanding of their structure-activity relationships.
References
- 1. Structure/activity relationships of polyfunctional diterpenes of the ingenane type. I. Tumor-promoting activity of homologous, aliphatic 3-esters of ingenol and of delta 7,8-isoingenol-3-tetradecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Ingenol-3,4,5,20-diacetonide on PKC Delta Isoform: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein kinase C (PKC) delta (PKCδ) modulating activity of ingenol (B1671944) derivatives, with a focus on the validation of Ingenol-3,4,5,20-diacetonide's effects. Due to the limited availability of direct experimental data for this compound, this document leverages data from the closely related and well-studied compound, Ingenol-3-angelate (also known as PEP005), to provide a framework for its validation. We compare its activity with other known PKCδ modulators and provide detailed experimental protocols for researchers to conduct their own validation studies.
Introduction to PKC Delta Modulation
Protein Kinase C delta (PKCδ) is a crucial serine/threonine kinase involved in a myriad of cellular processes, including cell proliferation, apoptosis, differentiation, and immune responses.[1][2] Its dysregulation has been implicated in various diseases, making it a significant therapeutic target. Molecules that can selectively modulate PKCδ activity are therefore of great interest in drug discovery and development. Ingenol esters, derived from the plant Euphorbia peplus, have emerged as potent PKC activators.[2] This guide focuses on validating the effect of a specific derivative, this compound, on the PKCδ isoform.
Comparative Analysis of PKC Delta Modulators
To provide a comprehensive overview, the following tables summarize the quantitative data for Ingenol-3-angelate and other known PKCδ inhibitors.
Table 1: PKC Activators - Focus on Ingenol-3-angelate (PEP005)
| Compound | Target | Ki (nM) | IC50 (nM) | Cell-Based Activity |
| Ingenol-3-angelate (PEP005) | PKCδ | 0.376 | - | Induces translocation of PKCδ from cytosol to nuclear and cell membranes. |
Note: The provided Ki value is for the binding of Ingenol-3-angelate to the PKCδ isoform. Further experimental data is needed to determine the EC50 for activation.
Table 2: Comparative Data for Known PKC Delta Inhibitors
| Compound | Target(s) | Ki (nM) | IC50 (nM) |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor (including PKCδ) | 2.1 (for PKCδ) | - |
| BJE6-106 (B106) | Selective PKCδ inhibitor | - | 50 |
| Rottlerin | PKC inhibitor (with selectivity for δ) | - | 3,000 - 6,000 |
| Go 6983 | Pan-PKC inhibitor | - | 10 (for PKCδ) |
| Staurosporine | Broad-spectrum kinase inhibitor | - | 20 (for PKCδ) |
| VTX-27 | PKCθ/δ inhibitor | 16 (for PKCδ) | - |
| Midostaurin | Multi-targeted kinase inhibitor | - | 330 (for PKCδ) |
| Ruboxistaurin (LY333531) HCl | PKCβ selective inhibitor | - | 250 (for PKCδ) |
Experimental Protocols for Validation
To validate the effect of this compound on PKCδ, a series of in vitro and cell-based assays are recommended.
In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of the compound to modulate the enzymatic activity of purified PKCδ.
Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKCδ substrate peptide. The amount of incorporated radioactivity is proportional to the kinase activity.
Materials:
-
Purified recombinant PKCδ enzyme
-
PKCδ-specific substrate peptide (e.g., KRTLRR)
-
[γ-³²P]ATP
-
Kinase reaction buffer (20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)
-
Phorbol 12-myristate 13-acetate (PMA) and Phosphatidylserine (PtdSer) as co-activators
-
This compound and control compounds
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKCδ substrate peptide, PMA, and PtdSer.
-
Add varying concentrations of this compound or control compounds to the reaction mixture.
-
Initiate the kinase reaction by adding purified PKCδ enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of activation or inhibition compared to the control.
Cellular PKC Delta Translocation Assay via Western Blot
This cell-based assay determines whether this compound induces the translocation of PKCδ from the cytoplasm to cellular membranes, a hallmark of its activation.
Principle: Upon activation, PKCδ moves from the soluble cytosolic fraction to the membrane-bound particulate fraction. This shift can be detected by subcellular fractionation followed by Western blot analysis.
Materials:
-
Cell line expressing endogenous or transfected PKCδ (e.g., CHO-K1, Colo205)
-
Cell culture medium and supplements
-
This compound and control compounds (e.g., PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Subcellular fractionation kit or protocol
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for PKCδ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound or control compounds for a specified time.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-PKCδ antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of PKCδ in the cytosolic and membrane fractions for each treatment condition. An increase in the membrane-to-cytosol ratio of PKCδ indicates activation.
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of PKC delta activation.
Caption: Workflow for validating this compound's effect.
References
- 1. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
Validating the Efficacy of Ingenol-3,4,5,20-diacetonide on PKC Delta Isoform: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein kinase C (PKC) delta (PKCδ) modulating activity of ingenol derivatives, with a focus on the validation of Ingenol-3,4,5,20-diacetonide's effects. Due to the limited availability of direct experimental data for this compound, this document leverages data from the closely related and well-studied compound, Ingenol-3-angelate (also known as PEP005), to provide a framework for its validation. We compare its activity with other known PKCδ modulators and provide detailed experimental protocols for researchers to conduct their own validation studies.
Introduction to PKC Delta Modulation
Protein Kinase C delta (PKCδ) is a crucial serine/threonine kinase involved in a myriad of cellular processes, including cell proliferation, apoptosis, differentiation, and immune responses.[1][2] Its dysregulation has been implicated in various diseases, making it a significant therapeutic target. Molecules that can selectively modulate PKCδ activity are therefore of great interest in drug discovery and development. Ingenol esters, derived from the plant Euphorbia peplus, have emerged as potent PKC activators.[2] This guide focuses on validating the effect of a specific derivative, this compound, on the PKCδ isoform.
Comparative Analysis of PKC Delta Modulators
To provide a comprehensive overview, the following tables summarize the quantitative data for Ingenol-3-angelate and other known PKCδ inhibitors.
Table 1: PKC Activators - Focus on Ingenol-3-angelate (PEP005)
| Compound | Target | Ki (nM) | IC50 (nM) | Cell-Based Activity |
| Ingenol-3-angelate (PEP005) | PKCδ | 0.376 | - | Induces translocation of PKCδ from cytosol to nuclear and cell membranes. |
Note: The provided Ki value is for the binding of Ingenol-3-angelate to the PKCδ isoform. Further experimental data is needed to determine the EC50 for activation.
Table 2: Comparative Data for Known PKC Delta Inhibitors
| Compound | Target(s) | Ki (nM) | IC50 (nM) |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor (including PKCδ) | 2.1 (for PKCδ) | - |
| BJE6-106 (B106) | Selective PKCδ inhibitor | - | 50 |
| Rottlerin | PKC inhibitor (with selectivity for δ) | - | 3,000 - 6,000 |
| Go 6983 | Pan-PKC inhibitor | - | 10 (for PKCδ) |
| Staurosporine | Broad-spectrum kinase inhibitor | - | 20 (for PKCδ) |
| VTX-27 | PKCθ/δ inhibitor | 16 (for PKCδ) | - |
| Midostaurin | Multi-targeted kinase inhibitor | - | 330 (for PKCδ) |
| Ruboxistaurin (LY333531) HCl | PKCβ selective inhibitor | - | 250 (for PKCδ) |
Experimental Protocols for Validation
To validate the effect of this compound on PKCδ, a series of in vitro and cell-based assays are recommended.
In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of the compound to modulate the enzymatic activity of purified PKCδ.
Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKCδ substrate peptide. The amount of incorporated radioactivity is proportional to the kinase activity.
Materials:
-
Purified recombinant PKCδ enzyme
-
PKCδ-specific substrate peptide (e.g., KRTLRR)
-
[γ-³²P]ATP
-
Kinase reaction buffer (20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)
-
Phorbol 12-myristate 13-acetate (PMA) and Phosphatidylserine (PtdSer) as co-activators
-
This compound and control compounds
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKCδ substrate peptide, PMA, and PtdSer.
-
Add varying concentrations of this compound or control compounds to the reaction mixture.
-
Initiate the kinase reaction by adding purified PKCδ enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of activation or inhibition compared to the control.
Cellular PKC Delta Translocation Assay via Western Blot
This cell-based assay determines whether this compound induces the translocation of PKCδ from the cytoplasm to cellular membranes, a hallmark of its activation.
Principle: Upon activation, PKCδ moves from the soluble cytosolic fraction to the membrane-bound particulate fraction. This shift can be detected by subcellular fractionation followed by Western blot analysis.
Materials:
-
Cell line expressing endogenous or transfected PKCδ (e.g., CHO-K1, Colo205)
-
Cell culture medium and supplements
-
This compound and control compounds (e.g., PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Subcellular fractionation kit or protocol
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for PKCδ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound or control compounds for a specified time.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-PKCδ antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of PKCδ in the cytosolic and membrane fractions for each treatment condition. An increase in the membrane-to-cytosol ratio of PKCδ indicates activation.
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of PKC delta activation.
Caption: Workflow for validating this compound's effect.
References
- 1. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
Comparative Analysis of the Anti-Leukemic Potential of Ingenol Derivatives and Standard Chemotherapeutic Agents
A detailed guide for researchers and drug development professionals on the cross-validation of the anti-leukemic activity of Ingenol-3-angelate (PEP005) and its acetylated derivative (AAI), benchmarked against established leukemia therapies, Cytarabine (B982) and Imatinib.
This guide provides a comprehensive comparison of the anti-leukemic properties of two promising ingenol (B1671944) derivatives, Ingenol-3-angelate (PEP005) and 3-O-angeloyl-20-O-acetyl ingenol (AAI), with the standard-of-care chemotherapeutic agents, Cytarabine and Imatinib. The content is structured to offer a clear overview of their mechanisms of action, comparative efficacy through in-vitro cytotoxicity data, and detailed experimental protocols for the validation of these findings.
Comparative Cytotoxicity in Leukemia Cell Lines
The anti-proliferative activity of Ingenol-3-angelate (PEP005), 3-O-angeloyl-20-O-acetyl ingenol (AAI), Cytarabine, and Imatinib was evaluated across a panel of human leukemia cell lines representing different subtypes of the disease. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined for each compound.
| Compound | Cell Line | Leukemia Type | IC50 (nM) | Citation |
| Ingenol-3-angelate (PEP005) | K562 | Chronic Myeloid Leukemia (CML) | Data Not Available | |
| HL-60 | Acute Promyelocytic Leukemia (APL) | Data Not Available | ||
| MOLM-13 | Acute Myeloid Leukemia (AML) | Data Not Available | ||
| U937 | Histiocytic Lymphoma | Data Not Available | ||
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia (CML) | More potent than PEP005 at low concentrations | [1] |
| HL-60 | Acute Promyelocytic Leukemia (APL) | Sensitive | [2] | |
| Cytarabine | HL-60 | Acute Promyelocytic Leukemia (APL) | Additive/Synergistic with DAC | [3] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~10-100 | [4] | |
| Imatinib | K562 | Chronic Myeloid Leukemia (CML) | 267 - 750 | [5][6] |
Mechanism of Action: A Tale of Two Pathways
The anti-leukemic effects of ingenol derivatives and standard chemotherapies are mediated through distinct signaling pathways.
Ingenol Derivatives (PEP005 and AAI): These compounds are potent activators of Protein Kinase C (PKC) isoforms.[7][8] In myeloid leukemia cells, their pro-apoptotic (cell death-inducing) effects are primarily mediated through the activation of PKCδ.[8] The activation of PKCδ triggers downstream signaling cascades, including the ERK pathway, leading to apoptosis.[1] Interestingly, in T-cells, PEP005 activates PKCθ, which provides a pro-survival signal, highlighting a differential effect between cancerous and non-cancerous immune cells.
Cytarabine: As a pyrimidine (B1678525) nucleoside analog, Cytarabine exerts its cytotoxic effects by inhibiting DNA synthesis.[3] It is incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination and cell cycle arrest, ultimately inducing apoptosis.
Imatinib: This agent is a targeted therapy that specifically inhibits the BCR-ABL tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML).[5][6] By blocking the activity of this oncogenic protein, Imatinib inhibits the proliferation of CML cells and induces apoptosis.
Experimental Protocols
To ensure the reproducibility and cross-validation of the anti-leukemic activity data, the following standardized experimental protocols are recommended.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells (e.g., K562, HL-60) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, add serial dilutions of the test compounds (Ingenol derivatives, Cytarabine, Imatinib) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed leukemia cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This comparative guide provides a framework for the cross-validation of the anti-leukemic activity of ingenol derivatives against standard chemotherapeutic agents. The data presented, while highlighting the potential of Ingenol-3-angelate (PEP005) and its acetylated derivative (AAI) as potent anti-leukemic compounds, also underscores the need for further research to establish a comprehensive cytotoxicity profile across a wider range of leukemia subtypes. The provided experimental protocols offer a standardized approach for generating robust and comparable data, which is crucial for the advancement of novel anti-cancer drug discovery and development. The distinct mechanism of action of ingenol derivatives, centered on the activation of PKCδ, presents a promising alternative or complementary therapeutic strategy to conventional DNA-damaging agents and targeted kinase inhibitors.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of cytarabine and decitabine in combination in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Leukemic Potential of Ingenol Derivatives and Standard Chemotherapeutic Agents
A detailed guide for researchers and drug development professionals on the cross-validation of the anti-leukemic activity of Ingenol-3-angelate (PEP005) and its acetylated derivative (AAI), benchmarked against established leukemia therapies, Cytarabine and Imatinib.
This guide provides a comprehensive comparison of the anti-leukemic properties of two promising ingenol derivatives, Ingenol-3-angelate (PEP005) and 3-O-angeloyl-20-O-acetyl ingenol (AAI), with the standard-of-care chemotherapeutic agents, Cytarabine and Imatinib. The content is structured to offer a clear overview of their mechanisms of action, comparative efficacy through in-vitro cytotoxicity data, and detailed experimental protocols for the validation of these findings.
Comparative Cytotoxicity in Leukemia Cell Lines
The anti-proliferative activity of Ingenol-3-angelate (PEP005), 3-O-angeloyl-20-O-acetyl ingenol (AAI), Cytarabine, and Imatinib was evaluated across a panel of human leukemia cell lines representing different subtypes of the disease. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined for each compound.
| Compound | Cell Line | Leukemia Type | IC50 (nM) | Citation |
| Ingenol-3-angelate (PEP005) | K562 | Chronic Myeloid Leukemia (CML) | Data Not Available | |
| HL-60 | Acute Promyelocytic Leukemia (APL) | Data Not Available | ||
| MOLM-13 | Acute Myeloid Leukemia (AML) | Data Not Available | ||
| U937 | Histiocytic Lymphoma | Data Not Available | ||
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia (CML) | More potent than PEP005 at low concentrations | [1] |
| HL-60 | Acute Promyelocytic Leukemia (APL) | Sensitive | [2] | |
| Cytarabine | HL-60 | Acute Promyelocytic Leukemia (APL) | Additive/Synergistic with DAC | [3] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~10-100 | [4] | |
| Imatinib | K562 | Chronic Myeloid Leukemia (CML) | 267 - 750 | [5][6] |
Mechanism of Action: A Tale of Two Pathways
The anti-leukemic effects of ingenol derivatives and standard chemotherapies are mediated through distinct signaling pathways.
Ingenol Derivatives (PEP005 and AAI): These compounds are potent activators of Protein Kinase C (PKC) isoforms.[7][8] In myeloid leukemia cells, their pro-apoptotic (cell death-inducing) effects are primarily mediated through the activation of PKCδ.[8] The activation of PKCδ triggers downstream signaling cascades, including the ERK pathway, leading to apoptosis.[1] Interestingly, in T-cells, PEP005 activates PKCθ, which provides a pro-survival signal, highlighting a differential effect between cancerous and non-cancerous immune cells.
Cytarabine: As a pyrimidine nucleoside analog, Cytarabine exerts its cytotoxic effects by inhibiting DNA synthesis.[3] It is incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination and cell cycle arrest, ultimately inducing apoptosis.
Imatinib: This agent is a targeted therapy that specifically inhibits the BCR-ABL tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML).[5][6] By blocking the activity of this oncogenic protein, Imatinib inhibits the proliferation of CML cells and induces apoptosis.
Experimental Protocols
To ensure the reproducibility and cross-validation of the anti-leukemic activity data, the following standardized experimental protocols are recommended.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells (e.g., K562, HL-60) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, add serial dilutions of the test compounds (Ingenol derivatives, Cytarabine, Imatinib) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed leukemia cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This comparative guide provides a framework for the cross-validation of the anti-leukemic activity of ingenol derivatives against standard chemotherapeutic agents. The data presented, while highlighting the potential of Ingenol-3-angelate (PEP005) and its acetylated derivative (AAI) as potent anti-leukemic compounds, also underscores the need for further research to establish a comprehensive cytotoxicity profile across a wider range of leukemia subtypes. The provided experimental protocols offer a standardized approach for generating robust and comparable data, which is crucial for the advancement of novel anti-cancer drug discovery and development. The distinct mechanism of action of ingenol derivatives, centered on the activation of PKCδ, presents a promising alternative or complementary therapeutic strategy to conventional DNA-damaging agents and targeted kinase inhibitors.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of cytarabine and decitabine in combination in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Natural Ingenol Derivatives: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of synthetic and natural ingenol (B1671944) derivatives, focusing on their potential as therapeutic agents. The information presented is supported by experimental data from publicly available scientific literature to aid in research and development decisions.
Executive Summary
Ingenol mebutate (ingenol-3-angelate), a natural diterpene ester from the plant Euphorbia peplus, is an approved topical treatment for actinic keratosis. Its mechanism of action, primarily through the activation of Protein Kinase C (PKC), has spurred the development of numerous synthetic and semi-synthetic ingenol derivatives with potentially enhanced therapeutic properties. This guide compares the cytotoxic efficacy of these synthetic analogs against the natural compound and elucidates the underlying signaling pathways.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of natural and synthetic ingenol derivatives against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound Class | Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Natural | Ingenol Mebutate (I3A) | Human Melanoma (A2058) | 38 | [1] |
| Ingenol Mebutate (I3A) | Human Melanoma (HT144) | 46 | [1] | |
| Ingenol Mebutate | Human Keratinocyte (HPV-Ker) | 0.84 | ||
| Natural Derivatives | 17-acetoxyingenol 3-angelate 20-acetate | Human Keratinocyte (HPV-Ker) | 0.39 | |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | Human Keratinocyte (HPV-Ker) | 0.32 | ||
| Synthetic | 3-O-angeloyl-20-O-acetyl ingenol (AAI) | Human Myeloid Leukemia (K562) | More potent than Ingenol Mebutate at very low concentrations | |
| Semi-Synthetic | Ingenol-3-dodecanoate (IngC) | Various Human Cancer Cell Lines | Reported to have higher efficacy than Ingenol Mebutate |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for ingenol derivatives involves the activation of Protein Kinase C (PKC), leading to downstream signaling cascades that culminate in apoptosis and other cellular responses.
Ingenol-Induced Signaling Pathway
The following diagram illustrates the key signaling events initiated by ingenol derivatives.
Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical workflow for comparing the cytotoxic efficacy of different ingenol derivatives.
References
Synthetic vs. Natural Ingenol Derivatives: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of synthetic and natural ingenol derivatives, focusing on their potential as therapeutic agents. The information presented is supported by experimental data from publicly available scientific literature to aid in research and development decisions.
Executive Summary
Ingenol mebutate (ingenol-3-angelate), a natural diterpene ester from the plant Euphorbia peplus, is an approved topical treatment for actinic keratosis. Its mechanism of action, primarily through the activation of Protein Kinase C (PKC), has spurred the development of numerous synthetic and semi-synthetic ingenol derivatives with potentially enhanced therapeutic properties. This guide compares the cytotoxic efficacy of these synthetic analogs against the natural compound and elucidates the underlying signaling pathways.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of natural and synthetic ingenol derivatives against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound Class | Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Natural | Ingenol Mebutate (I3A) | Human Melanoma (A2058) | 38 | [1] |
| Ingenol Mebutate (I3A) | Human Melanoma (HT144) | 46 | [1] | |
| Ingenol Mebutate | Human Keratinocyte (HPV-Ker) | 0.84 | ||
| Natural Derivatives | 17-acetoxyingenol 3-angelate 20-acetate | Human Keratinocyte (HPV-Ker) | 0.39 | |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | Human Keratinocyte (HPV-Ker) | 0.32 | ||
| Synthetic | 3-O-angeloyl-20-O-acetyl ingenol (AAI) | Human Myeloid Leukemia (K562) | More potent than Ingenol Mebutate at very low concentrations | |
| Semi-Synthetic | Ingenol-3-dodecanoate (IngC) | Various Human Cancer Cell Lines | Reported to have higher efficacy than Ingenol Mebutate |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for ingenol derivatives involves the activation of Protein Kinase C (PKC), leading to downstream signaling cascades that culminate in apoptosis and other cellular responses.
Ingenol-Induced Signaling Pathway
The following diagram illustrates the key signaling events initiated by ingenol derivatives.
Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical workflow for comparing the cytotoxic efficacy of different ingenol derivatives.
References
Unveiling the Pro-Apoptotic Potential of Ingenol-3,4,5,20-diacetonide: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pro-apoptotic effects of Ingenol-3,4,5,20-diacetonide against established anti-cancer agents. This document synthesizes available experimental data to offer an objective performance evaluation, complete with detailed methodologies and pathway visualizations to support further research and development in oncology.
This compound, a semi-synthetic derivative of the natural product ingenol (B1671944), is emerging as a compound of interest in cancer research due to its potential to induce programmed cell death, or apoptosis, in malignant cells. This guide delves into the experimental evidence supporting its pro-apoptotic efficacy, drawing comparisons with standard chemotherapeutic and targeted agents used in the treatment of cutaneous T-cell lymphoma (CTCL), leukemia, and melanoma.
Comparative Efficacy in Inducing Apoptosis
To contextualize the pro-apoptotic potential of ingenol derivatives, this section presents a comparative summary of their activity alongside established drugs for specific cancer types. Due to the limited publicly available quantitative data specifically for this compound, data for a structurally similar analog, 3-O-angeloyl-20-O-acetyl ingenol (AAI), is utilized as a proxy to provide a preliminary assessment. AAI, like other ingenol esters, is known to exert its effects through the activation of Protein Kinase C delta (PKCδ).
| Cancer Type | Compound | Cell Line(s) | Endpoint | Result | Citation |
| Leukemia | 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Apoptosis Induction | 10.6% apoptotic cells at 250 nM | |
| Venetoclax | OCI-AML2 | IC50 | 1.1 nM | ||
| Venetoclax | HL-60 | IC50 | 4 nM | ||
| Venetoclax | MOLM-14 | IC50 | 52.5 nM | ||
| Venetoclax | THP-1 | IC50 | 1.1 µM | ||
| Venetoclax | OCI-AML3 | IC50 | 3.9 µM | ||
| Venetoclax | U937 | IC50 | 5.0 µM | ||
| Cutaneous T-Cell Lymphoma | Vorinostat | HH | IC50 (Proliferation) | 0.146 µM | |
| Vorinostat | HuT78 | IC50 (Proliferation) | 2.062 µM | ||
| Vorinostat | MJ | IC50 (Proliferation) | 2.697 µM | ||
| Vorinostat | Myla | IC50 (Proliferation) | 1.375 µM | ||
| Vorinostat | SeAx | IC50 (Proliferation) | 1.510 µM | ||
| Romidepsin | HUT78 | IC50 (Growth Inhibition) | 1.22 nM | ||
| Melanoma | Dacarbazine | B16F10 | IC50 | 1400 µg/mL | |
| Dacarbazine | B16 | IC50 | 1.724 M | ||
| Dacarbazine | Cloudman S91 | IC50 | 2.920 M | ||
| Dacarbazine | SK-MEL-30 | IC50 | Reduced by 2.2-fold with electroporation |
Table 1: Comparative in vitro activity of this compound analog (AAI) and other pro-apoptotic agents. This table summarizes the half-maximal inhibitory concentration (IC50) or the percentage of induced apoptosis for the specified compounds in various cancer cell lines.
Signaling Pathways and Mechanism of Action
Ingenol derivatives primarily exert their pro-apoptotic effects through the activation of Protein Kinase C delta (PKCδ), a key signaling node in the apoptotic cascade. Activation of PKCδ by ingenol compounds triggers a downstream signaling cascade that involves multiple pathways, ultimately leading to programmed cell death.
Figure 1: Proposed signaling pathway for this compound-induced apoptosis. This diagram illustrates the central role of PKCδ activation, which subsequently modulates the MAPK and PI3K/Akt pathways, leading to the activation of the intrinsic mitochondrial apoptotic cascade.
Experimental Protocols
To ensure the reproducibility of the findings and to aid in the design of future experiments, detailed protocols for the key assays used to evaluate apoptosis are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a standard method for identifying and quantifying apoptotic and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Workflow:
Figure 2: Experimental workflow for Annexin V/PI apoptosis assay. This flowchart outlines the key steps from cell preparation to data analysis for quantifying apoptosis.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.
Principle: The assay utilizes a substrate that contains the DEVD amino acid sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7. Cleavage of the substrate releases a fluorescent or luminescent signal that is proportional to the amount of active caspase-3/7 in the cell lysate.
Workflow:
Figure 3: Workflow for Caspase-3/7 activity assay. This diagram shows the straightforward process of measuring executioner caspase activity as a marker of apoptosis.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins (e.g., PKCδ, p-Akt, cleaved caspase-3, Bax, Bcl-2). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest.
Workflow:
Figure 4: Western blotting experimental workflow. This flowchart details the sequential steps involved in detecting specific apoptosis-related proteins.
Conclusion
The available data, primarily from studies on the closely related ingenol analog 3-O-angeloyl-20-O-acetyl ingenol (AAI), strongly suggest that this compound possesses pro-apoptotic properties against cancer cells. The mechanism of action is centered around the activation of PKCδ, which in turn modulates critical cell survival and death pathways. While direct quantitative data for this compound is needed for a definitive comparison, the existing evidence provides a solid foundation for its further investigation as a potential anti-cancer therapeutic. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future research endeavors.
Unveiling the Pro-Apoptotic Potential of Ingenol-3,4,5,20-diacetonide: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pro-apoptotic effects of Ingenol-3,4,5,20-diacetonide against established anti-cancer agents. This document synthesizes available experimental data to offer an objective performance evaluation, complete with detailed methodologies and pathway visualizations to support further research and development in oncology.
This compound, a semi-synthetic derivative of the natural product ingenol, is emerging as a compound of interest in cancer research due to its potential to induce programmed cell death, or apoptosis, in malignant cells. This guide delves into the experimental evidence supporting its pro-apoptotic efficacy, drawing comparisons with standard chemotherapeutic and targeted agents used in the treatment of cutaneous T-cell lymphoma (CTCL), leukemia, and melanoma.
Comparative Efficacy in Inducing Apoptosis
To contextualize the pro-apoptotic potential of ingenol derivatives, this section presents a comparative summary of their activity alongside established drugs for specific cancer types. Due to the limited publicly available quantitative data specifically for this compound, data for a structurally similar analog, 3-O-angeloyl-20-O-acetyl ingenol (AAI), is utilized as a proxy to provide a preliminary assessment. AAI, like other ingenol esters, is known to exert its effects through the activation of Protein Kinase C delta (PKCδ).
| Cancer Type | Compound | Cell Line(s) | Endpoint | Result | Citation |
| Leukemia | 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Apoptosis Induction | 10.6% apoptotic cells at 250 nM | |
| Venetoclax | OCI-AML2 | IC50 | 1.1 nM | ||
| Venetoclax | HL-60 | IC50 | 4 nM | ||
| Venetoclax | MOLM-14 | IC50 | 52.5 nM | ||
| Venetoclax | THP-1 | IC50 | 1.1 µM | ||
| Venetoclax | OCI-AML3 | IC50 | 3.9 µM | ||
| Venetoclax | U937 | IC50 | 5.0 µM | ||
| Cutaneous T-Cell Lymphoma | Vorinostat | HH | IC50 (Proliferation) | 0.146 µM | |
| Vorinostat | HuT78 | IC50 (Proliferation) | 2.062 µM | ||
| Vorinostat | MJ | IC50 (Proliferation) | 2.697 µM | ||
| Vorinostat | Myla | IC50 (Proliferation) | 1.375 µM | ||
| Vorinostat | SeAx | IC50 (Proliferation) | 1.510 µM | ||
| Romidepsin | HUT78 | IC50 (Growth Inhibition) | 1.22 nM | ||
| Melanoma | Dacarbazine | B16F10 | IC50 | 1400 µg/mL | |
| Dacarbazine | B16 | IC50 | 1.724 M | ||
| Dacarbazine | Cloudman S91 | IC50 | 2.920 M | ||
| Dacarbazine | SK-MEL-30 | IC50 | Reduced by 2.2-fold with electroporation |
Table 1: Comparative in vitro activity of this compound analog (AAI) and other pro-apoptotic agents. This table summarizes the half-maximal inhibitory concentration (IC50) or the percentage of induced apoptosis for the specified compounds in various cancer cell lines.
Signaling Pathways and Mechanism of Action
Ingenol derivatives primarily exert their pro-apoptotic effects through the activation of Protein Kinase C delta (PKCδ), a key signaling node in the apoptotic cascade. Activation of PKCδ by ingenol compounds triggers a downstream signaling cascade that involves multiple pathways, ultimately leading to programmed cell death.
Figure 1: Proposed signaling pathway for this compound-induced apoptosis. This diagram illustrates the central role of PKCδ activation, which subsequently modulates the MAPK and PI3K/Akt pathways, leading to the activation of the intrinsic mitochondrial apoptotic cascade.
Experimental Protocols
To ensure the reproducibility of the findings and to aid in the design of future experiments, detailed protocols for the key assays used to evaluate apoptosis are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a standard method for identifying and quantifying apoptotic and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Workflow:
Figure 2: Experimental workflow for Annexin V/PI apoptosis assay. This flowchart outlines the key steps from cell preparation to data analysis for quantifying apoptosis.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.
Principle: The assay utilizes a substrate that contains the DEVD amino acid sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7. Cleavage of the substrate releases a fluorescent or luminescent signal that is proportional to the amount of active caspase-3/7 in the cell lysate.
Workflow:
Figure 3: Workflow for Caspase-3/7 activity assay. This diagram shows the straightforward process of measuring executioner caspase activity as a marker of apoptosis.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins (e.g., PKCδ, p-Akt, cleaved caspase-3, Bax, Bcl-2). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest.
Workflow:
Figure 4: Western blotting experimental workflow. This flowchart details the sequential steps involved in detecting specific apoptosis-related proteins.
Conclusion
The available data, primarily from studies on the closely related ingenol analog 3-O-angeloyl-20-O-acetyl ingenol (AAI), strongly suggest that this compound possesses pro-apoptotic properties against cancer cells. The mechanism of action is centered around the activation of PKCδ, which in turn modulates critical cell survival and death pathways. While direct quantitative data for this compound is needed for a definitive comparison, the existing evidence provides a solid foundation for its further investigation as a potential anti-cancer therapeutic. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future research endeavors.
Comparative Analysis of Ingenol Analogs in the Treatment of Actinic Keratosis: A Guide for Researchers and Drug Development Professionals
An in-depth review of the efficacy, safety, and mechanisms of ingenol (B1671944) mebutate and its analog, ingenol disoxate, in the management of actinic keratosis, supported by clinical trial data and detailed experimental methodologies.
Ingenol mebutate, a diterpene ester derived from the sap of the Euphorbia peplus plant, has been a notable topical therapy for actinic keratosis (AK), a common premalignant skin condition.[1] Its rapid treatment course has made it a compelling option. More recently, a derivative, ingenol disoxate (LEO 43204), has been developed with the aim of improving chemical stability.[2] This guide provides a comparative analysis of these two ingenol analogs, summarizing key clinical trial data, outlining experimental protocols, and visualizing their shared mechanism of action.
Efficacy and Safety: A Tabular Comparison
The following tables summarize the clinical trial findings for ingenol mebutate and ingenol disoxate in the treatment of actinic keratosis. It is important to note that no head-to-head clinical trials directly comparing the two analogs have been identified. The data presented is from separate clinical trial programs where each drug was compared against a vehicle control.
| Table 1: Efficacy of Ingenol Mebutate in Treating Actinic Keratosis (AK) | |||
| Ingenol Mebutate Concentration & Treatment Duration | Anatomical Location | Complete Clearance Rate (%) | Partial Clearance Rate (%) |
| 0.015% Gel (Once daily for 3 days) | Face and Scalp | 42.2 | 63.9 |
| 0.05% Gel (Once daily for 2 days) | Trunk and Extremities | 34.1 | 49.1 |
| Vehicle (Placebo) | Face and Scalp | 3.7 | 7.4 |
| Vehicle (Placebo) | Trunk and Extremities | 4.7 | 6.9 |
Data sourced from pooled analysis of four Phase III clinical trials.[3][4][5]
| Table 2: Efficacy of Ingenol Disoxate (LEO 43204) in Treating Actinic Keratosis (AK) | ||
| Ingenol Disoxate Concentration & Treatment Duration | Anatomical Location | Complete Clearance Rate at Week 8 (%) |
| 0.018% Gel (Once daily for 2 days) | Face and Chest | 25.9 |
| 0.037% Gel (Once daily for 2 days) | Scalp | 24.5 |
| Vehicle (Placebo) | Face and Chest | Not explicitly stated, but IngDsx was superior |
| Vehicle (Placebo) | Scalp | Not explicitly stated, but IngDsx was superior |
Data from pooled analysis of four Phase III randomized controlled trials.[6]
| Table 3: Common Local Skin Reactions (LSRs) with Ingenol Analogs | |
| Ingenol Mebutate | Erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration. LSRs typically peak around day 4 for face/scalp and day 8 for trunk/extremities, with resolution by day 15 in most cases.[7] |
| Ingenol Disoxate | Application site pain and pruritus were the most common adverse events, with local skin reactions peaking at day 3 and declining to mild levels by week 2.[8] |
Experimental Protocols
The clinical trials for both ingenol mebutate and ingenol disoxate followed rigorous, well-defined protocols to assess efficacy and safety. Below are detailed methodologies representative of these key experiments.
I. Patient Selection and Baseline Assessment
-
Inclusion Criteria: Adult patients (typically 18 years or older) with a clinical diagnosis of 4 to 8 visible, discrete, non-hyperkeratotic, non-hypertrophic AK lesions within a contiguous 25 cm² treatment area on the face, scalp, trunk, or extremities.[3][9] For ingenol disoxate trials, the treatment area could be larger, up to the full face or 250 cm² on the chest.[1][10]
-
Exclusion Criteria: Included patients with suspected basal or squamous cell carcinoma within 5 cm of the treatment area, incompletely healed wounds, or other skin conditions that could interfere with the evaluation.[1]
-
Baseline Lesion Assessment: The number and location of all clinically visible AK lesions within the designated treatment area were documented at baseline.[11] The severity of lesions was often graded using a scale such as the Olsen scale.[11]
II. Treatment Administration
-
Randomization: Patients were typically randomized in a double-blind fashion to receive either the active ingenol analog gel or a vehicle (placebo) gel.[2][3]
-
Application: Patients self-applied the assigned gel to the entire 25 cm² treatment field for a specified duration.
III. Efficacy and Safety Evaluation
-
Primary Efficacy Endpoint: The primary outcome was typically the rate of complete clearance of all AK lesions within the treatment area at a specified time point, usually day 57 or week 8 post-treatment.[2][3]
-
Secondary Efficacy Endpoints: Included partial clearance rate (e.g., ≥75% reduction in the number of baseline lesions) and the percentage change in the number of AK lesions from baseline.[4][12]
-
Safety Assessment:
-
Local Skin Reactions (LSRs): LSRs were systematically assessed at various time points using a standardized grading scale. This scale typically evaluates erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration on a 0-4 numerical rating, allowing for a composite score.[7]
-
Adverse Events: All adverse events were recorded throughout the study period.
-
IV. Patient-Reported Outcomes
-
Treatment Satisfaction: Patient satisfaction with medication was often assessed using validated questionnaires like the Treatment Satisfaction Questionnaire for Medication (TSQM).[13][14]
-
Quality of Life: The impact of treatment on patient quality of life was evaluated using dermatology-specific instruments such as the Skindex-16.[6][13]
Visualizing the Mechanism of Action and Experimental Workflow
To illustrate the underlying biological processes and the structure of the clinical trials, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of ingenol analogs in keratinocytes.
Caption: Generalized workflow of clinical trials for ingenol analogs.
Concluding Remarks
Both ingenol mebutate and its analog, ingenol disoxate, have demonstrated efficacy in the field treatment of actinic keratosis with short treatment durations. Their shared mechanism of action, centered on the activation of Protein Kinase C, leads to a dual effect of direct cytotoxicity to dysplastic cells and an inflammatory response that contributes to lesion clearance. While direct comparative efficacy data is lacking, the available clinical trial results provide valuable insights for researchers and drug development professionals. The detailed experimental protocols outlined in this guide offer a framework for designing and evaluating future studies in this therapeutic area. Further research, including head-to-head comparative trials and long-term follow-up studies, will be crucial to fully elucidate the comparative benefits of these ingenol analogs in the management of actinic keratosis.
References
- 1. Three-Day Field Treatment with Ingenol Disoxate (LEO 43204) for Actinic Keratosis: Cosmetic Outcomes and Patient Satisfaction from a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of ingenol mebutate gel in field treatment of actinic keratosis on full face, balding scalp, or approximately 250 cm2 on the chest: A phase 3 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. jcadonline.com [jcadonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Improved patient satisfaction using ingenol mebutate gel 0.015% for the treatment of facial actinic keratoses: a prospective pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New, Objective, Quantitative Scale for Measuring Local Skin Responses Following Topical Actinic Keratosis Therapy with Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dose-finding trial with a novel ingenol derivative (ingenol disoxate: LEO 43204) for field treatment of actinic keratosis on full face or 250 cm2 on the chest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of follow-up field treatment of actinic keratosis with ingenol mebutate 0·015% gel: a randomized, controlled 12-month study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcadonline.com [jcadonline.com]
- 11. phdres.caregate.net [phdres.caregate.net]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. Ingenol mebutate gel for actinic keratosis: the link between quality of life, treatment satisfaction, and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical utility of ingenol mebutate in the management of actinic keratosis: perspectives from clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ingenol Analogs in the Treatment of Actinic Keratosis: A Guide for Researchers and Drug Development Professionals
An in-depth review of the efficacy, safety, and mechanisms of ingenol mebutate and its analog, ingenol disoxate, in the management of actinic keratosis, supported by clinical trial data and detailed experimental methodologies.
Ingenol mebutate, a diterpene ester derived from the sap of the Euphorbia peplus plant, has been a notable topical therapy for actinic keratosis (AK), a common premalignant skin condition.[1] Its rapid treatment course has made it a compelling option. More recently, a derivative, ingenol disoxate (LEO 43204), has been developed with the aim of improving chemical stability.[2] This guide provides a comparative analysis of these two ingenol analogs, summarizing key clinical trial data, outlining experimental protocols, and visualizing their shared mechanism of action.
Efficacy and Safety: A Tabular Comparison
The following tables summarize the clinical trial findings for ingenol mebutate and ingenol disoxate in the treatment of actinic keratosis. It is important to note that no head-to-head clinical trials directly comparing the two analogs have been identified. The data presented is from separate clinical trial programs where each drug was compared against a vehicle control.
| Table 1: Efficacy of Ingenol Mebutate in Treating Actinic Keratosis (AK) | |||
| Ingenol Mebutate Concentration & Treatment Duration | Anatomical Location | Complete Clearance Rate (%) | Partial Clearance Rate (%) |
| 0.015% Gel (Once daily for 3 days) | Face and Scalp | 42.2 | 63.9 |
| 0.05% Gel (Once daily for 2 days) | Trunk and Extremities | 34.1 | 49.1 |
| Vehicle (Placebo) | Face and Scalp | 3.7 | 7.4 |
| Vehicle (Placebo) | Trunk and Extremities | 4.7 | 6.9 |
Data sourced from pooled analysis of four Phase III clinical trials.[3][4][5]
| Table 2: Efficacy of Ingenol Disoxate (LEO 43204) in Treating Actinic Keratosis (AK) | ||
| Ingenol Disoxate Concentration & Treatment Duration | Anatomical Location | Complete Clearance Rate at Week 8 (%) |
| 0.018% Gel (Once daily for 2 days) | Face and Chest | 25.9 |
| 0.037% Gel (Once daily for 2 days) | Scalp | 24.5 |
| Vehicle (Placebo) | Face and Chest | Not explicitly stated, but IngDsx was superior |
| Vehicle (Placebo) | Scalp | Not explicitly stated, but IngDsx was superior |
Data from pooled analysis of four Phase III randomized controlled trials.[6]
| Table 3: Common Local Skin Reactions (LSRs) with Ingenol Analogs | |
| Ingenol Mebutate | Erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration. LSRs typically peak around day 4 for face/scalp and day 8 for trunk/extremities, with resolution by day 15 in most cases.[7] |
| Ingenol Disoxate | Application site pain and pruritus were the most common adverse events, with local skin reactions peaking at day 3 and declining to mild levels by week 2.[8] |
Experimental Protocols
The clinical trials for both ingenol mebutate and ingenol disoxate followed rigorous, well-defined protocols to assess efficacy and safety. Below are detailed methodologies representative of these key experiments.
I. Patient Selection and Baseline Assessment
-
Inclusion Criteria: Adult patients (typically 18 years or older) with a clinical diagnosis of 4 to 8 visible, discrete, non-hyperkeratotic, non-hypertrophic AK lesions within a contiguous 25 cm² treatment area on the face, scalp, trunk, or extremities.[3][9] For ingenol disoxate trials, the treatment area could be larger, up to the full face or 250 cm² on the chest.[1][10]
-
Exclusion Criteria: Included patients with suspected basal or squamous cell carcinoma within 5 cm of the treatment area, incompletely healed wounds, or other skin conditions that could interfere with the evaluation.[1]
-
Baseline Lesion Assessment: The number and location of all clinically visible AK lesions within the designated treatment area were documented at baseline.[11] The severity of lesions was often graded using a scale such as the Olsen scale.[11]
II. Treatment Administration
-
Randomization: Patients were typically randomized in a double-blind fashion to receive either the active ingenol analog gel or a vehicle (placebo) gel.[2][3]
-
Application: Patients self-applied the assigned gel to the entire 25 cm² treatment field for a specified duration.
III. Efficacy and Safety Evaluation
-
Primary Efficacy Endpoint: The primary outcome was typically the rate of complete clearance of all AK lesions within the treatment area at a specified time point, usually day 57 or week 8 post-treatment.[2][3]
-
Secondary Efficacy Endpoints: Included partial clearance rate (e.g., ≥75% reduction in the number of baseline lesions) and the percentage change in the number of AK lesions from baseline.[4][12]
-
Safety Assessment:
-
Local Skin Reactions (LSRs): LSRs were systematically assessed at various time points using a standardized grading scale. This scale typically evaluates erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration on a 0-4 numerical rating, allowing for a composite score.[7]
-
Adverse Events: All adverse events were recorded throughout the study period.
-
IV. Patient-Reported Outcomes
-
Treatment Satisfaction: Patient satisfaction with medication was often assessed using validated questionnaires like the Treatment Satisfaction Questionnaire for Medication (TSQM).[13][14]
-
Quality of Life: The impact of treatment on patient quality of life was evaluated using dermatology-specific instruments such as the Skindex-16.[6][13]
Visualizing the Mechanism of Action and Experimental Workflow
To illustrate the underlying biological processes and the structure of the clinical trials, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of ingenol analogs in keratinocytes.
Caption: Generalized workflow of clinical trials for ingenol analogs.
Concluding Remarks
Both ingenol mebutate and its analog, ingenol disoxate, have demonstrated efficacy in the field treatment of actinic keratosis with short treatment durations. Their shared mechanism of action, centered on the activation of Protein Kinase C, leads to a dual effect of direct cytotoxicity to dysplastic cells and an inflammatory response that contributes to lesion clearance. While direct comparative efficacy data is lacking, the available clinical trial results provide valuable insights for researchers and drug development professionals. The detailed experimental protocols outlined in this guide offer a framework for designing and evaluating future studies in this therapeutic area. Further research, including head-to-head comparative trials and long-term follow-up studies, will be crucial to fully elucidate the comparative benefits of these ingenol analogs in the management of actinic keratosis.
References
- 1. Three-Day Field Treatment with Ingenol Disoxate (LEO 43204) for Actinic Keratosis: Cosmetic Outcomes and Patient Satisfaction from a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of ingenol mebutate gel in field treatment of actinic keratosis on full face, balding scalp, or approximately 250 cm2 on the chest: A phase 3 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. jcadonline.com [jcadonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Improved patient satisfaction using ingenol mebutate gel 0.015% for the treatment of facial actinic keratoses: a prospective pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New, Objective, Quantitative Scale for Measuring Local Skin Responses Following Topical Actinic Keratosis Therapy with Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dose-finding trial with a novel ingenol derivative (ingenol disoxate: LEO 43204) for field treatment of actinic keratosis on full face or 250 cm2 on the chest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of follow-up field treatment of actinic keratosis with ingenol mebutate 0·015% gel: a randomized, controlled 12-month study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcadonline.com [jcadonline.com]
- 11. phdres.caregate.net [phdres.caregate.net]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. Ingenol mebutate gel for actinic keratosis: the link between quality of life, treatment satisfaction, and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical utility of ingenol mebutate in the management of actinic keratosis: perspectives from clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Ingenol-3,4,5,20-diacetonide for PKC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of Ingenol-3,4,5,20-diacetonide for various Protein Kinase C (PKC) isoforms. Due to the limited availability of public data for this compound, this analysis utilizes binding affinity data for the closely related compound, Ingenol-3-angelate (I3A). The performance of I3A is compared with other well-characterized PKC activators, Phorbol (B1677699) 12-myristate 13-acetate (PMA) and Bryostatin-1, supported by experimental data from peer-reviewed studies.
Executive Summary
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes. The development of isoform-selective PKC activators is a key objective in drug discovery to target specific pathological pathways while minimizing off-target effects. This guide indicates that, based on data from its close analog Ingenol-3-angelate, this compound is likely a potent but non-selective activator of conventional and novel PKC isoforms in vitro. In contrast, Bryostatin-1 demonstrates a degree of selectivity for novel PKC isoforms. Phorbol 12-myristate 13-acetate (PMA) is a potent, broad-spectrum PKC activator.
Comparative Analysis of PKC Activator Selectivity
The following table summarizes the in vitro binding affinities of Ingenol-3-angelate (as a proxy for this compound), Phorbol 12-myristate 13-acetate (PMA), and Bryostatin-1 for various PKC isoforms. This data is crucial for understanding the selectivity profile of each compound.
| Compound | PKCα | PKCβ | PKCγ | PKCδ | PKCε | Data Source |
| Ingenol-3-angelate (I3A) | 0.30 ± 0.02 nM | 0.11 ± 0.02 nM | 0.16 ± 0.004 nM | 0.38 ± 0.04 nM | 0.17 ± 0.02 nM | [1] |
| Phorbol 12-myristate 13-acetate (PMA) | Broad activator of α, β, γ, δ, ε, η, θ | Broad activator of α, β, γ, δ, ε, η, θ | Broad activator of α, β, γ, δ, ε, η, θ | Broad activator of α, β, γ, δ, ε, η, θ | Broad activator of α, β, γ, δ, ε, η, θ | [2] |
| Bryostatin-1 | 1.35 nM | 0.42 nM (βII) | - | 0.26 nM | 0.24 nM |
Data Interpretation:
-
Ingenol-3-angelate (I3A): The binding affinity (Ki) of I3A is in the sub-nanomolar range for all tested conventional (α, β, γ) and novel (δ, ε) PKC isoforms. The minor variations in Ki values suggest a lack of significant in vitro selectivity under the tested conditions.[1]
-
Phorbol 12-myristate 13-acetate (PMA): PMA is a well-established potent activator of a wide range of PKC isoforms and is generally considered non-selective among the conventional and novel isoforms.[2]
-
Bryostatin-1: Bryostatin-1 exhibits a higher affinity for the novel PKC isoforms δ and ε, and the conventional isoform βII, as compared to the conventional isoform α. This suggests a degree of selectivity for certain PKC isoforms.
Signaling Pathways and Experimental Workflows
The activation of PKC by these compounds initiates a cascade of downstream signaling events. The general mechanism of action and the experimental workflow to determine isoform selectivity are depicted in the following diagrams.
Caption: Simplified PKC signaling pathway.
Caption: Experimental workflow for assessing PKC isoform selectivity.
Experimental Protocols
To determine the selectivity of a compound for different PKC isoforms, a combination of binding and kinase activity assays is typically employed.
Competitive Radioligand Binding Assay
This assay measures the affinity of the test compound for the phorbol ester binding site on the C1 domain of PKC isoforms.
a. Materials:
-
Purified recombinant human PKC isoforms (α, β, γ, δ, ε, etc.)
-
[³H]-Phorbol-12,13-dibutyrate ([³H]PDBu) as the radioligand
-
This compound and other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 µg/mL phosphatidylserine, 3 mM EGTA, 2 mM DTT
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well microplates
b. Protocol:
-
Prepare serial dilutions of this compound and other test compounds.
-
In a 96-well plate, combine the purified PKC isoform, [³H]PDBu (at a concentration near its Kd), and the test compound at various concentrations.
-
Incubate the mixture for a specified time (e.g., 90 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled phorbol ester (e.g., PMA).
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu).
-
Calculate the binding affinity (Ki) for each isoform using the Cheng-Prusoff equation.
In Vitro Kinase Assay for Isoform-Specific Activation
This assay directly measures the ability of the test compound to activate the catalytic function of each PKC isoform.
a. Materials:
-
Purified recombinant human PKC isoforms
-
This compound and other test compounds
-
PKC substrate (e.g., a specific peptide or histone H1)
-
[γ-³²P]ATP
-
Kinase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and appropriate co-factors (e.g., phosphatidylserine, diacylglycerol)
-
Stop Solution (e.g., phosphoric acid)
-
P81 phosphocellulose paper or similar capture membrane
-
Scintillation counter
b. Protocol:
-
Prepare serial dilutions of this compound and other test compounds.
-
In a reaction tube, combine the purified PKC isoform, the PKC substrate, and the test compound at various concentrations in the Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes) within the linear range of the assay.
-
Stop the reaction by adding the Stop Solution.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Determine the concentration of the test compound that produces half-maximal activation (EC50) for each PKC isoform.
Conclusion
The available data on Ingenol-3-angelate suggests that this compound is a potent activator of multiple PKC isoforms with limited in vitro selectivity. This contrasts with compounds like Bryostatin-1, which show a preference for certain isoforms. The lack of pronounced isoform selectivity for the ingenol scaffold in these assays suggests that its therapeutic applications may be broader, or that its in vivo effects could be influenced by other factors such as differential isoform expression in target tissues or cell-specific signaling complexes. Further studies with this compound are warranted to confirm these findings and to fully elucidate its pharmacological profile. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
Assessing the Selectivity of Ingenol-3,4,5,20-diacetonide for PKC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of Ingenol-3,4,5,20-diacetonide for various Protein Kinase C (PKC) isoforms. Due to the limited availability of public data for this compound, this analysis utilizes binding affinity data for the closely related compound, Ingenol-3-angelate (I3A). The performance of I3A is compared with other well-characterized PKC activators, Phorbol 12-myristate 13-acetate (PMA) and Bryostatin-1, supported by experimental data from peer-reviewed studies.
Executive Summary
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes. The development of isoform-selective PKC activators is a key objective in drug discovery to target specific pathological pathways while minimizing off-target effects. This guide indicates that, based on data from its close analog Ingenol-3-angelate, this compound is likely a potent but non-selective activator of conventional and novel PKC isoforms in vitro. In contrast, Bryostatin-1 demonstrates a degree of selectivity for novel PKC isoforms. Phorbol 12-myristate 13-acetate (PMA) is a potent, broad-spectrum PKC activator.
Comparative Analysis of PKC Activator Selectivity
The following table summarizes the in vitro binding affinities of Ingenol-3-angelate (as a proxy for this compound), Phorbol 12-myristate 13-acetate (PMA), and Bryostatin-1 for various PKC isoforms. This data is crucial for understanding the selectivity profile of each compound.
| Compound | PKCα | PKCβ | PKCγ | PKCδ | PKCε | Data Source |
| Ingenol-3-angelate (I3A) | 0.30 ± 0.02 nM | 0.11 ± 0.02 nM | 0.16 ± 0.004 nM | 0.38 ± 0.04 nM | 0.17 ± 0.02 nM | [1] |
| Phorbol 12-myristate 13-acetate (PMA) | Broad activator of α, β, γ, δ, ε, η, θ | Broad activator of α, β, γ, δ, ε, η, θ | Broad activator of α, β, γ, δ, ε, η, θ | Broad activator of α, β, γ, δ, ε, η, θ | Broad activator of α, β, γ, δ, ε, η, θ | [2] |
| Bryostatin-1 | 1.35 nM | 0.42 nM (βII) | - | 0.26 nM | 0.24 nM |
Data Interpretation:
-
Ingenol-3-angelate (I3A): The binding affinity (Ki) of I3A is in the sub-nanomolar range for all tested conventional (α, β, γ) and novel (δ, ε) PKC isoforms. The minor variations in Ki values suggest a lack of significant in vitro selectivity under the tested conditions.[1]
-
Phorbol 12-myristate 13-acetate (PMA): PMA is a well-established potent activator of a wide range of PKC isoforms and is generally considered non-selective among the conventional and novel isoforms.[2]
-
Bryostatin-1: Bryostatin-1 exhibits a higher affinity for the novel PKC isoforms δ and ε, and the conventional isoform βII, as compared to the conventional isoform α. This suggests a degree of selectivity for certain PKC isoforms.
Signaling Pathways and Experimental Workflows
The activation of PKC by these compounds initiates a cascade of downstream signaling events. The general mechanism of action and the experimental workflow to determine isoform selectivity are depicted in the following diagrams.
Caption: Simplified PKC signaling pathway.
Caption: Experimental workflow for assessing PKC isoform selectivity.
Experimental Protocols
To determine the selectivity of a compound for different PKC isoforms, a combination of binding and kinase activity assays is typically employed.
Competitive Radioligand Binding Assay
This assay measures the affinity of the test compound for the phorbol ester binding site on the C1 domain of PKC isoforms.
a. Materials:
-
Purified recombinant human PKC isoforms (α, β, γ, δ, ε, etc.)
-
[³H]-Phorbol-12,13-dibutyrate ([³H]PDBu) as the radioligand
-
This compound and other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 µg/mL phosphatidylserine, 3 mM EGTA, 2 mM DTT
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well microplates
b. Protocol:
-
Prepare serial dilutions of this compound and other test compounds.
-
In a 96-well plate, combine the purified PKC isoform, [³H]PDBu (at a concentration near its Kd), and the test compound at various concentrations.
-
Incubate the mixture for a specified time (e.g., 90 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled phorbol ester (e.g., PMA).
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu).
-
Calculate the binding affinity (Ki) for each isoform using the Cheng-Prusoff equation.
In Vitro Kinase Assay for Isoform-Specific Activation
This assay directly measures the ability of the test compound to activate the catalytic function of each PKC isoform.
a. Materials:
-
Purified recombinant human PKC isoforms
-
This compound and other test compounds
-
PKC substrate (e.g., a specific peptide or histone H1)
-
[γ-³²P]ATP
-
Kinase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and appropriate co-factors (e.g., phosphatidylserine, diacylglycerol)
-
Stop Solution (e.g., phosphoric acid)
-
P81 phosphocellulose paper or similar capture membrane
-
Scintillation counter
b. Protocol:
-
Prepare serial dilutions of this compound and other test compounds.
-
In a reaction tube, combine the purified PKC isoform, the PKC substrate, and the test compound at various concentrations in the Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes) within the linear range of the assay.
-
Stop the reaction by adding the Stop Solution.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Determine the concentration of the test compound that produces half-maximal activation (EC50) for each PKC isoform.
Conclusion
The available data on Ingenol-3-angelate suggests that this compound is a potent activator of multiple PKC isoforms with limited in vitro selectivity. This contrasts with compounds like Bryostatin-1, which show a preference for certain isoforms. The lack of pronounced isoform selectivity for the ingenol scaffold in these assays suggests that its therapeutic applications may be broader, or that its in vivo effects could be influenced by other factors such as differential isoform expression in target tissues or cell-specific signaling complexes. Further studies with this compound are warranted to confirm these findings and to fully elucidate its pharmacological profile. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
A Comparative Guide to the In Vivo Anti-Tumor Effects of Ingenol Derivatives and Other PKC Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor effects of Ingenol-3,4,5,20-diacetonide and other relevant protein kinase C (PKC) activators. Due to the limited availability of in vivo data for this compound, this guide focuses on the well-documented in vivo efficacy of a close structural analog, Ingenol (B1671944) Mebutate (PEP005), and compares it with other ingenol derivatives and the non-ingenol PKC activator, Prostratin, based on available preclinical and in vitro data.
Introduction to this compound and Alternatives
This compound is a natural diterpenoid. While its specific in vivo anti-tumor activity is not extensively documented in publicly available literature, the ingenane (B1209409) class of molecules is known for its potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC) isozymes.
For the purpose of this comparative guide, we will focus on the following compounds:
-
Ingenol Mebutate (Ingenol-3-angelate, PEP005): A well-studied ingenol ester with demonstrated in vivo anti-tumor effects, particularly in skin cancers. It is approved for the topical treatment of actinic keratosis.
-
Ingenol-3,20-dibenzoate (IDB): An ingenol derivative that has been shown to enhance natural killer (NK) cell-mediated lysis of cancer cells in vitro.
-
3-O-angeloyl-20-O-acetyl ingenol (AAI): A synthetic derivative of Ingenol Mebutate with reported in vitro cytotoxicity against leukemia cells.
-
Prostratin: A non-tumor-promoting phorbol (B1677699) ester and PKC activator that has been investigated for its anti-cancer properties in vitro.
The primary mechanism of action for these compounds involves the activation of PKC, which can trigger a cascade of downstream signaling events leading to both direct tumor cell death and the induction of an inflammatory response that contributes to tumor clearance.
In Vivo Anti-Tumor Efficacy: A Comparative Summary
This section summarizes the available in vivo data for the anti-tumor effects of Ingenol Mebutate.
| Compound | Cancer Model | Animal Model | Administration Route | Key Findings |
| Ingenol Mebutate | Squamous Cell Carcinoma (SCC) | SKH1 mice (immunocompetent) | Topical | 70% cure rate with 0.25% gel applied daily for 2 days. |
| Ingenol Mebutate | Melanoma (B16) | C57BL/6 mice | Topical | Treatment leads to tumor regression, mediated by neutrophil infiltration and IL-1 signaling. |
Experimental Protocols
In Vivo Murine Model of Squamous Cell Carcinoma
Objective: To evaluate the efficacy of topical Ingenol Mebutate in a murine model of squamous cell carcinoma.
Cell Line: T7 murine SCC cell line.
Animal Model: SKH1 hairless mice (immunocompetent).
Procedure:
-
Tumor Cell Implantation: T7 SCC cells are injected subcutaneously into the flank of SKH1 mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Mice are randomized into treatment and placebo groups. Ingenol Mebutate gel (e.g., 0.25%) or a placebo gel is applied topically to the tumor and a small surrounding area for a specified duration (e.g., once daily for two consecutive days).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor regression or "cure rate," defined as the absence of a palpable tumor for an extended period post-treatment.
-
Histopathological Analysis: At the end of the study, or at specified time points, tumors and surrounding tissues are excised, fixed, and processed for histological examination to assess tumor necrosis, inflammation, and immune cell infiltration.
In Vivo Murine Model of Melanoma
Objective: To investigate the anti-tumor effects and immune mechanisms of topical Ingenol Mebutate in a melanoma model.
Cell Line: B16 murine melanoma cell line.
Animal Model: C57BL/6 mice.
Procedure:
-
Tumor Cell Implantation: B16 melanoma cells are injected subcutaneously into the flank of C57BL/6 mice.
-
Tumor Growth and Treatment: Similar to the SCC model, tumors are allowed to establish before the topical application of Ingenol Mebutate or a placebo.
-
Immune Response Analysis: To elucidate the mechanism of action, various endpoints related to the immune response are assessed. This can include:
-
Immunohistochemistry: Staining of tumor sections for immune cell markers (e.g., neutrophils, T cells, macrophages).
-
Flow Cytometry: Analysis of immune cell populations in the tumor, draining lymph nodes, and spleen.
-
Cytokine Analysis: Measurement of cytokine levels (e.g., IL-1β, TNF-α) in the tumor microenvironment.
-
-
Relapse Studies: Following initial treatment and tumor regression, mice are monitored for tumor recurrence to assess the long-term efficacy and potential for inducing an anti-tumor immune memory.
Signaling Pathways and Experimental Workflow Diagrams
The anti-tumor activity of ingenol derivatives and other PKC activators is underpinned by complex signaling cascades and a multi-faceted mechanism of action. The following diagrams illustrate these key processes.
Caption: Dual mechanism of action of Ingenol derivatives.
Caption: General workflow for in vivo anti-tumor studies.
Discussion and Future Directions
The available in vivo data strongly supports the anti-tumor efficacy of Ingenol Mebutate, particularly for skin cancers, through a dual mechanism of direct cytotoxicity and immune activation. While in vivo data for this compound is lacking, its structural similarity to Ingenol Mebutate suggests it may possess similar biological activities as a PKC activator.
Future research should focus on:
-
In vivo evaluation of this compound: Conducting well-designed in vivo studies is crucial to determine the anti-tumor efficacy, optimal dosing, and safety profile of this specific compound.
-
Comparative efficacy studies: Head-to-head in vivo comparisons of different ingenol derivatives would provide valuable insights into structure-activity relationships and help identify the most potent and least toxic candidates for further development.
-
Systemic administration: While topical application has been the primary route for skin cancers, exploring systemic delivery methods for ingenol derivatives could expand their therapeutic potential to other solid tumors.
-
Combination therapies: Investigating the synergistic effects of ingenol derivatives with other anti-cancer agents, such as immune checkpoint inhibitors, could lead to more effective treatment strategies.
A Comparative Guide to the In Vivo Anti-Tumor Effects of Ingenol Derivatives and Other PKC Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor effects of Ingenol-3,4,5,20-diacetonide and other relevant protein kinase C (PKC) activators. Due to the limited availability of in vivo data for this compound, this guide focuses on the well-documented in vivo efficacy of a close structural analog, Ingenol Mebutate (PEP005), and compares it with other ingenol derivatives and the non-ingenol PKC activator, Prostratin, based on available preclinical and in vitro data.
Introduction to this compound and Alternatives
This compound is a natural diterpenoid. While its specific in vivo anti-tumor activity is not extensively documented in publicly available literature, the ingenane class of molecules is known for its potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC) isozymes.
For the purpose of this comparative guide, we will focus on the following compounds:
-
Ingenol Mebutate (Ingenol-3-angelate, PEP005): A well-studied ingenol ester with demonstrated in vivo anti-tumor effects, particularly in skin cancers. It is approved for the topical treatment of actinic keratosis.
-
Ingenol-3,20-dibenzoate (IDB): An ingenol derivative that has been shown to enhance natural killer (NK) cell-mediated lysis of cancer cells in vitro.
-
3-O-angeloyl-20-O-acetyl ingenol (AAI): A synthetic derivative of Ingenol Mebutate with reported in vitro cytotoxicity against leukemia cells.
-
Prostratin: A non-tumor-promoting phorbol ester and PKC activator that has been investigated for its anti-cancer properties in vitro.
The primary mechanism of action for these compounds involves the activation of PKC, which can trigger a cascade of downstream signaling events leading to both direct tumor cell death and the induction of an inflammatory response that contributes to tumor clearance.
In Vivo Anti-Tumor Efficacy: A Comparative Summary
This section summarizes the available in vivo data for the anti-tumor effects of Ingenol Mebutate.
| Compound | Cancer Model | Animal Model | Administration Route | Key Findings |
| Ingenol Mebutate | Squamous Cell Carcinoma (SCC) | SKH1 mice (immunocompetent) | Topical | 70% cure rate with 0.25% gel applied daily for 2 days. |
| Ingenol Mebutate | Melanoma (B16) | C57BL/6 mice | Topical | Treatment leads to tumor regression, mediated by neutrophil infiltration and IL-1 signaling. |
Experimental Protocols
In Vivo Murine Model of Squamous Cell Carcinoma
Objective: To evaluate the efficacy of topical Ingenol Mebutate in a murine model of squamous cell carcinoma.
Cell Line: T7 murine SCC cell line.
Animal Model: SKH1 hairless mice (immunocompetent).
Procedure:
-
Tumor Cell Implantation: T7 SCC cells are injected subcutaneously into the flank of SKH1 mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Mice are randomized into treatment and placebo groups. Ingenol Mebutate gel (e.g., 0.25%) or a placebo gel is applied topically to the tumor and a small surrounding area for a specified duration (e.g., once daily for two consecutive days).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor regression or "cure rate," defined as the absence of a palpable tumor for an extended period post-treatment.
-
Histopathological Analysis: At the end of the study, or at specified time points, tumors and surrounding tissues are excised, fixed, and processed for histological examination to assess tumor necrosis, inflammation, and immune cell infiltration.
In Vivo Murine Model of Melanoma
Objective: To investigate the anti-tumor effects and immune mechanisms of topical Ingenol Mebutate in a melanoma model.
Cell Line: B16 murine melanoma cell line.
Animal Model: C57BL/6 mice.
Procedure:
-
Tumor Cell Implantation: B16 melanoma cells are injected subcutaneously into the flank of C57BL/6 mice.
-
Tumor Growth and Treatment: Similar to the SCC model, tumors are allowed to establish before the topical application of Ingenol Mebutate or a placebo.
-
Immune Response Analysis: To elucidate the mechanism of action, various endpoints related to the immune response are assessed. This can include:
-
Immunohistochemistry: Staining of tumor sections for immune cell markers (e.g., neutrophils, T cells, macrophages).
-
Flow Cytometry: Analysis of immune cell populations in the tumor, draining lymph nodes, and spleen.
-
Cytokine Analysis: Measurement of cytokine levels (e.g., IL-1β, TNF-α) in the tumor microenvironment.
-
-
Relapse Studies: Following initial treatment and tumor regression, mice are monitored for tumor recurrence to assess the long-term efficacy and potential for inducing an anti-tumor immune memory.
Signaling Pathways and Experimental Workflow Diagrams
The anti-tumor activity of ingenol derivatives and other PKC activators is underpinned by complex signaling cascades and a multi-faceted mechanism of action. The following diagrams illustrate these key processes.
Caption: Dual mechanism of action of Ingenol derivatives.
Caption: General workflow for in vivo anti-tumor studies.
Discussion and Future Directions
The available in vivo data strongly supports the anti-tumor efficacy of Ingenol Mebutate, particularly for skin cancers, through a dual mechanism of direct cytotoxicity and immune activation. While in vivo data for this compound is lacking, its structural similarity to Ingenol Mebutate suggests it may possess similar biological activities as a PKC activator.
Future research should focus on:
-
In vivo evaluation of this compound: Conducting well-designed in vivo studies is crucial to determine the anti-tumor efficacy, optimal dosing, and safety profile of this specific compound.
-
Comparative efficacy studies: Head-to-head in vivo comparisons of different ingenol derivatives would provide valuable insights into structure-activity relationships and help identify the most potent and least toxic candidates for further development.
-
Systemic administration: While topical application has been the primary route for skin cancers, exploring systemic delivery methods for ingenol derivatives could expand their therapeutic potential to other solid tumors.
-
Combination therapies: Investigating the synergistic effects of ingenol derivatives with other anti-cancer agents, such as immune checkpoint inhibitors, could lead to more effective treatment strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
